Technical Documentation Center

Octahydro-1H-pyrano[4,3-c]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Octahydro-1H-pyrano[4,3-c]pyridine

Core Science & Biosynthesis

Exploratory

Structural Elucidation of the Octahydro-1H-pyrano[4,3-c]pyridine Scaffold: A Crystallographic Handbook

Topic: Crystal Structure Analysis of Octahydro-1H-pyrano[4,3-c]pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of Octahydro-1H-pyrano[4,3-c]pyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Octahydro-1H-pyrano[4,3-c]pyridine represents a privileged bicyclic scaffold in medicinal chemistry, serving as a core intermediate for analgesics, anti-inflammatory agents, and CNS-active compounds. Structurally, it consists of a saturated pyridine (piperidine) ring fused to a saturated pyran ring.

The critical challenge in working with this scaffold is not merely connectivity, but stereochemistry and conformation . The fusion of two saturated six-membered rings creates complex stereochemical possibilities:

  • Bridgehead Stereochemistry: The fusion at carbons 4a and 8a can be cis or trans.

  • Conformational Flexibility: Both rings can adopt chair, boat, or twist-boat conformations, often leading to crystallographic disorder.

  • Chirality: Unless synthesized via asymmetric catalysis, the scaffold exists as a racemate.

This guide provides a rigorous, self-validating workflow for the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this molecule, focusing on its hydrochloride salt form (the industry standard for handling this liquid amine).

Physicochemical Profile (Target Analyte)
PropertyValue / Description
IUPAC Name 1,2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-c]pyridine
Formula

(Parent) /

(HCl Salt)
MW 141.21 g/mol (Free Base) / 177.67 g/mol (HCl Salt)
Physical State Viscous oil (Free Base)

Crystalline Solid (Salt)
Key Challenge Lack of heavy atoms (in free base) & ring flexibility.[1]

Phase I: Sample Preparation & Crystallogenesis

The free base of octahydro-1H-pyrano[4,3-c]pyridine is typically a low-melting solid or oil, making direct crystallization difficult. The protocol below prioritizes salt formation to introduce ionic lattice energy and heavy atoms (Cl⁻) to assist in phase determination.

Protocol: Hydrochloride Salt Formation & Crystal Growth

Objective: Obtain single crystals suitable for SC-XRD (


 mm).
  • Salt Formation:

    • Dissolve 50 mg of the free base oil in 2 mL of anhydrous diethyl ether.

    • Cool to 0°C in an ice bath.

    • Dropwise add 1.0 eq of 2M HCl in diethyl ether.

    • Observation: Immediate precipitation of white solid (microcrystalline).

    • Filter and dry under vacuum.

  • Recrystallization (Vapor Diffusion Method):

    • Solvent (Inner Vial): Dissolve 10 mg of the crude HCl salt in the minimum amount of Methanol (MeOH) or Ethanol (EtOH). Ensure the solution is clear.

    • Antisolvent (Outer Vial): Place the inner vial (uncapped) into a larger jar containing 5 mL of Diethyl Ether or Hexane.

    • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[2][3][4] The volatile antisolvent diffuses into the alcohol, slowly increasing supersaturation to promote high-quality nucleation.

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Start: Crude Octahydro-1H-pyrano[4,3-c]pyridine CheckState Physical State Check Start->CheckState IsSolid Crystalline Solid? CheckState->IsSolid DirectRecryst Direct Recrystallization (Slow Evaporation: EtOAc/Hex) IsSolid->DirectRecryst Yes SaltScreen Salt Formation Screen (HCl, Picrate, Tartrate) IsSolid->SaltScreen No (Oil/Gum) CheckQuality Microscopy Check (Polarized Light) DirectRecryst->CheckQuality VaporDiff Vapor Diffusion (MeOH -> Et2O) SaltScreen->VaporDiff Precipitate Formed VaporDiff->CheckQuality CheckQuality->SaltScreen Polycrystalline/Amorphous XRD Proceed to SC-XRD CheckQuality->XRD Single Crystal

Caption: Workflow for converting the oily free base into diffraction-quality crystals via salt formation and vapor diffusion.

Phase II: Data Acquisition Strategy

For light-atom structures (C, H, N, O), maximizing the signal-to-noise ratio and resolution is critical to distinguishing between C and N atoms and locating Hydrogen atoms for stereochemical assignment.

Instrument Configuration
ParameterRecommendationRationale
Radiation Source Cu K

(

Å)
Copper radiation provides better scattering for light atoms compared to Molybdenum (Mo), improving the determination of absolute configuration if chiral.
Temperature 100 K (Cryostream)Critical: Reduces thermal motion (atomic displacement parameters). Saturated rings are flexible; room temp data often results in "smeared" electron density, making chair/boat assignment impossible.
Resolution

Å or better
Required to resolve C-C vs C-N bond lengths (approx 1.54 Å vs 1.47 Å).
Strategy Full Sphere (Redundancy > 4)High redundancy improves intensity statistics (

), essential for accurate space group determination.

Phase III: Structure Solution & Refinement

Once data is collected, the challenge shifts to modeling the electron density. The octahydro-1H-pyrano[4,3-c]pyridine scaffold presents specific refinement pitfalls.

The "Saturated Ring" Problem

Unlike aromatic pyridine, the saturated piperidine ring is puckered.

  • Issue: In the crystal lattice, the ring may flip between two chair conformations, leading to disorder .

  • Solution: If electron density clouds are elongated:

    • Model the ring as two parts (Part A and Part B).

    • Use SAME or SADI restraints in SHELXL to ensure bond lengths remain chemically reasonable (C-C

      
       1.54 Å).
      
    • Refine occupancy (e.g., 60% Chair A, 40% Chair B).

Stereochemical Assignment (The Core Objective)

The primary goal is determining the relative stereochemistry at the bridgehead (C4a-C8a).

  • Cis-Fusion: The Hydrogen atoms at C4a and C8a are on the same side of the ring system. The rings are usually folded.

  • Trans-Fusion: The Hydrogen atoms are on opposite sides. The molecule is flatter/extended.

  • Protocol:

    • Locate H-atoms in the difference Fourier map (

      
      ).
      
    • If H-atoms are not clearly visible, calculate their positions geometrically (HFIX 23 for secondary CH2, HFIX 13 for tertiary CH).

    • Validation: Check the torsion angle

      
      .
      
      • 
         indicates cis-fusion.
        
      • 
         indicates trans-fusion.
        
Visualization: Refinement Logic

RefinementLogic RawData Raw Diffraction Data SpaceGroup Space Group Determination (XPREP) RawData->SpaceGroup Solution Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solution Refinement Least-Squares Refinement (SHELXL) Solution->Refinement CheckDisorder Check Thermal Ellipsoids Refinement->CheckDisorder ApplyRestraints Apply Disorder Model (PART 1/2, SADI) CheckDisorder->ApplyRestraints Elongated/Split AddHydrogens Add H-Atoms (Riding Model) CheckDisorder->AddHydrogens Spherical/Normal ApplyRestraints->Refinement FinalValidation Validation (CheckCIF / IUCr) AddHydrogens->FinalValidation

Caption: Iterative refinement workflow focusing on handling disorder common in saturated bicyclic systems.

Conformational Analysis & Reporting

When reporting the structure, you must move beyond coordinates to chemical insight.

Hydrogen Bonding Network

In the HCl salt, the protonated Nitrogen (


) acts as a strong donor.
  • Expectation:

    
     interactions.
    
  • Metric: Measure

    
     distance (typically 3.0 - 3.2 Å) and angle (
    
    
    
    ).
  • Significance: This network stabilizes the crystal packing and often dictates the density.

Absolute Configuration (Flack Parameter)

If you synthesized a chiral version (e.g., using a chiral auxiliary or enzymatic resolution):

  • Refine the Flack Parameter .

  • Value

    
     (with std dev < 0.1): Correct enantiomer.
    
  • Value

    
    : Inverted enantiomer (flip the structure).
    
  • Note: This requires anomalous scattering (Cu radiation is preferred for this molecule due to the Cl atom).

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. [Link]

  • PubChem. Compound Summary: Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride. [Link][1]

Sources

Foundational

The Pyranopyridine Pharmacophore: Advanced Synthetic Methodologies and Therapeutic Applications

Executive Summary The pyranopyridine scaffold—a bicyclic heteroaromatic system characterized by the fusion of a pyran ring with a pyridine ring—has emerged as a privileged pharmacophore in modern drug discovery[1]. The u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyranopyridine scaffold—a bicyclic heteroaromatic system characterized by the fusion of a pyran ring with a pyridine ring—has emerged as a privileged pharmacophore in modern drug discovery[1]. The unique combination of a planar, electron-deficient pyridine moiety and a partially saturated, oxygen-containing pyran ring provides a highly tunable three-dimensional architecture. This structural rigidity allows for the precise spatial orientation of functional groups, making pyranopyridines exceptionally well-suited for targeting the ATP-binding pockets of various kinases and enzymatic active sites[2]. This technical whitepaper synthesizes the latest advancements in the green synthesis of pyranopyridines and evaluates their field-proven applications across oncology, virology, and neuropharmacology.

Structural Rationale and Physicochemical Profiling

The inherent value of the pyranopyridine core lies in its amphiphilic character and hydrogen-bonding capacity. The nitrogen atom in the pyridine ring acts as a strong hydrogen-bond acceptor, while the oxygen in the pyran ring modulates the lipophilicity and electron density of the overall fused system[1].

When functionalized with carboxylic acids, cyano groups, or piperazine derivatives, the scaffold exhibits enhanced binding affinity to specific biological targets. For instance, the inclusion of a carboxylic acid handle allows for the introduction of substituents that can be directed toward specific solvent-exposed pockets within a kinase active site, drastically enhancing both potency and selectivity[1].

Advanced Synthetic Methodologies: The Shift to Multicomponent Reactions (MCRs)

Historically, the synthesis of fused heterocyclic systems required multi-step linear pathways characterized by low atom economy and complex intermediate purification. Modern organic synthesis has largely converged on Multicomponent Reactions (MCRs) to construct the pyranopyridine core[3]. MCRs embody the principles of green chemistry by reacting three or more starting materials in a single vessel, maximizing atom economy and minimizing solvent waste.

Recent breakthroughs utilize environmentally benign catalysts, such as bimetallic magnetic nanoparticles or simple ammonium acetate in aqueous media, to drive these reactions[3],.

Protocol: Synthesis of Pyranopyrazolopyridone Derivatives via Magnetic Bimetallic Catalysis

Objective: To synthesize functionalized pyranopyridines using a self-validating, green multicomponent approach with a recoverable cobalt-cadmium magnetic catalyst[3].

Step 1: Knoevenagel Condensation Initiation

  • Action : In a round-bottom flask, combine 4-hydroxy-6-methylpyridin-2-one (1 mmol), an aromatic aldehyde (1 mmol), and pyrazolone (1 mmol) in 10 mL of ethanol. Introduce 25 mol% of the bimetallic cobalt-cadmium magnetic catalyst.

  • Causality : The basic sites on the bimetallic catalyst deprotonate the active methylene group of the pyrazolone. This generates a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aromatic aldehyde, driving a Knoevenagel condensation to form an

    
    -unsaturated intermediate. Ethanol is selected as a protic solvent to stabilize the transition states via hydrogen bonding.
    

Step 2: Michael Addition and Cyclization

  • Action : Heat the reaction mixture to 78 °C and maintain under reflux for 10 hours.

  • Causality : The elevated temperature provides the activation energy required for the electron-rich center of the pyridone derivative to act as a Michael donor, attacking the newly formed electron-deficient alkene. Subsequent intramolecular cyclization (Thorpe-Ziegler type) occurs as the enolate oxygen attacks the cyano/carbonyl carbon, closing the pyran ring to form the rigid bicyclic scaffold.

Step 3: Catalyst Recovery and Product Isolation

  • Action : Upon reaction completion (monitored by TLC), apply an external neodymium magnet to the flask wall. Decant the ethanolic solution, wash the catalyst with 5 mL ethanol and 5 mL water, and pour the combined organic phases into 20 mL of cold water.

  • Causality : The magnetic properties of the Co-Cd catalyst allow for instantaneous, filtration-free separation, preventing mechanical loss of the catalyst and maintaining its structural integrity for reusability. The addition of cold water drastically reduces the solubility of the synthesized pyranopyrazolopyridone, inducing rapid precipitation.

Step 4: Purification

  • Action : Filter the precipitate and recrystallize from a DMF/H

    
    O (1:2 v/v) solvent system.
    
  • Causality : DMF completely dissolves the crude product at high temperatures, while water acts as an anti-solvent. Slow cooling forces the highly pure pyranopyridine crystals to nucleate, leaving unreacted starting materials and byproducts dissolved in the mother liquor.

Therapeutic Applications and Target Mechanisms

The pyranopyridine scaffold is not merely a structural novelty; it is a highly active biological modulator. Its applications span across several critical therapeutic areas:

  • Oncology (Kinase Inhibition): Pyranopyridine conjugates have demonstrated profound efficacy as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]. By occupying the ATP-binding site, these compounds halt downstream signaling cascades (PI3K/AKT and MAPK/ERK), leading to cell cycle arrest and apoptosis.

  • Virology: Piperazine-substituted pyranopyridines have been identified as potent inhibitors of Hepatitis B Virus (HBV) virion production. The presence of a chlorophenyl or a sterically hindered 2-methoxy fragment is critical for establishing the coordination sphere necessary for antiviral activity[4].

  • Neuropharmacology: The scaffold exhibits high affinity for the 5-HT6 receptor and acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3), making it a prime candidate for the treatment of sleep disorders and neurodegenerative diseases[5].

Quantitative Biological Efficacy Summary
Scaffold VariantTarget / ApplicationBiological EfficacyKey Mechanistic InsightRef
Piperazine-substituted pyranopyridines HBV Virion ProductionHigh antiproliferative activity; negligible toxicity in HepaRG cells.Inhibits viral replication; requires halogen bonding or steric hindrance for optimal binding.[4]
Pyrano-pyridine conjugates (e.g., 8a, 8b) EGFR / VEGFR-2 KinasesHigh binding affinity (IC

comparable to Erlotinib).
Competitive ATP-binding site inhibition via precise hydrogen bonding networks.[2]
Pyranopyrazolopyridines GSK-3 / 5-HT6 ReceptorsPotent enzymatic inhibition.Modulates neurological pathways; utilized in the development of sedative-hypnotics.[5]
Dihydropyrano-pyrimidine-diones

-Glucosidase /

-Amylase
High enzymatic inhibition (Yields up to 94%).Antidiabetic activity coupled with strong antioxidant properties.[6]
Mechanistic Pathway Visualization

The following diagram illustrates the molecular causality of pyranopyridine conjugates in oncology, specifically mapping how kinase inhibition translates to tumor suppression.

Pathway PP Pyranopyridine Conjugates Kinase EGFR / VEGFR-2 Kinase Domain PP->Kinase Competitive ATP Binding PI3K PI3K / AKT Signaling Kinase->PI3K Inhibition MAPK MAPK / ERK Signaling Kinase->MAPK Inhibition Apop Apoptosis (Upregulated) PI3K->Apop Loss of Survival Signals Prolif Cell Proliferation (Downregulated) PI3K->Prolif Cell Cycle Arrest MAPK->Prolif Reduced Transcription

Fig 1. Mechanistic pathway of pyranopyridine conjugates inhibiting EGFR/VEGFR-2 signaling.

Conclusion and Future Perspectives

The pyranopyridine scaffold stands at the intersection of green synthetic chemistry and advanced targeted therapeutics. The transition toward multicomponent reactions utilizing recoverable bimetallic and nanocatalysts has resolved historical bottlenecks regarding yield and scalability. Moving forward, the integration of computational docking with empirical high-throughput screening will further refine the substitution patterns on the pyranopyridine core, unlocking next-generation inhibitors for treatment-resistant malignancies and viral infections.

References

  • Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst Source: National Institutes of Health (PMC) URL: 3

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core Source: National Institutes of Health (PMC) URL: 6

  • 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid Source: Benchchem URL: 1

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: National Institutes of Health (PMC) URL:4

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: National Institutes of Health (PMC) URL:2

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Longdom Publishing URL:

  • Indiplon Is a High-Affinity Positive Allosteric Modulator with Selectivity for α1 Subunit-Containing GABAA Receptors Source: ResearchGate URL: 5

Sources

Protocols & Analytical Methods

Method

Cell-Based Assay Development for Evaluating Octahydro-1H-pyrano[4,3-c]pyridine Cytotoxicity

A Multiparametric Protocol for Profiling Novel Heterocyclic Scaffolds in Oncology Introduction & Scientific Rationale The Octahydro-1H-pyrano[4,3-c]pyridine scaffold (CAS 2445784-89-2)[1] is a versatile, saturated bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

A Multiparametric Protocol for Profiling Novel Heterocyclic Scaffolds in Oncology

Introduction & Scientific Rationale

The Octahydro-1H-pyrano[4,3-c]pyridine scaffold (CAS 2445784-89-2)[1] is a versatile, saturated bicyclic building block increasingly utilized in modern drug discovery. Derivatives containing the pyrano[4,3-c]pyridine skeleton have demonstrated profound bioactivity, particularly in oncology, where they act as potent inhibitors of critical signaling kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 7 (CDK7)[2][3]. By blocking these pathways, these compounds halt cell proliferation and induce apoptosis in aggressive cancer models, including A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines[3].

However, evaluating the therapeutic potential of novel pyrano[4,3-c]pyridine derivatives requires more than a simple "live/dead" screen. Drug development professionals must distinguish between targeted, mechanism-driven apoptosis and non-specific cytotoxicity (e.g., reactive electrophilic toxicity or membrane disruption)[4]. Relying on a single endpoint can lead to false positives, where a compound appears efficacious but is actually a non-specific toxin.

To address this, this application note outlines a robust, multiparametric cell-based assay workflow. Aligned with the best practices from the NIH Assay Guidance Manual[5], this protocol establishes a self-validating system to confirm both the efficacy and the apoptotic mechanism of action (MOA) of pyrano-pyridine compounds.

Assay Design & Multiparametric Strategy

To establish causality between drug treatment and cellular response, this workflow integrates three orthogonal endpoints:

  • Metabolic Viability (ATP Quantitation): ATP depletion is the most immediate and sensitive indicator of cellular distress. We utilize a homogeneous luminescence assay (e.g., CellTiter-Glo) because the luminescent signal generated by the luciferase reaction is directly proportional to the ATP present, reflecting the number of metabolically active cells[6].

  • Membrane Integrity (LDH Release): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme released upon plasma membrane rupture. Measuring LDH allows us to differentiate primary necrosis (a rapid LDH spike indicating non-specific toxicity) from apoptosis (where membrane integrity is maintained until secondary necrosis occurs late in the pathway).

  • Apoptosis Execution (Caspase-3/7 Activation): To conclusively link the drop in ATP to the inhibition of targets like EGFR/CDK7, we measure the activation of executioner caspases. A concurrent drop in ATP and spike in Caspase-3/7 confirms a targeted apoptotic mechanism.

Workflow A Compound Prep (Pyrano-pyridine) B Cell Seeding (A549, MCF-7) A->B C Drug Treatment (24-72h) B->C D ATP Viability (Luminescence) C->D Metabolic Health E LDH Release (Absorbance) C->E Membrane Integrity F Caspase-3/7 (Fluorescence) C->F Apoptosis Marker

Caption: Multiparametric workflow for evaluating cytotoxicity and mechanism of action.

Mechanistic Pathway: From Kinase Inhibition to Apoptosis

When a potent Octahydro-1H-pyrano[4,3-c]pyridine derivative successfully engages its kinase target (e.g., CDK7), it triggers a cascade of intracellular events. The inhibition of transcription and cell cycle progression induces severe mitochondrial stress. This stress compromises the mitochondrial membrane, releasing Cytochrome C into the cytosol, which in turn activates Caspase-9 and the executioner Caspases-3 and -7[2].

Pathway Drug Octahydro-1H-pyrano[4,3-c]pyridine Derivatives Target Kinase Targets (e.g., EGFR, CDK7) Drug->Target Inhibits Prolif Cell Proliferation Target->Prolif Blocks Mito Mitochondrial Stress (Cytochrome C Release) Target->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Execution Casp9->Casp3 Casp3->Apop

Caption: Kinase inhibition by pyrano[4,3-c]pyridines leading to mitochondrial-mediated apoptosis.

Step-by-Step Experimental Protocols
4.1. Cell Culture & Compound Preparation

Causality Note: Proper compound handling prevents solvent-induced toxicity, ensuring that observed cell death is strictly due to the pharmacophore.

  • Cell Seeding: Harvest logarithmic-phase A549 or MCF-7 cells. Seed at a density of 5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into opaque-walled 96-well plates.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Dilution: Prepare a 10 mM stock of the pyrano[4,3-c]pyridine derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Treatment: Dilute the DMSO stocks 1:100 in complete media, then add 10 µL of this intermediate dilution to the 90 µL of cells.

    • Critical Parameter: The final DMSO concentration must be exactly 0.1% (v/v) across all wells, including vehicle controls, to prevent solvent interference[4].

  • Exposure: Incubate for 48 to 72 hours.

4.2. Protocol A: ATP-Based Viability Assay (Luminescence)

Based on standardized homogeneous ATP quantitation methods[6].

  • Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause signal gradients.

  • Reagent Addition: Add 100 µL of RT-equilibrated CellTiter-Glo® Reagent directly to each well containing 100 µL of media/cells.

  • Lysis: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multimode microplate reader (integration time: 0.25–1.0 second/well).

4.3. Protocol B: LDH Release Assay (Absorbance)
  • Sample Collection: Prior to adding the ATP reagent (or using a parallel plate), transfer 50 µL of the culture supernatant to a clear, flat-bottom 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Protect from light and incubate at RT for 30 minutes. The LDH enzyme catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which then reduces the tetrazolium salt into a red formazan product.

  • Measurement: Add 50 µL of Stop Solution and measure absorbance at 490 nm.

4.4. Protocol C: Caspase-3/7 Fluorometric Assay
  • Reagent Addition: In a parallel plate, add Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC) diluted in assay buffer directly to the cells.

  • Incubation: Incubate at 37°C for 1–2 hours.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

Data Presentation & Interpretation

By synthesizing the data from all three assays, researchers can accurately profile the compound. Below is a representative data summary for a hypothetical highly active derivative, "Compound X".

Cell LineATP Viability (IC₅₀, µM)Caspase-3/7 Activation (Fold Change)LDH Release (Fold Change over Vehicle)Mechanistic Interpretation
A549 0.85 ± 0.126.4x (at 2.5 µM)1.1x (Minimal)Targeted Apoptosis. Potent viability drop driven by caspase activation without immediate membrane rupture.
MCF-7 1.20 ± 0.185.8x (at 5.0 µM)1.2x (Minimal)Targeted Apoptosis. Consistent with A549 results.
HEK293 (Control)> 50.01.0x (Baseline)1.0x (Baseline)High Selectivity. Minimal toxicity in non-cancerous human embryonic kidney cells.
Triton X-100 (Pos. Control)N/A0.5x (Degraded)18.5x (Maximum)Primary Necrosis. Complete membrane obliteration; caspases destroyed/leaked.
Troubleshooting & Best Practices
  • Edge Effects & Evaporation: Long incubations (72h) can lead to media evaporation in the outer wells, artificially concentrating the drug and altering cell metabolism. Solution: Fill the inter-well spaces of the plate with sterile PBS or use breathable plate seals.

  • Compound Autofluorescence: Heterocyclic compounds like pyrano[4,3-c]pyridines may possess intrinsic fluorescence that interferes with the Caspase-3/7 readout (Ex/Em 360/460 nm)[4]. Solution: Always include a "Compound + Media (No Cells)" control plate to subtract background autofluorescence.

  • Multiplexing Limitations: While ATP and Caspase assays can sometimes be multiplexed in the same well using spectrally distinct readouts, it is highly recommended to use parallel plates during initial assay validation to prevent reagent cross-interference[5].

References
  • PubChem Compound Summary for CID 155821672, octahydro-1H-pyrano(4,3-c)pyridine hydrochloride. National Center for Biotechnology Information. Available at:[Link]

  • Inhibitors of cyclin-dependent kinase 7 (cdk7). WO2015058163A2. Google Patents.
  • Rh(III)-Catalyzed Dual C-H Functionalization and C-O/C-N Annulations of Monoamide Fumarates. ResearchGate (Journal of Organic Chemistry). Available at:[Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at:[Link]

  • Choosing Modern Assay Technologies to Develop Test Guidelines. NIH Assay Guidance Manual. Available at:[Link]

Sources

Application

Application Note: Kinase Inhibition Assay Protocol for Octahydro-1H-pyrano[4,3-c]pyridine Derivatives

Abstract & Introduction The octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a distinct class of "sp3-rich" chemical entities. Unlike traditional, flat heteroaromatic kinase inhibitors (e.g., pyrimidines or quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a distinct class of "sp3-rich" chemical entities. Unlike traditional, flat heteroaromatic kinase inhibitors (e.g., pyrimidines or quinazolines), these derivatives offer increased three-dimensional complexity (Fsp3 character). This stereochemical richness allows for exploring novel chemical space, potentially targeting allosteric pockets or difficult-to-drug kinases with higher specificity and improved solubility profiles.

However, the aliphatic nature and basicity of the secondary amine in the core scaffold present unique challenges in assay development, including potential compound aggregation and pH-dependent solubility.

This Application Note details a robust, self-validating protocol for screening libraries of octahydro-1H-pyrano[4,3-c]pyridine derivatives against Serine/Threonine or Tyrosine kinases. We utilize the ADP-Glo™ Kinase Assay , a homogeneous luminescent assay, due to its resistance to compound interference (fluorescence quenching/autofluorescence) often seen with novel synthetic libraries.

Compound Management & Handling

Physicochemical Considerations

The core scaffold (CAS: 834791-11-2) contains a basic nitrogen (pKa ~9-10) and a fused pyran ring.

  • Stereochemistry: The cis- or trans-fusion at the 4a/8a ring junction significantly alters the vector of substituents. Ensure library annotation distinguishes between diastereomers, as kinase active sites are highly stereoselective.

  • Solubility: While generally soluble in DMSO, free-base forms may precipitate in low-ionic-strength buffers.

    • Recommendation: Store stocks as HCl or TFA salts in DMSO to prevent oxidative degradation.

    • Working Concentration: Limit final DMSO concentration in the assay to

      
       1% (v/v) to avoid inhibiting the kinase enzyme.
      
Preparation of Stock Solutions
  • Dissolve solid compounds to 10 mM in 100% anhydrous DMSO.

  • Sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Quality Control: Verify purity via LC-MS. Impurities from the Prins cyclization synthesis (often used to make this scaffold) can cause false positives.

Assay Principle: ADP-Glo™ Kinase Assay[1][2][3][4]

This protocol relies on quantifying the ADP produced during the kinase reaction.[1][2][3][4][5] It is a two-step coupled enzymatic reaction:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP.
    
  • ADP-Glo™ Reagent: Terminates the kinase reaction and depletes remaining ATP.[1][2][4]

  • Kinase Detection Reagent: Converts ADP back to ATP, which is then used by Luciferase to generate light.[1][2][3][4]

The luminescent signal is positively correlated with kinase activity (and thus negatively correlated with inhibition).

Mechanism Diagram

ADPGlo_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Detection K_Sub Substrate K_Prod ADP + p-Substrate K_Sub->K_Prod Kinase K_ATP ATP K_ATP->K_Prod No_ATP ATP Depleted (ADP remains) K_Prod->No_ATP Stop Rxn Dep_Reag ADP-Glo™ Reagent Dep_Reag->No_ATP Light Luminescence (RLU) No_ATP->Light ADP -> ATP -> Light Det_Reag Detection Reagent (Kinase Detection) Det_Reag->Light

Caption: Schematic of the ADP-Glo™ coupled enzymatic cascade. Signal is proportional to ADP production.[4]

Detailed Experimental Protocol

Materials Required[5]
  • Kinase: Purified Recombinant Kinase (e.g., CDK2/CyclinA, JAK2).

  • Substrate: Specific peptide or protein substrate (e.g., Histone H1 for CDKs).

  • ATP: Ultra-pure ATP (supplied with kit).[5] Note: Commercial ATP often contains ADP contaminants; use kit-supplied ATP.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
    M DTT.
    
  • Plate: 384-well solid white low-volume plates (Corning #4513).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega #V9101).

Workflow Overview

Workflow Start Compound Prep (Serial Dilution in DMSO) Dispense Dispense 50 nL Compound (Echo Acoustic) Start->Dispense Add_Enz Add 2.5 µL Kinase Buffer Dispense->Add_Enz PreInc Pre-Incubation (15 min @ RT) Add_Enz->PreInc Add_Sub Add 2.5 µL ATP/Substrate Mix PreInc->Add_Sub Incubate Kinase Reaction (60 min @ RT) Add_Sub->Incubate Stop Add 5 µL ADP-Glo Reagent (40 min @ RT) Incubate->Stop Detect Add 10 µL Detection Reagent (30 min @ RT) Stop->Detect Read Read Luminescence (0.5s integration) Detect->Read

Caption: Step-by-step liquid handling workflow for 384-well plate format.

Step-by-Step Procedure
Step 1: Compound Dispensing
  • Prepare a 10-point dose-response curve of the octahydro-1H-pyrano[4,3-c]pyridine derivatives in DMSO (3-fold serial dilution).

  • Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Labcyte Echo).

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).

    • Low Control (LC): 10

      
      M Staurosporine or specific reference inhibitor (100% Inhibition).
      
    • No Enzyme Control: Buffer only (Background).

Step 2: Kinase Reaction Setup (5

L Final Vol)
  • Dilute the Kinase enzyme in 1X Kinase Buffer to 2X the optimal concentration (determined via titration, typically 1-10 ng/well).

  • Dispense 2.5

    
    L  of 2X Kinase solution into the wells.
    
  • Centrifuge plate (1000 rpm, 1 min) and incubate for 10-15 min at RT. This allows the inhibitor to bind the active site before ATP competes.

  • Prepare 2X ATP/Substrate mix in Kinase Buffer. (ATP concentration should be at

    
     or 10 
    
    
    
    M, whichever is higher).
  • Dispense 2.5

    
    L  of 2X ATP/Substrate mix to initiate the reaction.
    
  • Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

Step 3: ADP Detection
  • Add 5

    
    L  of ADP-Glo™ Reagent  to all wells.[4]
    
  • Incubate for 40 minutes at RT. Crucial: This stops the kinase and burns off unreacted ATP.[1][4]

  • Add 10

    
    L  of Kinase Detection Reagent  to all wells.[4]
    
  • Incubate for 30-60 minutes at RT.

  • Read Luminescence (Integration time: 0.5 - 1.0 second).

Data Analysis & Validation

Quantitative Metrics

Summarize data using the following logic:

MetricFormula / DefinitionAcceptance Criteria
Percent Inhibition ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

N/A
Z' Factor $1 - \frac{3(\sigma{HC} + \sigma_{LC})}{\mu_{HC} - \mu_{LC}
Signal-to-Background

> 5
IC50 4-Parameter Logistic Fit (Sigmoidal)Hill Slope

-1.0
Interpreting Octahydro-1H-pyrano[4,3-c]pyridine Data[6][7][8][9]
  • Hill Slope > 1.5: Indicates potential compound aggregation or promiscuous binding. This scaffold is aliphatic; if the R-groups are too lipophilic, they may form micelles. Add 0.01% Triton X-100 to the buffer to verify.

  • Incomplete Inhibition: If the curve plateaus at 50-60% inhibition, the compound may be reaching its solubility limit in the aqueous buffer before saturating the enzyme.

References

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Reddy, B.V., et al. (2014).[6] Aminol Initiated Prins Cyclization for the Synthesis of Octahydro-1H-pyrano[3,4-c]pyridine Derivatives.[6] Tetrahedron Letters, 55(30), 4156-4159. (Demonstrates synthesis of the core scaffold). [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vitro Enzyme Inhibition Data Analysis. Bethesda (MD). [Link]

Sources

Method

Escaping Flatland: Utilizing the Octahydro-1H-pyrano[4,3-c]pyridine Scaffold in Fragment-Based Drug Design

Scientific Rationale: The Shift to 3D Fragment Space Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity lead compounds by screening low-molecular-weight libraries to identify efficient, a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Shift to 3D Fragment Space

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of high-affinity lead compounds by screening low-molecular-weight libraries to identify efficient, albeit weak, binders. Historically, fragment libraries were dominated by flat, sp2-hybridized (hetero)aromatic rings due to their synthetic accessibility. However, as famously articulated by Lovering et al. in the "Escape from Flatland" hypothesis, increasing the saturation (fraction of sp3 carbons, Fsp3) and three-dimensionality of drug candidates significantly reduces clinical attrition rates and improves target selectivity[1].

The octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a premier sp3-rich building block for modern FBDD[2]. As a fused bicyclic system comprising a tetrahydropyran and a piperidine ring, it offers a rigid chair-chair conformation. This inherent three-dimensionality allows the fragment to project functional groups into complex, non-planar protein subpockets that flat aromatic fragments cannot access[3]. Furthermore, the scaffold features two distinct heteroatoms: a basic secondary amine (piperidine) that serves as an ideal synthetic growth vector, and an ether oxygen (pyran) that acts as a built-in hydrogen bond acceptor to anchor the core in the binding site[4].

Physicochemical Profiling

To be effective, a fragment must adhere to the Astex "Rule of Three" (Ro3) while maximizing its 3D character. As summarized in Table 1, the octahydro-1H-pyrano[4,3-c]pyridine core perfectly aligns with these metrics, boasting an Fsp3 of 1.0, which far exceeds the ≥0.45 threshold recommended for 3D fragment libraries[5].

Table 1: Physicochemical Properties of Octahydro-1H-pyrano[4,3-c]pyridine vs. Ro3 Metrics

PropertyOctahydro-1H-pyrano[4,3-c]pyridineRule of Three (Ro3) Ideal
Molecular Weight (Da) 141.21≤ 300
CLogP ~0.50 (Free Base) / -0.03 (HCl Salt)≤ 3
Hydrogen Bond Donors 1 (Secondary Amine)≤ 3
Hydrogen Bond Acceptors 2 (N, O)≤ 3
Rotatable Bonds 0 (Rigid Bicyclic Core)≤ 3
Fraction sp3 (Fsp3) 1.0 (8 sp3 carbons / 8 total)≥ 0.45 (for 3D libraries)

Mechanistic Workflow

The integration of the octahydro-1H-pyrano[4,3-c]pyridine scaffold into an FBDD campaign requires a highly orchestrated workflow, moving from parallel library generation to biophysical screening and structure-based optimization.

FBDD_Workflow S1 Scaffold Selection: Octahydro-1H-pyrano[4,3-c]pyridine S2 Vector Elaboration (N-alkylation/acylation) S1->S2 Library Gen S3 Primary Screening (SPR / 19F-NMR) S2->S3 1mM - 100µM S4 Orthogonal Validation (X-ray Crystallography) S3->S4 KD Validation S6 Discard / Re-evaluate S3->S6 No Binding S5 Hit-to-Lead Optimization (Structure-Based Design) S4->S5 3D Binding Mode S4->S6 Non-specific

Figure 1: Fragment-based drug discovery workflow utilizing the octahydro-1H-pyrano[4,3-c]pyridine core.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls and explain the causality behind specific methodological choices.

Protocol A: Parallel Library Generation via Reductive Amination

Causality: The secondary amine of the piperidine ring is the primary growth vector. Reductive amination is selected over direct alkylation because it prevents over-alkylation (quaternary ammonium formation) and leverages the vast commercial availability of diverse aldehydes to rapidly explore chemical space[4].

Materials:

  • Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride[6]

  • Diverse aldehyde library (aliphatic, heteroaromatic)

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • Polymer-supported (PS) benzaldehyde and PS-trisamine scavengers

Step-by-Step Procedure:

  • Free-Basing: Dispense 0.1 mmol of octahydro-1H-pyrano[4,3-c]pyridine HCl into a 96-well deep-well plate. Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) and 0.12 mmol of DIPEA to liberate the free base.

  • Imine Formation: Add 0.1 mmol of the respective aldehyde to each well. Agitate the plate at room temperature for 2 hours to allow complete imine formation. Note: The rigid chair conformation of the scaffold minimizes steric hindrance at the nitrogen, facilitating rapid kinetics.

  • Reduction: Add 0.15 mmol of STAB to each well. Seal and agitate for 16 hours at room temperature.

  • Scavenging (Self-Validation Step): To avoid tedious chromatographic purification which bottlenecks library generation, add 0.2 mmol of PS-benzaldehyde (to scavenge unreacted scaffold) and 0.2 mmol of PS-trisamine (to scavenge unreacted aldehyde). Agitate for 4 hours, then filter the plate.

  • Quality Control: Analyze the filtrate via LC-MS. Strict FBDD Criteria: Only compounds with >95% purity are advanced to screening. Impurities in fragment libraries frequently cause false positives in biophysical assays due to the high concentrations (mM) used in screening.

Protocol B: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is the gold standard for primary fragment screening because it is label-free and highly sensitive to mass changes. This allows for the detection of the weak, transient interactions (high µM to mM


) typical of sp3-rich fragments without requiring fluorophores that could perturb the 3D binding mode[5].

Step-by-Step Procedure:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling until a density of 3000–5000 Response Units (RU) is achieved. Crucial Control: Leave Flow Cell 1 (FC1) unmodified and blocked with ethanolamine to serve as a reference channel.

  • Solvent Correction: Because fragments are stored in DMSO, and SPR is exquisitely sensitive to bulk refractive index changes, prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) to correct for bulk solvent effects.

  • Screening: Dilute the octahydro-1H-pyrano[4,3-c]pyridine library to a single concentration of 500 µM in running buffer (containing 5% DMSO). Inject over both FC1 and the active flow cell at a flow rate of 30 µL/min for 60 seconds, followed by a 60-second dissociation phase.

  • Validation (Hit Confirmation): For fragments showing a square-wave response (fast on/fast off kinetics typical of true fragments), perform a dose-response titration (15.6 µM to 1000 µM).

  • Data Analysis: Fit the steady-state binding levels (

    
    ) against fragment concentration to a 1:1 Langmuir binding model to calculate the 
    
    
    
    . Exclude any fragments exhibiting super-stoichiometric binding (aggregators).

Hit-to-Lead Elaboration Strategies

Once an octahydro-1H-pyrano[4,3-c]pyridine derivative is validated via X-ray crystallography, the hit must be "grown" into a lead compound. The sp3-rich nature of this scaffold provides unique vectors for elaboration:

  • Vector 1 (N-Elaboration): The piperidine nitrogen can be further rigidified into amides or ureas to target adjacent solvent-exposed regions or specific hydrogen-bond donors in the protein backbone.

  • Vector 2 (C-H Functionalization): Recent advances in C(sp3)–H functionalization allow for the direct arylation of the pyran ring adjacent to the oxygen[4]. This enables the fragment to reach into deep hydrophobic pockets while maintaining the highly desirable Fsp3 character that prevents the molecule from flattening out into a promiscuous binder[7].

References

1.[2] octahydro-1H-pyrano(4,3-c)pyridine hydrochloride - PubChem. Source: nih.gov. URL: 2.[6] EN300-26862579 - EnamineStore. Source: enaminestore.com. URL: 3.[4] Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC. Source: nih.gov. URL: 4.[5] Application Notes and Protocols for the Synthesis of Fsp3-Rich Fragments in Drug Discovery. Source: benchchem.com. URL: 5.[3] Escape from planarity in fragment-based drug discovery. Source: vu.nl. URL: 6.[7] Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC. Source: nih.gov. URL: 7.[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success | Journal of Medicinal Chemistry. Source: acs.org. URL:

Sources

Application

Functionalization of the Octahydro-1H-pyrano[4,3-c]pyridine core at the nitrogen atom

-Functionalization Protocols for Fused Piperidine Scaffolds Target Molecule: Octahydro-1H-pyrano[4,3-c]pyridine Executive Summary & Chemical Space Analysis The octahydro-1H-pyrano[4,3-c]pyridine core represents a privile...

Author: BenchChem Technical Support Team. Date: March 2026


-Functionalization Protocols for Fused Piperidine Scaffolds
Target Molecule:  Octahydro-1H-pyrano[4,3-c]pyridine

Executive Summary & Chemical Space Analysis

The octahydro-1H-pyrano[4,3-c]pyridine core represents a privileged scaffold in modern drug discovery, serving as a bioisostere for morphinans, isoquinolines, and


-carbolines. Structurally, it consists of a saturated piperidine ring fused to a tetrahydropyran ring.

Unlike simple piperidines, this fused system presents unique steric constraints. The bridgehead carbons lock the piperidine ring into a specific chair conformation, potentially increasing the energy barrier for


-inversion and nucleophilic attack. Consequently, standard functionalization protocols often fail or suffer from low yields due to steric hindrance from the adjacent fused ring system.

This guide provides optimized protocols for derivatizing the secondary amine (


-atom) of this core, focusing on three critical transformations for Structure-Activity Relationship (SAR) expansion:
  • Reductive Amination (for

    
    -alkyl derivatives).
    
  • Buchwald-Hartwig Cross-Coupling (for

    
    -aryl derivatives).
    
  • Acylation/Sulfonylation (for amide/sulfonamide libraries).

Strategic Decision Tree

Before selecting a protocol, analyze the desired R-group and the electronic properties of the target.

FunctionalizationStrategy Start Target R-Group? Alkyl Aliphatic/Benzylic Start->Alkyl Aryl Aromatic/Heteroaromatic Start->Aryl Acyl Carbonyl/Sulfonyl Start->Acyl MethodA Protocol A: Reductive Amination (STAB/DCE) Alkyl->MethodA Preferred MethodB Protocol B: Buchwald-Hartwig (RuPhos/Pd) Aryl->MethodB High Yield MethodC Protocol C: Schotten-Baumann (DIPEA/DCM) Acyl->MethodC Robust

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on the target moiety.

Protocol A: Reductive Amination ( -Alkylation)

Context: Direct alkylation using alkyl halides is discouraged for this core due to the risk of over-alkylation (quaternization) and elimination side reactions. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard for its mildness and selectivity [1].

Materials
  • Substrate: Octahydro-1H-pyrano[4,3-c]pyridine (1.0 equiv).

  • Electrophile: Aldehyde or Ketone (1.2 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Methodology
  • Imine Formation: In a flame-dried reaction vial, dissolve the amine core (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE (0.1 M concentration).

  • Acid Activation: Add glacial AcOH (1.0 equiv). This buffers the reaction and activates the imine species, which is critical for hindered amines where imine formation is the rate-determining step.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: Evolution of gas may occur. Ensure the vessel is vented via a needle if sealed.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Checkpoint: If the reaction stalls, heat to 40°C. The fused system can sterically shield the nitrogen, requiring thermal energy to drive the hydride attack.

  • Work-up: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
Data Validation (Expected Results)
ParameterStandard PiperidineFused Pyrano-PiperidineNotes
Reaction Time 1–4 hours4–16 hoursSteric bulk slows imine formation.
Yield >90%75–85%Lower yield due to conformational lock.
Byproducts Dialkylation (rare)Unreacted AmineIncomplete conversion is the main failure mode.

Protocol B: Buchwald-Hartwig Cross-Coupling ( -Arylation)

Context: Attaching an aryl ring to the secondary amine is crucial for modulating lipophilicity and


-stacking interactions. Standard 

only works for electron-deficient rings. For electron-neutral or electron-rich rings, Palladium catalysis is required. Critical Insight: Common ligands like

or dppf often fail with fused piperidines due to the "cone angle" interference. We utilize RuPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand designed specifically for secondary amines [2].
Materials
  • Catalyst Precursor:

    
     (2–5 mol%) or 
    
    
    
    .
  • Ligand: RuPhos (4–10 mol%) (1:2 Pd:Ligand ratio).

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (Degassed).

  • Inert Gas: Argon (Ar) is preferred over Nitrogen for Pd-chemistry.

Workflow Diagram

BuchwaldWorkflow Setup 1. Glovebox/Schlenk Line Add Pd(OAc)2 + RuPhos + NaOtBu Solvent 2. Add Degassed Toluene (Pre-stir 5 min to form active catalyst) Setup->Solvent Activation Substrates 3. Add Amine Core + Aryl Halide Solvent->Substrates Heat 4. Heat to 80-100°C (12-24 Hours) Substrates->Heat Coupling Workup 5. Filter through Celite Scavenge Pd (SiliaMetS®) Heat->Workup

Figure 2: Optimized workflow for Pd-catalyzed amination of hindered secondary amines.

Step-by-Step Methodology
  • Catalyst Activation: In a sealed tube (purged with Ar), add

    
     and RuPhos. Add 1 mL of toluene and stir for 5 minutes at RT. The solution should turn a deep orange/red, indicating active catalyst formation.
    
  • Substrate Addition: Add the octahydro-1H-pyrano[4,3-c]pyridine (1.0 equiv), the Aryl Bromide/Chloride (1.0 equiv), and

    
     (1.5 equiv).
    
    • Why NaOtBu? It is strong enough to deprotonate the amine-Pd complex but bulky enough to prevent coordination to the metal center.

  • Reaction: Seal the tube and heat to 85°C (for bromides) or 100°C (for chlorides).

  • Work-up: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography.

    • Caution: The fused core is basic. Use DCM/MeOH with 1%

      
       or Triethylamine to prevent streaking on silica.
      

Protocol C: Acylation & Sulfonylation (Library Synthesis)

Context: Creating amides and sulfonamides is the fastest way to generate library diversity.

Rapid Protocol (Parallel Synthesis Compatible)
  • Base Selection: Use Diisopropylethylamine (DIPEA) (3.0 equiv). The steric bulk of DIPEA prevents it from acting as a nucleophile while effectively scavenging acid.

  • Solvent: DCM (anhydrous).

  • Procedure:

    • Dissolve Amine (0.1 mmol) in DCM (1 mL).

    • Add DIPEA (0.3 mmol).

    • Add Acid Chloride or Sulfonyl Chloride (0.12 mmol) slowly at 0°C.

    • Warm to RT and shake/stir for 2 hours.

  • Scavenging (No Column Purification): Add polymer-supported trisamine resin (to scavenge excess electrophile) and polymer-supported isocyanate (to scavenge unreacted amine core). Shake for 2 hours. Filter and concentrate.

Troubleshooting & Quality Control

NMR Interpretation of the Core

The octahydro-1H-pyrano[4,3-c]pyridine core has distinct NMR features that help verify functionalization:

  • Bridgehead Protons: The protons at the ring fusion (typically 2.5–3.5 ppm range) often appear as complex multiplets.

  • 
    -Protons:  Upon 
    
    
    
    -functionalization, the protons adjacent to the nitrogen (in the piperidine ring) will shift.
    • Alkylation: 0.2–0.5 ppm upfield shift relative to the HCl salt.

    • Acylation: 0.5–1.0 ppm downfield shift due to the electron-withdrawing carbonyl.

Common Failure Modes
  • Problem: Low conversion in Buchwald coupling.

    • Diagnosis: The fused ring creates steric clash with the ligand.

    • Solution: Switch to BrettPhos (even bulkier) or increase temperature to 110°C using 1,4-dioxane.

  • Problem: Product is water-soluble during work-up.

    • Diagnosis: The pyran oxygen adds polarity.

    • Solution: Do not use dilute acid washes. Use a "salting out" procedure (saturate aqueous layer with NaCl) and extract with Chloroform/Isopropanol (3:1).

References

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved October 26, 2025, from [Link]

  • Le Bourdonnec, B., et al. (2006).[2] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry. Retrieved October 26, 2025, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS Network. Retrieved October 26, 2025, from [Link]

Sources

Method

Application Note: Chiral Separation of Octahydro-1H-pyrano[4,3-c]pyridine Enantiomers by HPLC

Executive Summary Octahydro-1H-pyrano[4,3-c]pyridine is a highly versatile bicyclic scaffold utilized extensively in the design of advanced therapeutics, including RET/KIT kinase inhibitors and IL-17 modulators [1, 2]. B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydro-1H-pyrano[4,3-c]pyridine is a highly versatile bicyclic scaffold utilized extensively in the design of advanced therapeutics, including RET/KIT kinase inhibitors and IL-17 modulators [1, 2]. Because the stereochemistry of the bridgehead carbons dictates the spatial orientation of the molecule—and consequently its target binding affinity and off-target toxicity—achieving high enantiomeric purity is a critical regulatory and pharmacological requirement.

This application note provides a comprehensive, self-validating protocol for the baseline chiral separation of Octahydro-1H-pyrano[4,3-c]pyridine enantiomers using High-Performance Liquid Chromatography (HPLC). It details the mechanistic rationale for stationary phase selection, mobile phase optimization, and the critical role of basic additives in resolving basic bicyclic amines.

Mechanistic Insights: The Causality of Chiral Recognition

Developing a robust chiral separation method requires moving beyond trial-and-error to understand the specific physicochemical interactions between the analyte, the Chiral Stationary Phase (CSP), and the mobile phase.

Polysaccharide-Based Chiral Selectors

For basic aliphatic heterocycles like Octahydro-1H-pyrano[4,3-c]pyridine, derivatized polysaccharide CSPs (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) are the gold standard [3, 6]. The chiral recognition mechanism relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages (-NH and -C=O) on the CSP interact with the secondary amine and the ether oxygen of the pyranopyridine scaffold.

  • Dipole-Dipole Interactions: Induced by the polar mobile phase environment driving the analyte into the chiral grooves of the polymer.

  • Steric Inclusion: The helical twist of the amylose/cellulose backbone creates chiral cavities. The specific stereoisomer that best fits into this cavity will exhibit stronger transient binding, leading to differential retention times (enantioselectivity,

    
    ).
    
The Critical Role of Basic Additives (Silanol Masking)

Octahydro-1H-pyrano[4,3-c]pyridine contains a highly basic secondary amine within its piperidine ring. When utilizing silica-backed CSPs, free, unendcapped silanol groups (-SiOH) on the silica surface act as weak acids. The basic amine of the analyte undergoes strong, non-enantioselective ion-exchange interactions with these silanols.

The Causality: If left unmitigated, this secondary interaction causes severe peak tailing, broad peak shapes, and complete loss of chiral resolution (


).
The Solution:  The addition of 0.1% to 0.5% Diethylamine (DEA) or Ethanolamine to the mobile phase is mandatory [3]. DEA acts as a competitive silanol masker. Because DEA is a smaller, highly basic molecule, it rapidly saturates the acidic silanol sites, forcing the pyranopyridine analyte to interact exclusively with the chiral carbamate selector.

Method Development Workflow

G Start Racemic Octahydro-1H- pyrano[4,3-c]pyridine CSP Select Polysaccharide CSP (e.g., Amylose/Cellulose Tris-phenylcarbamate) Start->CSP Mode Select Mobile Phase Mode CSP->Mode NP Normal Phase (NP) Hexane / IPA or EtOH Mode->NP POM Polar Organic Mode (POM) 100% MeOH or ACN Mode->POM Add Add Basic Modifier (0.1% - 0.5% DEA) to Suppress Silanol Tailing NP->Add POM->Add Eval Evaluate Resolution (Rs) Target: Rs > 1.5, Tf < 1.5 Add->Eval Opt Optimize Temperature & Flow Rate Eval->Opt Rs < 1.5 Success Enantiomerically Pure Fractions Isolated Eval->Success Rs ≥ 1.5 Opt->Eval

Workflow for the chiral HPLC method development of basic bicyclic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: Racemic Octahydro-1H-pyrano[4,3-c]pyridine (Purity

    
     98%).
    
  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH).

  • Additives: HPLC-grade Diethylamine (DEA) [3].

  • Columns:

    • Column A: Chiralpak® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),

      
       mm, 5 µm.
      
    • Column B: Chiralcel® OD-H or IB (Cellulose tris(3,5-dimethylphenylcarbamate)),

      
       mm, 5 µm.
      
Sample Preparation
  • Weigh exactly 2.0 mg of racemic Octahydro-1H-pyrano[4,3-c]pyridine.

  • Dissolve the standard in 1.0 mL of the selected mobile phase (e.g., Hexane:IPA 90:10) to achieve a 2.0 mg/mL stock solution.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Dilute the stock 1:10 with the mobile phase to a final working concentration of 0.2 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step-by-Step HPLC Method Execution
  • System Purge: Flush the HPLC system lines with HPLC-grade Isopropanol to remove any residual aqueous buffers or acidic modifiers (which can permanently damage the chiral stationary phase or neutralize the DEA).

  • Column Equilibration: Install the selected chiral column. Pump the mobile phase (e.g., Hexane/EtOH/DEA 90:10:0.1 v/v/v) at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) to fully equilibrate the stationary phase and saturate the silanols with DEA.

  • Temperature Control: Set the column oven to 25°C. Lower temperatures generally increase chiral recognition (enthalpy-driven separation) but may broaden peaks due to increased mobile phase viscosity [4].

  • Injection: Inject 10 µL of the 0.2 mg/mL sample.

  • Detection: Monitor the elution using a UV/Vis or PDA detector at 210 nm and 230 nm (due to the lack of strong chromophores on the saturated pyranopyridine ring, low-wavelength UV or ELSD/CAD detection is required).

Data Presentation & System Suitability

Table 1: Mobile Phase Screening Matrix for Octahydro-1H-pyrano[4,3-c]pyridine
Chromatographic ModeMobile Phase CompositionAdditive (Mandatory)Primary CSP RecommendationExpected Elution Time
Normal Phase (NP) Hexane / Isopropanol (90:10)0.1% DEAAmylose-based (AD-H / IA)8 - 15 min
Normal Phase (NP) Hexane / Ethanol (85:15)0.1% DEACellulose-based (OD-H / IB)7 - 12 min
Polar Organic (POM) 100% Methanol0.1% DEAAmylose-based (AD-H / IA)5 - 10 min
Polar Organic (POM) 100% Acetonitrile0.1% DEACellulose-based (OD-H / IB)4 - 9 min

Note: Polar Organic Mode (POM) often provides faster run times but requires immobilized columns (e.g., IA, IB) if aggressive solvents are used, though 100% MeOH/ACN is generally safe for coated phases.

Table 2: Self-Validating System Suitability Criteria

To ensure the trustworthiness of the analytical run, the system must pass the following self-validating criteria before sample analysis begins.

ParameterSymbolAcceptance CriteriaCorrective Action if Failed
Retention Factor


Decrease strong solvent (IPA/EtOH) concentration.
Selectivity


Switch CSP (e.g., from Amylose to Cellulose).
Resolution


(Baseline)
Decrease flow rate; lower column temperature to 20°C.
Tailing Factor


Critical: Increase DEA to 0.2%; verify column history.

Troubleshooting & Optimization

A robust protocol must be self-correcting. If the system suitability criteria (Table 2) are not met, apply the following diagnostic logic:

  • Symptom: Peaks are co-eluting (

    
    ) but peak shape is sharp.
    
    • Causality: The chiral environment of the current CSP does not offer sufficient steric/electronic differentiation for the specific enantiomers.

    • Action: Switch the alcoholic modifier (e.g., replace Isopropanol with Ethanol). The steric bulk of the alcohol alters the hydrogen-bonding network within the chiral grooves. If this fails, switch from an Amylose to a Cellulose CSP.

  • Symptom: Severe peak tailing (

    
    ) or irreversible retention.
    
    • Causality: The secondary amine of the pyranopyridine is binding to residual silanols. The DEA concentration is either too low, or the DEA has degraded.

    • Action: Prepare fresh mobile phase. Ensure the DEA is highly pure and not degraded. Flush the column with 100% Ethanol containing 0.5% DEA for 2 hours to re-mask the stationary phase.

References

  • Source: Google Patents.
  • Source: Google Patents.
  • Source: BenchChem.
  • Source: Sigma-Aldrich.
  • Source: BenchChem.
  • Source: MDPI.
Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Octahydro-1H-pyrano[4,3-c]pyridine in Human Plasma

Introduction Octahydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices, such as human plasma, is crucial for p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Octahydro-1H-pyrano[4,3-c]pyridine is a heterocyclic compound of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices, such as human plasma, is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles. This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and reliable measurement of Octahydro-1H-pyrano[4,3-c]pyridine in human plasma. The methodology adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2][3][4]

The structural backbone of Octahydro-1H-pyrano[4,3-c]pyridine presents unique analytical challenges, including its polarity and potential for matrix effects in plasma. This guide provides a step-by-step protocol, from sample preparation to data acquisition, and explains the rationale behind each step to ensure robust and reproducible results.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. A stable isotope-labeled internal standard (SIL-IS) is employed to compensate for variability in sample processing and matrix effects, a critical component for achieving high accuracy and precision.[5] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis.[6][7]

Chemical Properties of the Analyte
  • Compound: Octahydro-1H-pyrano[4,3-c]pyridine

  • Molecular Formula: C₈H₁₅NO[8]

  • Molecular Weight: 141.21 g/mol [9]

  • Structure: A fused ring system containing a pyran and a pyridine ring.

Materials and Reagents

  • Analytes and Internal Standard:

    • Octahydro-1H-pyrano[4,3-c]pyridine reference standard (>98% purity)

    • Octahydro-1H-pyrano[4,3-c]pyridine-d4 (Internal Standard, IS)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water

  • Biological Matrix:

    • Drug-free human plasma (K2-EDTA as anticoagulant)

Instrumentation and Conditions

Liquid Chromatography System
  • LC System: An Agilent 1260 HPLC System or equivalent[10]

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[10]

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Injection Volume: 5 µL

Mass Spectrometer
  • MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 4000™ or equivalent)

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 550°C

  • Ion Spray Voltage: 5500 V

Chromatographic Gradient
Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.00.6955
0.50.6955
2.50.6595
3.50.6595
3.60.6955
5.00.6955
Mass Spectrometry Parameters (MRM)

The optimization of MRM transitions is a critical step to ensure sensitivity and specificity.[11][12] This involves direct infusion of the analyte and internal standard into the mass spectrometer to determine the optimal precursor and product ions, as well as the collision energy for each transition.[13]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Octahydro-1H-pyrano[4,3-c]pyridine142.196.115025
Octahydro-1H-pyrano[4,3-c]pyridine-d4 (IS)146.1100.115025

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Octahydro-1H-pyrano[4,3-c]pyridine and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve (CC) standards.

  • Spiking: Spike the working standard solutions into blank human plasma to create CC standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples.[14][15]

G Plasma 100 µL Plasma Sample IS Add 25 µL IS Working Solution Plasma->IS Precipitation Add 300 µL Acetonitrile IS->Precipitation Vortex Vortex (30 sec) Precipitation->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis Inject into LC-MS/MS Supernatant->Analysis

  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5][10]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Method Validation

The developed method was fully validated according to the FDA and EMA guidelines.[1][2][16] The validation parameters and their acceptance criteria are summarized below.

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) of ≥ 0.99.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤ 20%.
Accuracy and Precision (Intra- and Inter-day) For QC samples, accuracy within ±15% of the nominal concentration (±20% for LLOQ) and precision (RSD) ≤ 15% (≤ 20% for LLOQ).
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15% for at least two-thirds of the matrix lots.
Recovery Consistent and reproducible recovery of the analyte and IS.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, and long-term storage) with mean concentrations within ±15% of nominal values.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Octahydro-1H-pyrano[4,3-c]pyridine in human plasma. The method was found to be selective, with no endogenous interference observed at the retention times of the analyte and the internal standard.

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) consistently greater than 0.99. The LLOQ was established at 1 ng/mL, with accuracy and precision within the acceptable limits.

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, medium, and high). The results were well within the acceptance criteria, demonstrating the reliability and reproducibility of the method.

The matrix effect was found to be negligible, and the recovery was consistent across the different QC levels. Stability studies confirmed that Octahydro-1H-pyrano[4,3-c]pyridine is stable in human plasma under typical laboratory conditions.

Conclusion

This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of Octahydro-1H-pyrano[4,3-c]pyridine in human plasma. The method has been successfully validated according to international regulatory guidelines and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Timmerman, P., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(8), 875-878. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Savoie, N., et al. (2015). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 7(16), 2095-2105. [Link]

  • PubChem. (n.d.). octahydro-1H-pyrano(4,3-c)pyridine hydrochloride. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-18. [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • Agilent Technologies. (n.d.). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. [Link]

Sources

Method

Application of Octahydro-1H-pyrano[4,3-c]pyridine in the synthesis of neurotropic agents

This guide details the application of Octahydro-1H-pyrano[4,3-c]pyridine as a privileged scaffold in the synthesis of neurotropic agents.[1] It focuses on the chemical synthesis via the Prins Cyclization , structural opt...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Octahydro-1H-pyrano[4,3-c]pyridine as a privileged scaffold in the synthesis of neurotropic agents.[1] It focuses on the chemical synthesis via the Prins Cyclization , structural optimization for blood-brain barrier (BBB) penetration, and its pharmacological relevance in treating CNS disorders.[1]

[1]

Executive Summary

The Octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a conformationally restricted bioisostere of dual-pharmacophore systems containing both piperidine and pyran moieties.[1] Unlike flexible linear analogues, this bicyclic system offers enhanced metabolic stability and defined spatial orientation of substituents, making it a "privileged structure" for targeting G-protein coupled receptors (GPCRs)—specifically Opioid (µ, δ, κ) and Serotonin (5-HT) receptors.[1] This guide provides a validated protocol for its synthesis and application in developing neurotropic agents with improved CNS bioavailability.

Scientific Rationale & Mechanism

The "Privileged" Nature of the Scaffold

In neuropharmacology, the piperidine ring is ubiquitous (e.g., Fentanyl, Haloperidol).[1] Fusing a pyran ring to the [4,3-c] face of the piperidine creates a rigid bicyclic core that:

  • Reduces Entropic Penalty: Pre-organizes the nitrogen lone pair and hydrophobic groups for receptor binding.

  • Modulates Lipophilicity (LogP): The oxygen atom lowers LogP compared to the carbocyclic decahydroisoquinoline, improving solubility without sacrificing BBB permeability.

  • Metabolic Blocking: The fused ring system protects the susceptible C3/C4 positions of the piperidine ring from oxidative metabolism (CYP450).

Mechanism of Action (Neurotropic)

Derivatives of this scaffold act primarily as allosteric modulators or orthosteric antagonists .

  • Analgesia: 4-phenyl substituted derivatives mimic the "4-phenylpiperidine" pharmacophore of opioids but with altered receptor subtype selectivity (reducing respiratory depression side effects).

  • Anxiolytic/Sedative: Modulation of the GABA_A receptor complex, similar to diazepam but via a non-benzodiazepine binding site.[1]

Experimental Protocol: Synthesis via Prins Cyclization

The most robust route to the cis-fused octahydro-1H-pyrano[4,3-c]pyridine core is the acid-catalyzed Prins Cyclization of homoallylic alcohols derived from 4-piperidone.[1]

Retrosynthetic Analysis

The target scaffold is assembled by reacting N-benzyl-1,2,3,6-tetrahydropyridine-4-methanol with an aldehyde.[1] This ensures the correct [4,3-c] fusion geometry.[1]

Step-by-Step Synthesis Protocol
Phase 1: Precursor Synthesis (Homoallylic Alcohol)
  • Reagents: N-Benzyl-4-piperidone, Trimethylsulfoxonium iodide, NaH, DMSO.[1]

  • Objective: Convert ketone to epoxide, then ring-open to the alcohol.

  • Epoxidation:

    • Suspend NaH (1.2 eq) in dry DMSO under Argon. Heat to 50°C for 1h to form dimsyl anion.

    • Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq). Stir 30 min.

    • Add N-Benzyl-4-piperidone (1.0 eq) in THF dropwise. Stir at RT for 4h.[2]

    • Result:6-Benzyl-1-oxa-6-azaspiro[2.5]octane (Epoxide).

  • Isomerization to Allylic Alcohol:

    • Treat the crude epoxide with Lithium Diethylamide (LiNEt2) or t-BuOK in ether to isomerize the epoxide to N-Benzyl-1,2,3,6-tetrahydropyridine-4-methanol .[1]

    • Purification: Flash chromatography (SiO2, EtOAc/Hexane).[1]

Phase 2: Prins Cyclization (The Key Step)
  • Reagents: Precursor Alcohol, Benzaldehyde (or derivative), Trifluoroacetic Acid (TFA), DCM.[1]

  • Objective: Construct the pyran ring.

  • Reaction Setup:

    • Dissolve N-Benzyl-1,2,3,6-tetrahydropyridine-4-methanol (1.0 mmol) and Benzaldehyde (1.1 mmol) in anhydrous DCM (10 mL).

    • Cool to 0°C.[3]

  • Acid Catalysis:

    • Add TFA (2.0 eq) dropwise. Note: Strong acid is required to generate the oxocarbenium ion.[1]

    • Allow to warm to RT and stir for 12h.

    • Monitoring: TLC should show disappearance of the alcohol.

  • Workup:

    • Quench with sat. NaHCO3 (aq).[4][5] Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na2SO4.[1][4]

  • Purification:

    • Isolate the cis-fused isomer via column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield: Typically 65-80%.

Data Specifications (Expected)
ParameterValue / RangeNotes
Physical State Viscous Oil or Low-melting SolidDepends on C-substituted aldehyde
Yield (Step 2) 65% - 85%Electron-rich aldehydes give higher yields
Stereochemistry cis-fused (Major)trans-fused isomer is minor (<10%)
1H NMR Diagnostic δ 3.5-4.0 ppm (Pyran CH2)Distinct multiplets for O-CH2-C
MS (ESI) [M+H]+ corresponds to MWBase peak usually M+H

Visualizations & Pathways

Synthetic Workflow (DOT Diagram)

The following diagram illustrates the logical flow from the starting piperidone to the final bicyclic neurotropic agent.

SynthesisPathway Start N-Benzyl-4-piperidone Inter1 Spiro-Epoxide Intermediate Start->Inter1 Corey-Chaykovsky (Me3SOI/NaH) Inter2 Tetrahydropyridine-4-methanol (Homoallylic Alcohol) Inter1->Inter2 Base Isomerization (t-BuOK) Product Octahydro-1H-pyrano[4,3-c]pyridine (Bicyclic Scaffold) Inter2->Product Prins Cyclization Reagent Aldehyde (R-CHO) + TFA Reagent->Product Target Neurotropic Agent (Analgesic/Anxiolytic) Product->Target N-Debenzylation & Functionalization

Caption: Figure 1. Synthetic pathway for the construction of the Octahydro-1H-pyrano[4,3-c]pyridine scaffold via Prins Cyclization.

Pharmacophore Interaction Mode

This diagram visualizes how the scaffold interacts with a theoretical GPCR binding pocket (e.g., Opioid Receptor).

Pharmacophore cluster_scaffold Octahydro-pyrano[4,3-c]pyridine Core Asp Aspartate Residue (Anionic Site) Hydrophobic Hydrophobic Pocket (Trp/Phe) H_Bond Serine/Threonine (H-Bond Donor) BasicN Basic Nitrogen (Piperidine) BasicN->Asp Ionic Bond (Salt Bridge) Aryl Aryl Substituent (C-Ring) Aryl->Hydrophobic Pi-Stacking EtherO Pyran Oxygen (Acceptor) EtherO->H_Bond H-Bonding

Caption: Figure 2. Predicted binding interactions of the scaffold within a GPCR active site.

Critical Considerations & Troubleshooting

  • Stereocontrol: The Prins cyclization favors the cis-fused product due to the chair-like transition state. If the trans isomer is desired, it typically requires thermodynamic equilibration or a different synthetic route (e.g., intramolecular etherification of a pre-set trans-diol).[1]

  • N-Protection: The Benzyl group is ideal as it is stable to TFA.[1] Boc groups are not recommended for this specific step as they are acid-labile and will deprotect during the Prins cyclization, leading to side reactions.[1]

  • Scale-Up: The reaction is exothermic.[1] On scales >10g, add TFA slowly at -10°C to prevent polymerization of the aldehyde.[1]

References

  • Dashyan, S. S., et al. (2022).[1] "Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines." Molecules, 27(11), 3386.[1]

  • Reddy, B. V., et al. (2013).[1] "Stereoselective Synthesis of Hexahydro-1H-pyrano- and thiopyrano[3,4-c]quinoline Derivatives through a Prins Cascade Cyclization." The Journal of Organic Chemistry, 78(14), 7301-7309.[1]

  • Paronikyan, E. G., et al. (1995).[1] "Synthesis and biological activity of pyrano[4,3-d]furo[2,3-b]pyridine derivatives." Pharmaceutical Chemistry Journal, 29, 183–185.[1]

  • PubChem. (2025).[6] "Compound Summary: Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride." National Library of Medicine.

  • Le Bourdonnec, B., et al. (2006).[1][7] "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry, 49(25), 7278-7289.[1]

Sources

Application

In vivo efficacy testing of Octahydro-1H-pyrano[4,3-c]pyridine-based compounds in animal models

This Application Note and Protocol Guide is designed for researchers investigating the therapeutic potential of Octahydro-1H-pyrano[4,3-c]pyridine derivatives. Given the structural homology of this scaffold to morphinan...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers investigating the therapeutic potential of Octahydro-1H-pyrano[4,3-c]pyridine derivatives.

Given the structural homology of this scaffold to morphinan alkaloids and isoquinolines, this guide focuses on Central Nervous System (CNS) applications, specifically analgesia and anxiolysis , where this "privileged structure" frequently exhibits bioactivity.

Introduction: The Scaffold & Therapeutic Context

The octahydro-1H-pyrano[4,3-c]pyridine core is a bicyclic heterocycle that serves as a bioisostere for the isoquinoline ring system found in numerous alkaloids (e.g., morphine, codeine). Its rigid, fused structure allows for precise orientation of pharmacophores, making it a valuable scaffold for targeting G-Protein Coupled Receptors (GPCRs) —particularly opioid and serotonin receptors—and ion channels.

Key challenges in developing these compounds include:

  • Lipophilicity: The saturated fused ring system often results in high LogP, requiring specialized formulation.

  • Blood-Brain Barrier (BBB) Penetration: Essential for CNS efficacy but must be balanced against peripheral toxicity.

  • Sedation vs. Efficacy: Distinguishing true analgesic/anxiolytic effects from non-specific locomotor depression.

Experimental Workflow Visualization

The following diagram outlines the critical path from formulation to validated efficacy data.

Workflow Compound Lead Compound (Pyrano-pyridine) Formulation Solubility Screen (Cyclodextrin/PEG) Compound->Formulation LogP > 3.0 PK PK Profiling (Brain:Plasma Ratio) Formulation->PK IV/PO Dosing PK->Formulation Poor Bioavailability Tox Acute Tox/Sedation (Rotarod Test) PK->Tox Exposure Confirmed Tox->Compound High Sedation (Redesign) Efficacy Efficacy Model (CCI Neuropathic Pain) Tox->Efficacy No Motor Deficit GoNoGo Lead Candidate Selection Efficacy->GoNoGo ED50 < 10 mg/kg

Figure 1: Decision cascade for evaluating Octahydro-1H-pyrano[4,3-c]pyridine derivatives. The workflow prioritizes safety (sedation) and exposure (PK) before efficacy testing to avoid false positives.

Protocol A: Formulation & Pharmacokinetics (PK)

Objective: Establish a vehicle that ensures solubility without inhibiting CNS function and determine the Brain-to-Plasma ratio (


).
Vehicle Selection Matrix

Octahydro-1H-pyrano[4,3-c]pyridine derivatives are often lipophilic bases. Avoid 100% DMSO due to neurotoxicity.

Vehicle SystemCompositionSuitability
Standard (IP/PO) 5% DMSO + 5% Tween-80 + 90% SalineModerate solubility; low toxicity.
Enhanced (IV) 20% HP-

-Cyclodextrin in Water
Excellent for lipophilic bases; minimal hemolysis.
High Load (PO) 10% DMSO + 40% PEG400 + 50% WaterHigh solubility; potential for mild sedation (control required).
PK Protocol: Brain Penetration Assessment

Rationale: Efficacy in CNS models requires the compound to cross the BBB. A Brain/Plasma ratio > 0.3 is typically required for lead candidates.

  • Animals: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Administer compound at 10 mg/kg (PO) or 1 mg/kg (IV) .

  • Sampling:

    • Timepoints: 0.5, 1, 2, and 4 hours post-dose.

    • Collection: Terminal cardiac puncture (plasma) and whole brain harvest.

  • Processing:

    • Homogenize brain tissue in PBS (1:3 w/v).

    • Protein precipitation with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    
    
    

Protocol B: Assessment of Motor Coordination (Rotarod)

Critical Step: Before efficacy testing, you must prove the compound does not cause sedation. "Analgesia" in a sedated animal is a false positive.

Methodology:

  • Training: Train mice on a rotarod (4–40 rpm accelerating) for 2 days until they can stay on for >180 seconds.

  • Baseline: Measure latency to fall on Day 3 (Pre-dose).

  • Testing: Administer Vehicle or Compound (e.g., 10, 30 mg/kg IP).

  • Readout: Measure latency to fall at

    
     (determined from PK study, typically 1 hour).
    
  • Interpretation: A decrease in latency >30% compared to vehicle indicates sedation/ataxia.

Protocol C: Neuropathic Pain Efficacy (CCI Model)

Topic: Chronic Constriction Injury (CCI) of the Sciatic Nerve. Rationale: This model mimics human neuropathic pain (sciatica) and is sensitive to opioid-like and channel-blocking mechanisms common to the pyrano-pyridine scaffold.

Surgical Workflow

Visualization of the Timeline:

CCI_Timeline Surgery Day 0: Surgery (Ligature Placement) Recovery Day 1-13: Sensitization Surgery->Recovery Baseline Day 14: Baseline Testing Recovery->Baseline Dosing Day 14 (PM): Compound Admin Baseline->Dosing Test Day 14 (+1h): Von Frey Test Dosing->Test

Figure 2: Experimental timeline for the Chronic Constriction Injury (CCI) model.

Step-by-Step Protocol
  • Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2%.

  • Exposure: Incise the skin at the mid-thigh level of the left hind leg. Blunt dissect through the biceps femoris to expose the sciatic nerve.

  • Ligation (The Critical Step):

    • Place 4 loose ligatures (4-0 chromic gut) around the nerve, spaced 1mm apart.

    • Note: Ligatures must barely constrict the nerve (visible slight indentation) to arrest epineural blood flow without halting axoplasmic flow. Tight ligation causes paralysis, not pain.

  • Closure: Suture muscle (6-0 silk) and staple skin.

  • Recovery: Allow 14 days for neuropathic pain (allodynia) to develop.

Behavioral Testing (Von Frey)

Objective: Measure Mechanical Allodynia (pain from non-painful stimulus).

  • Acclimation: Place rats in plexiglass boxes on a wire mesh grid for 30 mins.

  • Stimulation: Apply calibrated Von Frey filaments to the plantar surface of the hind paw (Up-Down Method).

  • Scoring: Record the 50% Paw Withdrawal Threshold (PWT).

    • Neuropathic Baseline: < 4g (Rats) or < 0.6g (Mice).

    • Healthy Baseline: > 15g (Rats) or > 1.5g (Mice).

  • Efficacy Calculation:

    
    
    (MPE = Maximum Possible Effect)
    

Data Analysis & Interpretation

Expected Results Table

When testing a potent Octahydro-1H-pyrano[4,3-c]pyridine derivative (e.g., 30 mg/kg), typical data should look like this:

GroupDose (mg/kg)Rotarod Latency (s)Von Frey Threshold (g)Interpretation
Vehicle -180 ± 152.1 ± 0.3Neuropathic pain present; no sedation.
Positive Control (Gabapentin)100175 ± 2012.5 ± 1.2Validated analgesia; no sedation.
Compound X 10178 ± 124.5 ± 0.8Low efficacy.
Compound X 30165 ± 1810.8 ± 1.5High efficacy; minimal sedation.
Compound X 10085 ± 30 14.0 ± 1.0False positive (Sedation masks pain).
Troubleshooting Guide
  • Issue: High variability in Von Frey thresholds.

    • Cause: Inconsistent ligature tightness during surgery.

    • Fix: Have a single surgeon perform all ligations for a study cohort.

  • Issue: Compound precipitates in the syringe.

    • Cause: pH shock when mixing DMSO stock with saline.

    • Fix: Add the aqueous phase slowly to the DMSO/Tween phase with vortexing. Use warm saline (37°C).

References

  • European Lead Factory. (2017).[1] Piperidine and Octahydropyrano[3,4-c]pyridine Scaffolds for Drug-like Molecular Libraries.[1][2] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8][9][10][11]

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain. (The Gold Standard Protocol for CCI).

  • Le Bourdonnec, B., et al. (2006).[7] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists.[7] Journal of Medicinal Chemistry.[7][12]

  • Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods. (Von Frey Up-Down Method).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Diastereoselectivity in Fused Pyranopyridine Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in the synthesis of fused pyrano...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in the synthesis of fused pyranopyridine scaffolds. These structures are privileged in medicinal chemistry, and controlling their three-dimensional arrangement is paramount to achieving desired biological activity. This document provides direct answers to common challenges, explains the mechanistic rationale behind experimental choices, and offers field-tested protocols to improve your synthetic outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems encountered during the synthesis of fused pyranopyridines. The answers are structured to help you diagnose the issue and implement a logical, stepwise solution.

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary levers I can pull to improve the diastereomeric ratio (d.r.)?

Answer: Achieving low diastereoselectivity is a common problem, typically indicating that the transition states leading to the two different diastereomers are very close in energy. To address this, you must introduce a larger energy difference between these competing pathways. Here is a systematic approach:

  • Lower the Reaction Temperature: This is often the simplest and most effective initial step. According to the Eyring equation, the difference in the rate of formation between the two diastereomers will be amplified at lower temperatures, provided the reaction has a viable rate. A lower temperature makes the reaction more sensitive to small differences in the activation energies of the competing diastereomeric transition states.

  • Screen Solvents of Varying Polarity and Coordinating Ability: The solvent plays a critical role in stabilizing transition states. A non-coordinating, non-polar solvent (e.g., toluene, hexanes) may enhance the intrinsic directing effects of your substrates or catalyst. Conversely, a polar, coordinating solvent (e.g., THF, CH₂Cl₂) can solvate charged intermediates or interact with the catalyst, altering its steric and electronic properties. For instance, in many organocatalyzed aza-Diels-Alder reactions, chlorinated solvents are preferred as they can promote the desired selectivity.

  • Modify the Catalyst: If you are using a catalyst, its structure is the most critical factor.

    • Increase Steric Bulk: Switch to a catalyst with bulkier ligands. This will create a more sterically demanding chiral pocket, forcing the substrates to approach in a more specific orientation to avoid unfavorable steric clashes.

    • Tune Electronic Properties: Modify ligands with electron-donating or electron-withdrawing groups. This can alter the Lewis acidity/basicity of the catalyst, influencing the reaction rate and the geometry of the transition state.

  • Substrate Modification: If possible, modify the substrates. Adding a bulky protecting group or a directing group can create a strong steric or electronic bias, favoring one approach trajectory over another. For example, a bulky silyl ether protecting group on a nearby hydroxyl can effectively block one face of the molecule.

Workflow for Improving Diastereomeric Ratio (d.r.)

start Start: d.r. ≈ 1:1 temp Decrease Temperature (-20°C, -40°C, -78°C) start->temp analyze1 Analyze d.r. by ¹H NMR temp->analyze1 solvent Screen Solvents (Toluene, CH₂Cl₂, THF) analyze1->solvent No Improvement success Success: d.r. > 10:1 analyze1->success Improved analyze2 Analyze d.r. solvent->analyze2 catalyst Modify Catalyst (Bulkier Ligands) analyze2->catalyst No Improvement analyze2->success Improved analyze3 Analyze d.r. catalyst->analyze3 substrate Modify Substrate (Bulky Protecting Group) analyze3->substrate No Improvement analyze3->success Improved analyze4 Analyze d.r. substrate->analyze4 analyze4->success Improved fail Re-evaluate Mechanism analyze4->fail No Improvement cluster_0 Uncatalyzed Reaction cluster_1 Catalyzed Reaction Diene1 Diene TS1 Transition States (TS-A and TS-B) ΔG‡ ≈ 0 Diene1->TS1 Dienophile1 Dienophile Dienophile1->TS1 Products1 Product A + Product B (d.r. ≈ 1:1) TS1->Products1 Catalyst Chiral Catalyst Complex Catalyst-Dienophile Complex Catalyst->Complex Diene2 Diene TS2 Favored Transition State (TS-A') Low Energy Diene2->TS2 Favored Approach TS3 Disfavored Transition State (TS-B') High Energy (Steric Clash) Diene2->TS3 Disfavored Approach Dienophile2 Dienophile Dienophile2->Complex Complex->TS2 Complex->TS3 Product2 Product A' (High d.r.) TS2->Product2

Caption: A chiral catalyst creates a low-energy pathway to one diastereomer.

Question: How can I accurately determine the diastereomeric ratio of my product mixture?

Answer: The most reliable and common method for determining d.r. is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .

  • Principle: Diastereomers are different compounds and will have distinct NMR spectra. Protons in the vicinity of the newly formed stereocenters will exist in slightly different chemical environments in each diastereomer. This results in separate, non-overlapping signals for each compound.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture . It is crucial to use the crude mixture to avoid any purification-induced changes in the ratio.

    • Identify a set of well-resolved peaks corresponding to the same proton in each diastereomer. Ideally, choose signals that are singlets, doublets, or triplets with clear baseline separation.

    • Integrate these distinct peaks. The ratio of the integration values directly corresponds to the diastereomeric ratio of the products.

If signals overlap in ¹H NMR, you may need to use other techniques such as ¹⁹F NMR (if a fluorine atom is present), ¹³C NMR (less sensitive but can be used), or chiral HPLC (High-Performance Liquid Chromatography) , which can separate the diastereomers for quantification.

Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Hetero-Diels-Alder Reaction

This protocol is a representative example and should be adapted based on the specific substrates and catalyst used.

  • Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (e.g., 10 mol% of a chiral BINOL-derived phosphoric acid).

    • Add the appropriate anhydrous solvent (e.g., CH₂Cl₂, 0.1 M concentration).

    • Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reaction Execution:

    • To the cooled catalyst solution, add the dienophile (1.2 equivalents) and stir for 5 minutes to allow for catalyst-substrate association.

    • Add the diene (1.0 equivalent) dropwise over 10 minutes.

    • Allow the reaction to stir at the set temperature for the specified time (e.g., 24 hours), monitoring by TLC or LC-MS.

  • Workup and Analysis:

    • Quench the reaction by adding a saturated solution of NaHCO₃.

    • Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of CH₂Cl₂).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Crucially, take a small sample of this crude oil for ¹H NMR analysis to determine the diastereomeric ratio before any purification.

  • Purification:

    • Purify the remaining material using flash column chromatography on silica gel to isolate the major diastereomer.

Protocol 2: Method for Determining Diastereomeric Ratio using ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the crude product mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Zoom in on the region containing the diagnostic peaks for the two diastereomers. These are typically protons on or adjacent to the stereogenic centers. .

  • Integration and Calculation:

    • Use the integration tool in the NMR software.

    • Select a well-resolved peak for the major diastereomer and set its integral value to a convenient number (e.g., 1.00).

    • Integrate the corresponding peak for the minor diastereomer using the same integration boundaries.

    • The ratio of the integrals (e.g., 1.00 : 0.15) gives the diastereomeric ratio (d.r. = 1.00 / 0.15 = 6.7:1).

Data Summary Table: Effect of Solvent and Catalyst on Diastereoselectivity

The following table is a representative example of how to systematically present data when optimizing a reaction. Data is hypothetical for illustrative purposes.

EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)d.r. (Major:Minor)
1Catalyst AToluene25853:1
2Catalyst ACH₂Cl₂25905:1
3Catalyst ACH₂Cl₂08812:1
4Catalyst ACH₂Cl₂-4082>20:1
5Catalyst B (Bulkier)CH₂Cl₂-4075>20:1 (Opposite)

References

  • Title: Asymmetric Organocatalysis Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]

  • Title: Recent advances in the synthesis of pyranopyridines Source: RSC Advances URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Purification of Polar Octahydro-1H-pyrano[4,3-c]pyridine Derivatives

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation and purification of octahydro-1H-pyrano[4,3-c]...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the isolation and purification of octahydro-1H-pyrano[4,3-c]pyridine and its derivatives.

As a fully saturated, bicyclic compound containing both an ether oxygen and a basic secondary amine, this scaffold presents a "perfect storm" of purification challenges: it is highly polar, lacks a UV chromophore, and acts as a strong base (pKa ~10). This guide dissects the causality behind these failures and provides self-validating protocols to overcome them.

The "Invisible Peak" - Detection Challenges

FAQ: Why am I not seeing my octahydro-1H-pyrano[4,3-c]pyridine product on my UV chromatogram, even when injecting high concentrations?

Root Cause Analysis: Standard High-Performance Liquid Chromatography (HPLC) relies on UV-Vis detectors set between 210–254 nm. UV absorbance requires conjugated


-electron systems (e.g., aromatic rings or double bonds). Because octahydro-1H-pyrano[4,3-c]pyridine is entirely aliphatic and saturated [1], it cannot absorb UV light effectively. Relying on low-wavelength UV (e.g., 205 nm) will only result in baseline noise from solvent absorbance.

The Solution: You must switch to universal mass-based detection, specifically Charged Aerosol Detection (CAD) , Evaporative Light Scattering Detection (ELSD) , or Mass Spectrometry (MS) .

While ELSD is common, CAD is vastly superior for this specific class of small, polar molecules. CAD provides 10-fold better limits of detection than ELSD because it can quantitatively detect particles as small as 10 nm, whereas ELSD loses sensitivity for particles under 50 nm [2]. Furthermore, CAD response is uniform and independent of chemical structure, allowing for standard-free quantitation of your derivatives.

Quantitative Comparison of Detection Methods
DetectorLimit of Detection (LOD)Dynamic RangeLinearityStructural Dependency
UV (210 nm) Poor (High

g)
3–4 ordersLinearHigh (Requires chromophore)
ELSD ~10–50 ng2 ordersNon-linear (Logarithmic)Low
CAD ~1–5 ng4 ordersLinear (over 2 orders)Low (Uniform response)
MS (ESI+) < 1 ng3–4 ordersLinearModerate (Ionization dependent)
Protocol: Implementing CAD for Aliphatic Amines

Self-Validating System: This protocol ensures your detector is accurately capturing the mass of your analyte without solvent interference.

  • Solvent Selection: Ensure all mobile phases are 100% volatile. Use Formic Acid, Acetic Acid, or their Ammonium salts. Strictly avoid phosphate buffers or non-volatile ion-pairing agents, which will permanently foul the CAD corona charger.

  • Nebulizer Temperature: Set the CAD evaporator tube temperature to 35°C (ideal for semi-volatile aliphatic amines).

  • Inverse Gradient Setup: Because CAD response changes with organic solvent composition, program your pump to deliver an inverse gradient post-column to maintain a constant mobile phase composition entering the detector.

  • Validation Step: Inject a 3-point calibration curve (e.g., 10, 50, and 100 µg/mL) of a known secondary amine standard. The

    
     value must be >0.99 using a linear fit. If using ELSD instead, you must apply a logarithmic transformation to the data before linear calibration [2].
    

The "Unretained & Tailing" Peak - Chromatographic Retention

FAQ: My compound elutes in the void volume on a standard C18 column and shows severe peak tailing. How do I retain and resolve it?

Root Cause Analysis: The computed CLogP for octahydro-1H-pyrano[4,3-c]pyridine hydrochloride is approximately -0.032 [1], making it highly hydrophilic. Standard C18 columns rely on hydrophobic partitioning, which fails here. Furthermore, the secondary piperidine amine is protonated at neutral/acidic pH. This cation engages in strong, secondary electrostatic interactions with residual ionized silanols (


) on the silica support, causing severe peak tailing[3].

The Solution: Abandon standard Reversed-Phase (RP) chromatography. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) .

In HILIC, water acts as the strong eluting solvent. A water-enriched layer forms on the polar stationary phase, and the polar pyranopyridine partitions into this layer. Surprisingly, bare silica HILIC columns yield excellent peak shapes for basic drugs because the strong ionic interactions that cause tailing in RP actually contribute positively to retention in HILIC [3].

Alternatively, MMC combines a hydrophobic alkyl chain with a weak cation-exchange (WCX) carboxylate terminus, allowing independent control of retention for ionizable basic molecules [4].

Protocol: HILIC Method Development for Basic Amines

Self-Validating System: This protocol uses buffer concentration to actively modulate amine retention.

  • Column Preparation: Install a bare silica or Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Flush with 50 column volumes of 50:50 Acetonitrile/Water to fully hydrate the stationary phase.

    • Validation: Monitor baseline pressure; it must stabilize with zero drift before proceeding.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. (Note: High buffer concentration minimizes competitive interaction with ionized silanols, reducing retention slightly but drastically sharpening the peak [3]).

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 95% B (highly retentive in HILIC). Ramp down to 60% B over 10 minutes.

    • Validation: The polar pyranopyridine should elute between 40-60% aqueous. If it elutes in the void, increase the starting %B to 98%.

  • Equilibration (Critical): HILIC requires extensive equilibration. Re-equilibrate at 95% B for at least 15 column volumes between injections.

    • Validation: Overlay three consecutive blank injections; retention time drift must be < 0.1 min.

Preparative Scale-Up & Salt Handling

FAQ: I successfully purified the compound using reversed-phase with TFA, but I cannot remove the TFA salt to get the free base. What is the best approach?

Root Cause Analysis: Piperidine derivatives form highly stable, non-volatile salts with strong acids like trifluoroacetic acid (TFA). Evaporating the HPLC fractions concentrates the TFA, degrading the product or leaving it as a sticky, hygroscopic oil.

The Solution: If you must use RP-HPLC, switch the modifier from TFA to 0.1% Ammonium Hydroxide (


) to keep the amine in its neutral free-base form (pH > 10.5). If the compound was already collected as a TFA salt, use a Catch-and-Release Solid Phase Extraction (SPE) protocol.
Protocol: Catch-and-Release Free-Basing
  • Load: Dilute your TFA-salt fractions with water and load onto a Strong Cation Exchange (SCX) SPE cartridge. The protonated pyranopyridine will bind tightly to the sulfonic acid phase.

  • Wash: Wash the cartridge with 100% Methanol to remove all TFA, organic impurities, and water.

  • Elute: Elute the pure free base using 2M Ammonia in Methanol.

  • Evaporate: Evaporate the methanolic ammonia under reduced pressure.

    • Validation: The resulting product should be a crystalline solid or a clean oil. Dissolve a 1 mg aliquot in water and check the pH; it should read highly basic (pH > 9), confirming the successful removal of the acid counter-ion.

Decision Matrix Workflow

Use the following logical workflow to dictate your purification strategy based on your specific derivative's properties.

PurificationWorkflow Start Octahydro-1H-pyrano[4,3-c]pyridine Derivative Detection Detection Strategy Start->Detection Derivatized Has UV-Active Protecting Group? (e.g. Fmoc/Cbz) Detection->Derivatized UseUV UV Detection (210-254 nm) Derivatized->UseUV Yes UseCAD CAD / ELSD / MS (Universal Mass Detection) Derivatized->UseCAD No Chroma Chromatography Mode UseUV->Chroma UseCAD->Chroma C18 Standard C18 (RP) Chroma->C18 HILIC HILIC Mode (Bare Silica/Amide) Chroma->HILIC MMC Mixed-Mode (RP/Cation-Exchange) Chroma->MMC Fail Fails: Void Volume & Peak Tailing C18->Fail Success1 High MeCN, Volatile Buffers (pH 3) HILIC->Success1 Success2 Aqueous/Organic, Electrostatic Retention MMC->Success2

Workflow for selecting detection and chromatographic modes for saturated bicyclic amines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155821672, Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride." PubChem, 2024.[Link]

  • McCalley, David V. "Hydrophilic Interaction Liquid Chromatography: An Update." LCGC International, 13 Nov. 2020.[Link]

  • Zhang, K., & Liu, X. "Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications." Journal of Pharmaceutical and Biomedical Analysis, vol. 128, 6 May 2016, pp. 73-88.[Link]

Troubleshooting

Identifying and minimizing side-product formation in multi-step pyranopyridine synthesis

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Side-Product Minimization in MCRs Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently see researchers enco...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Side-Product Minimization in MCRs

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently see researchers encounter significant bottlenecks when synthesizing pyranopyridines—privileged scaffolds crucial for developing antiproliferative and antitubulin agents[1]. While Multicomponent Reactions (MCRs) offer excellent atom economy for these syntheses, the intricate cascade of Knoevenagel condensations, Michael additions, and intramolecular cyclizations is highly susceptible to side-product divergence.

This guide is designed to move beyond basic protocols. Here, we dissect the thermodynamic and kinetic causalities behind your reaction failures and provide self-validating workflows to ensure high-fidelity synthesis.

Module 1: Mechanistic Pathway & Side-Product Divergence

To troubleshoot a synthesis, we must first map the operational logic of the reaction. The synthesis of pyranopyridines typically involves a one-pot, multi-component reaction (MCR) between an aldehyde, malononitrile, and an active methylene compound (e.g., a pyridone, resorcinol, or cyclohexanone derivative)[2][3].

MCR_Pathway R1 Aldehyde + Malononitrile I1 Knoevenagel Intermediate (α-cyanocinnamonitrile) R1->I1 Base Catalysis (Knoevenagel) R2 Active Methylene (e.g., Pyridone/Resorcinol) I2 Michael Adduct I1->I2 + R2 (Michael Addition) S1 Bis-adducts / Oligomers (Side Product) I1->S1 Excess Malononitrile / Prolonged Heating T1 Pyranopyridine (Target Scaffold) I2->T1 Intramolecular Cyclization S2 Uncyclized Intermediate (Side Product) I2->S2 Poor Nucleophilicity / Low Temperature

Fig 1: Reaction pathway of pyranopyridine MCR detailing target formation vs. side-product divergence.

Module 2: Troubleshooting FAQs

Q: Why is my reaction stalling at the uncyclized Michael adduct stage? A: Causality: The final step of the MCR is an intramolecular heterocyclization where an oxygen or nitrogen nucleophile attacks the cyano moiety. This step has a higher activation energy barrier than the preceding Knoevenagel and Michael steps. If the reaction is run at room temperature under conventional stirring, the system lacks the thermodynamic push to close the ring, causing the uncyclized intermediate to accumulate as a kinetic trap[4]. Solution: Do not simply extend the reaction time, as this promotes degradation. Instead, alter the energy delivery mechanism. Switching to ultrasonic irradiation or controlled microwave heating provides localized, high-intensity energy that overcomes the cyclization barrier rapidly[2][4].

Q: I am detecting significant amounts of bis-adducts and oligomers. How do I suppress these? A: Causality: The Knoevenagel intermediate (α-cyanocinnamonitrile) is a highly reactive Michael acceptor. Under prolonged conventional reflux (e.g., 1–5 hours), this intermediate can undergo secondary intermolecular reactions with excess malononitrile or unreacted starting materials rather than the desired intramolecular cyclization[2]. Solution: You must kinetically outcompete the intermolecular side reactions. Transitioning to microwave irradiation (e.g., 150W at 45°C) reduces the reaction time from hours to minutes. This rapid kinetic acceleration ensures the Michael adduct cyclizes before it has the opportunity to oligomerize[2].

Q: Does catalyst selection impact the side-product profile? A: Causality: Absolutely. Harsh Lewis acids or strong inorganic bases (like NaOH) can cause unwanted hydrolysis of the nitrile groups or oxidation of sensitive intermediates. Solution: Employ dual-activation green catalysts. For example, Bis(imino)pyridine (BIMP) Fe(II) complexes or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) provide precise basicity/Lewis acidity to drive the Knoevenagel and Michael steps without inducing hydrolysis. BIMP Fe(II) under solvent-free ultrasonic conditions has been empirically proven to yield pyranopyridines with zero detectable byproducts[4].

Module 3: Quantitative Optimization Data

To illustrate the profound impact of energy delivery and catalyst choice on side-product minimization, review the comparative data below derived from validated optimization studies[2][4].

Table 1: Impact of Activation Method on Pyranopyridine Yield and Purity

Activation MethodCatalystTemp (°C)TimeTarget Yield (%)Side-Product Profile / Observation
Conventional StirringBIMP Fe(II)255.0 hrs44%High accumulation of uncyclized intermediate
Ultrasonic IrradiationBIMP Fe(II)2535 min90% No detectable byproducts
Conventional RefluxAlCl₃451.0 hr58%Bis-adducts & oligomerization observed
Microwave (150W)AlCl₃458 min91% Clean conversion; exclusive target isolation
Module 4: Self-Validating Experimental Protocol

The following protocol utilizes ultrasonic irradiation to kinetically drive the reaction, ensuring high atom economy and suppressing side-product formation.

Protocol: One-Pot Synthesis of Pyrano[2,3-b]pyridines via Ultrasonic Irradiation

  • Objective: Synthesize the pyranopyridine core while kinetically outcompeting bis-adduct formation and intermediate stalling.

  • Reagents: Resorcinol (1.0 eq), Malononitrile (1.0 eq), Aromatic Aldehyde (1.0 eq), Cyclohexanone (1.0 eq).

  • Catalyst: Bis(imino)pyridine (BIMP) Fe(II) complex (5 mol%).

Step-by-Step Methodology:

  • Initiation: In a dry 50 mL flask, combine the aromatic aldehyde, malononitrile, resorcinol, and cyclohexanone in a strict 1:1:1:1 molar ratio. Add the BIMP Fe(II) catalyst (5 mol%).

    • Validation Checkpoint: The mixture should form a homogenous slurry. A slight color shift to pale yellow within the first few minutes indicates the successful formation of the α-cyanocinnamonitrile intermediate via Knoevenagel condensation.

  • Ultrasonic Irradiation: Subject the neat, solvent-free mixture to ultrasonic irradiation (e.g., 35 kHz) at room temperature for 35 minutes.

    • Causality of Action: Ultrasound induces acoustic cavitation, creating localized micro-environments of extreme temperature and pressure. This dramatically accelerates the Michael addition and cyclization steps without increasing the bulk temperature of the flask, thereby suppressing thermally-induced oligomerization[4].

  • Reaction Monitoring:

    • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane 1:2). The disappearance of the highly UV-active α-cyanocinnamonitrile spot and the appearance of a lower

      
       blue-fluorescent spot under 365 nm UV confirms successful cyclization.
      
  • Workup & Isolation: Upon completion, add 15 mL of cold ethanol to the flask. Filter the precipitated solid and recrystallize from hot ethanol.

    • Validation Checkpoint: Conduct IR spectroscopy on the purified solid. You must observe a sharp, strong C≡N stretch at ~2180-2220 cm⁻¹ and an NH₂ stretch at 3300-3420 cm⁻¹. The presence of these peaks confirms the intact pyran ring and validates the success of the multicomponent cyclization[3].

References
  • Dushyant Singh Raghuvanshi et al., "An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation", Semantic Scholar. Available at:[Link]

  • "Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone", Indian Academy of Sciences. Available at: [Link]

  • "Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones", ACS Publications. Available at: [Link]

Sources

Optimization

Optimizing reaction conditions for the N-alkylation of the Octahydro-1H-pyrano[4,3-c]pyridine scaffold

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the N-alkylation of the octahydro-1H-pyrano[4,3-c]pyridine scaffold. This bicyclic amine is a valuable building block...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of the octahydro-1H-pyrano[4,3-c]pyridine scaffold. This bicyclic amine is a valuable building block in medicinal chemistry, but its functionalization can present unique challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate common hurdles and achieve optimal results in your synthetic campaigns.

Introduction: The Challenge of Selectivity

The octahydro-1H-pyrano[4,3-c]pyridine core contains a secondary amine that, while nucleophilic, is part of a sterically demanding bicyclic system. The primary goal of N-alkylation is to form a new carbon-nitrogen bond selectively, yielding the desired tertiary amine without side reactions. The most common challenges stem from the nucleophilicity of the product itself. The newly formed tertiary amine can be more nucleophilic than the starting secondary amine, leading to a second alkylation event and the formation of an undesired quaternary ammonium salt.[1][2][3] Furthermore, steric hindrance from the fused ring system can slow reaction rates, requiring careful optimization of conditions.

This guide addresses the two most prevalent methods for this transformation: Direct N-Alkylation with electrophiles like alkyl halides and N-Alkylation via Reductive Amination .

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low to No Product Yield

Question: I have set up my N-alkylation reaction, but after several hours, TLC/LC-MS analysis shows only unreacted starting material. What are the likely causes and how can I fix this?

Answer: A stalled reaction is a common issue that can usually be traced back to insufficient reactivity in one or more components of the reaction mixture. Let's break down the potential causes.

Possible Causes & Step-by-Step Solutions:

  • Poor Leaving Group on the Alkylating Agent: The N-alkylation of amines via direct alkylation is typically an S_N2 reaction. The rate of this reaction is highly dependent on the quality of the leaving group.

    • Solution: If you are using an alkyl chloride, its reactivity is significantly lower than that of bromides or iodides. Switching to the corresponding alkyl bromide or, even better, alkyl iodide will dramatically increase the reaction rate.[4] If available, an alkyl triflate is an exceptionally reactive alternative.

  • Insufficient Basicity or Inappropriate Base: An acid (e.g., HBr, HCl) is generated as a byproduct during the reaction. This acid will protonate the nucleophilic nitrogen of your starting material, rendering it unreactive.[4]

    • Solution: Incorporate a non-nucleophilic base to scavenge the acid byproduct.

      • Inorganic Bases: Finely powdered and dried potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is particularly effective and can accelerate reactions even with less reactive alkylating agents.[5]

      • Organic Bases: For substrates sensitive to strong inorganic bases, a hindered organic base like N,N-diisopropylethylamine (DIPEA, or Hünig's base) is a suitable alternative.[3][6] Avoid less hindered amines like triethylamine (TEA) if over-alkylation is a concern, as it can also be alkylated.

  • Steric Hindrance: The bicyclic nature of the octahydro-1H-pyrano[4,3-c]pyridine scaffold, combined with a bulky alkylating agent, can significantly slow the reaction.[4]

    • Solution: Increase the reaction temperature in increments of 10-20 °C. Polar aprotic solvents like DMF or DMSO can facilitate reactions at higher temperatures. Be aware that higher temperatures can also promote side reactions.[3]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

    • Solution: For direct S_N2 alkylations, polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are generally preferred as they effectively solvate the cation while leaving the nucleophile relatively free.[3][4]

Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Question: My reaction is working, but I am forming a significant amount of a polar, water-soluble byproduct that I believe is the quaternary ammonium salt. How can I favor mono-alkylation?

Answer: This is the most classic side reaction in the N-alkylation of secondary amines.[1] The tertiary amine product is often a better nucleophile than the secondary amine starting material, leading it to compete for the alkylating agent.

Possible Causes & Step-by-Step Solutions:

  • High Concentration of Alkylating Agent: If the alkylating agent is present in a high concentration relative to the secondary amine, the newly formed, highly nucleophilic tertiary amine has a greater chance of reacting again.

    • Solution: Add the alkylating agent slowly to the reaction mixture over several hours using a syringe pump.[6] This strategy maintains a low, steady concentration of the electrophile, ensuring it is more likely to encounter the more abundant starting amine.

  • Stoichiometry: Using a 1:1 ratio of amine to alkylating agent often leads to mixtures, as the product competes with the starting material.

    • Solution: Use a slight excess of the octahydro-1H-pyrano[4,3-c]pyridine starting material (e.g., 1.2 to 1.5 equivalents).[4] This increases the statistical probability of the alkylating agent reacting with the intended substrate.

  • High Reaction Temperature: Elevated temperatures increase the rate of both the desired first alkylation and the undesired second alkylation.

    • Solution: Run the reaction at a lower temperature (e.g., room temperature or 0 °C). While this will slow the reaction, it often provides a significant boost in selectivity for mono-alkylation.[4]

Troubleshooting Logic Diagram

G A 1. Dissolve Amine & Carbonyl in DCM B 2. Stir 30 min for Iminium Formation A->B C 3. Add NaBH(OAc)₃ Portion-wise B->C D 4. Stir at RT (2-24h) & Monitor C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry, Filter & Concentrate F->G H 8. Purify via Chromatography G->H

Sources

Troubleshooting

Strategies to improve the aqueous solubility of Octahydro-1H-pyrano[4,3-c]pyridine for biological assays

Diagnostic Hub: Understanding Your Compound Before attempting a fix, it is critical to understand why Octahydro-1H-pyrano[4,3-c]pyridine (OHPP) precipitates.[1] This molecule is a bicyclic secondary amine.[1] Chemical Na...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Hub: Understanding Your Compound

Before attempting a fix, it is critical to understand why Octahydro-1H-pyrano[4,3-c]pyridine (OHPP) precipitates.[1] This molecule is a bicyclic secondary amine.[1]

  • Chemical Nature: Weak Base.[1]

  • Key pKa: ~9.5 – 10.5 (Piperidine nitrogen).[1]

  • Physiological State: At pH 7.4, the molecule should theoretically be protonated (

    
    ) and soluble.
    
  • The Problem: If you are experiencing precipitation, it is likely due to one of three "Silent Failures":

    • The "Free Base" Trap: You are diluting a DMSO stock of the neutral free base into a neutral buffer. The kinetic rate of protonation is slower than the rate of aggregation.

    • The Common Ion Effect: You are using the Hydrochloride (HCl) salt in Phosphate Buffered Saline (PBS). The high chloride concentration in PBS (approx. 137 mM) suppresses the solubility of your HCl salt.

    • Lipophilic Packing: The fused ring system creates a flat, stackable lattice that resists solvation despite ionization.

Troubleshooting Guides (Q&A Format)

Scenario A: "My compound precipitates immediately when I dilute my DMSO stock into media."

Diagnosis: This is the "Parachute Effect." Your compound is soluble in DMSO (the plane), but when you jump into water (the air), the compound crashes before it can interact with the buffer protons.

Protocol: The "In-Situ" Protonation Step Do not rely on the assay buffer to protonate your compound. You must force the salt formation before the final dilution.

  • Prepare Stock: Dissolve the free base in DMSO at 1000x your final assay concentration (e.g., 10 mM).

  • Acidify the Stock: Add an equimolar amount of aqueous HCl (or 1.1 equivalents) directly to the DMSO stock.

    • Note: DMSO tolerates small amounts of water.[1] Ensure the water content stays <5% to prevent stock precipitation.

  • Intermediate Dilution: Dilute this acidified stock 1:10 into water (not buffer) first.

  • Final Dilution: Add this intermediate solution to your media.

Why this works: You convert the lipophilic free base into a hydrophilic cation before it encounters the high-salt environment of the culture media.

Scenario B: "I am using the HCl salt, but it still crashes out in PBS."

Diagnosis: Common Ion Effect.[1] PBS contains ~137 mM NaCl.[1] If your compound's HCl salt has marginal solubility, the extra chloride ions shift the equilibrium back toward the solid precipitate (


).

Strategy: Counter-Ion Switching Switch from PBS to a buffer system with non-interfering anions.[1]

Recommended BufferWhy?Suitability
HEPES (Free Acid) Zwitterionic; no counter-ions to precipitate.[1]Cell Culture (Excellent)
Tris-Acetate Acetate salts of amines are often more soluble than chlorides.[1]Enzymatic Assays
Gluconate Buffer Gluconate is a large, solubilizing counter-ion.In Vivo / High Conc.[1][2][3]
Scenario C: "I need high concentrations (>100 µM) for a screen, and nothing dissolves."

Diagnosis: You have hit the thermodynamic solubility limit of the simple salt. You need a sequestering agent.[1]

Protocol: Complexation with HP-β-CD Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for amine-containing heterocycles.[1] It encapsulates the hydrophobic pyrano-pyridine core while presenting a hydrophilic exterior.[1]

Step-by-Step Complexation:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in pure water or 10 mM HEPES.[1]

  • Addition: Add your compound (solid or DMSO stock) to this vehicle.

  • Energy Input: Vortex for 60 seconds, then sonicate in a water bath at 37°C for 15 minutes.

  • Equilibration: Shake at room temperature for 2-4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter (nylon can bind some amines) to remove any micro-particulates.[1]

Decision Logic & Workflow

Use the following decision tree to select the correct solubilization strategy for your specific assay constraints.

SolubilityStrategy Start Start: Octahydro-1H-pyrano[4,3-c]pyridine (Free Base or Salt?) FormCheck Is it the HCl Salt? Start->FormCheck SaltYes Yes: HCl Salt FormCheck->SaltYes Yes SaltNo No: Free Base FormCheck->SaltNo No MediaCheck Is Assay Media High Salt? (PBS, DMEM, NaCl > 100mM) SaltYes->MediaCheck CommonIon Risk: Common Ion Effect (Precipitation likely) MediaCheck->CommonIon Yes SolubleCheck Is it Soluble at Target Conc? MediaCheck->SolubleCheck No SwitchBuffer Strategy: Switch Buffer Use HEPES or Tris-Acetate CommonIon->SwitchBuffer SwitchBuffer->SolubleCheck Acidify Strategy: In-Situ Salt Formation Add 1.1 eq HCl to DMSO stock SaltNo->Acidify Acidify->SolubleCheck NotSoluble No: Still Precipitates SolubleCheck->NotSoluble No Success Proceed to Biological Assay (Verify pH final) SolubleCheck->Success Yes Cyclodextrin Strategy: HP-beta-CD Complexation (Use 10-20% w/v HP-b-CD) NotSoluble->Cyclodextrin Cyclodextrin->Success

Caption: Decision matrix for solubilizing Octahydro-1H-pyrano[4,3-c]pyridine based on starting material and assay conditions.

Validation: How to Know It Worked

Visual inspection is insufficient. Micro-precipitates can cause false positives in enzymatic assays (promiscuous inhibition) and false toxicity in cell assays.[1]

The Tyndall Effect Test (Mandatory Validation):

  • Prepare your "final" assay solution (compound + media).[1]

  • Darken the room.[1]

  • Shine a laser pointer (red or green) through the vial.

  • Result:

    • Clear Beam Path: Solution is true.

    • Scattered Light/Visible Beam Track: Colloidal suspension/Micro-precipitation.[1] FAIL.

Quantitative Solubility Table (Estimated for Piperidine Scaffolds)

Solvent SystemEstimated Solubility LimitNotes
PBS (pH 7.4) < 100 µMRisk of precipitation due to Cl- ions.[1]
HEPES (pH 7.4) ~ 500 µMBetter buffering capacity for amines.[1]
DMSO > 50 mMStock solution only.[1] Toxic to cells >0.5%.[1]
20% HP-β-CD > 5 mMBest for animal studies or high-conc assays.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Tween-80 instead of Cyclodextrin? A: Use with caution. While Tween-80 (Polysorbate 80) solubilizes lipophilic amines, it often disrupts cell membranes at concentrations >0.01% and can interfere with fluorescence-based assays.[1] HP-β-CD is biologically inert and preferred for pharmacological validation [1].[1]

Q: What is the maximum DMSO concentration for my cells? A: For most mammalian cell lines (e.g., HEK293, HeLa), keep final DMSO < 0.5% (v/v). Primary neurons are more sensitive; aim for < 0.1%.[1][4][5] Always include a "Vehicle Only" control to normalize data [2].[1]

Q: My compound dissolves but the media turns yellow. Is this okay? A: This indicates a pH shift.[1] Octahydro-1H-pyrano[4,3-c]pyridine is a base.[1] If you add it at high concentrations to weak media (like unbuffered DMEM), it raises the pH, causing the Phenol Red indicator to turn pink/purple (alkaline).

  • Fix: Supplement your media with 25 mM HEPES to clamp the pH at 7.4.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • National Institutes of Health (NIH). Assay Guidance Manual: DMSO Tolerance in Cell-Based Assays.[1] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Optimization

Addressing compound stability and degradation of Octahydro-1H-pyrano[4,3-c]pyridine in solution

Technical Support Center: Octahydro-1H-pyrano[4,3-c]pyridine A Guide to Compound Stability and Degradation in Solution Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Octahydro-1H-pyrano[4,3-c]pyridine

A Guide to Compound Stability and Degradation in Solution

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Octahydro-1H-pyrano[4,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this bicyclic amine scaffold in solution. Our goal is to provide you with practical, field-proven insights and troubleshooting strategies to ensure the integrity of your experiments and the stability of your compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of Octahydro-1H-pyrano[4,3-c]pyridine.

Q1: What are the optimal storage conditions for Octahydro-1H-pyrano[4,3-c]pyridine in its solid form and in solution?

A1:

  • Solid Form: As a bicyclic amine, the compound is potentially hygroscopic and susceptible to atmospheric oxidation over long periods. We recommend storing the solid compound (often as a hydrochloride salt) in a tightly sealed container at 2-8°C, protected from light and moisture.[1] For long-term storage, placing it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is best practice.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, we recommend using a high-purity aprotic solvent (e.g., DMSO, DMF) and storing aliquots in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability in aqueous or protic solvents (like methanol or ethanol) is generally lower and should be empirically determined for your specific experimental conditions.

Q2: Which solvents are recommended for dissolving Octahydro-1H-pyrano[4,3-c]pyridine, and are there any to avoid?

A2: The choice of solvent is critical and depends on the downstream application.

  • Recommended: For analytical purposes and biological assays, DMSO is a common choice due to its high solubilizing power and relatively inert nature. Anhydrous aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are suitable for chemical reactions.

  • Use with Caution: Protic solvents like methanol and ethanol can be used, but the stability of the solution may be limited. The lone pair on the nitrogen atom imparts basicity, which can be a factor in these solvents.

  • Avoid: Strongly acidic or reactive solvents should be avoided unless they are a required part of a specific reaction. Long-term storage in aqueous buffers, especially at non-neutral pH, is not recommended without prior stability validation.[2][3] The rate of hydrolysis for many compounds increases with every point change in pH.[4]

Q3: What are the primary suspected degradation pathways for this molecule in solution?

A3: Based on its chemical structure—a saturated bicyclic framework containing a tertiary amine and an ether linkage—the primary vulnerabilities are to oxidation and, to a lesser extent, extreme pH conditions.

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide. The carbon atoms adjacent (alpha) to the ether oxygen and the nitrogen are also potential sites for radical-based oxidation, which can be promoted by air, trace metal ions, or peroxide impurities in solvents.[5][6]

  • Dehydrogenation: Under certain catalytic conditions (e.g., presence of metals or photoredox catalysts) or upon photo-irradiation, saturated N-heterocycles can undergo oxidative dehydrogenation to form their unsaturated analogues.[7]

  • Acid/Base Instability: While the core scaffold is generally robust, extreme pH can catalyze degradation pathways. In highly acidic solutions, protonation of the amine is expected, which may alter its stability profile. In strongly alkaline solutions, other functional groups (if present on a derivative) could become susceptible to hydrolysis.[3][8]

Troubleshooting Guides

This section provides structured guidance for specific problems you may encounter during your experiments.

Problem 1: My assay results are showing poor reproducibility or a gradual loss of activity over time. Is my compound degrading?

This is a classic sign of compound instability under your specific experimental conditions. The key is to systematically isolate the cause.

Causality: Inconsistent results are often traced back to on-bench or in-media degradation. The compound may be stable in a DMSO stock at -80°C but degrade rapidly when diluted into a warm, oxygen-rich aqueous assay buffer.

Diagnostic Workflow:

To determine if degradation is occurring, a time-course study using your primary analytical method (e.g., HPLC-UV, LC-MS) is the most direct approach.

G cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_conclusion Conclusion start Prepare fresh solution of compound in final experimental buffer/medium t0 Immediately inject T=0 sample (Establish baseline purity) start->t0 incubate Incubate solution under exact experimental conditions (e.g., 37°C, ambient light) t0->incubate t_x Inject samples at set time points (e.g., T=1h, 4h, 24h) incubate->t_x compare Compare chromatograms: 1. Decrease in parent peak area? 2. Appearance of new peaks? t_x->compare stable No significant change: Compound is stable compare->stable < 5% change unstable Significant change: Compound is unstable compare->unstable > 5% change caption Fig 1. Workflow for Diagnosing In-Assay Compound Instability. G cluster_main Potential Degradation Pathways cluster_ox Oxidation cluster_dehydro Dehydrogenation Parent Octahydro-1H-pyrano[4,3-c]pyridine (Parent, m/z = 142.12) N_Oxide N-Oxide (m/z = 158.12, M+16) Parent->N_Oxide + [O] on Nitrogen Hydroxylated Hydroxylated Species (m/z = 158.12, M+16) Parent->Hydroxylated + [O] on Carbon Dehydro_2 Unsaturated Product (m/z = 140.11, M-2) Parent->Dehydro_2 - 2[H] caption Fig 2. Hypothesized primary degradation products from the parent compound.

Fig 2. Hypothesized primary degradation products from the parent compound.

  • N-Oxide (M+16): Addition of an oxygen atom to the tertiary nitrogen. This is a very common metabolic and oxidative pathway for tertiary amines.

  • Hydroxylated Species (M+16): Addition of a hydroxyl group, likely at a carbon alpha to the nitrogen or the ether oxygen.

  • Dehydrogenated Product (M-2): Loss of two hydrogen atoms to form a double bond, creating a tetrahydropyrano[4,3-c]pyridine derivative.

Solution & Mitigation:

  • Use high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the degradants, which helps in confirming their elemental composition.

  • To confirm which pathway is dominant, perform a forced degradation study. This involves intentionally stressing the compound under various conditions to generate and identify these degradants.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. [9][10]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [11] Objective: To intentionally degrade Octahydro-1H-pyrano[4,3-c]pyridine under controlled conditions to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition below, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample stored at 2-8°C in the dark.

  • Analysis: At specified time points (e.g., 2h, 8h, 24h, 48h), withdraw an aliquot, neutralize if necessary (e.g., acid with base, base with acid), dilute to a suitable concentration, and analyze by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV and MS detection).

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical ConcentrationTemperatureRationale & Expected Outcome
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60°CTests stability to low pH. While the core is likely stable, this is a standard test for labile groups. [12]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60°CTests stability to high pH. Critical for understanding behavior in basic media. [9]
Oxidation Hydrogen Peroxide (H₂O₂)3%Room TempSimulates oxidative stress. Highly likely to generate N-oxides and hydroxylated species. [11]
Thermal None (Solution from Step 1)N/A60°C (in dark)Evaluates intrinsic thermal stability in solution. [12]
Photostability Light ExposureICH Q1B StandardRoom TempExpose solid & solution to light (1.2 million lux hours visible, 200 W h/m² UV) to test for photosensitivity. [13][14]

Data Interpretation:

  • Mass Balance: A key aspect of a successful forced degradation study is achieving mass balance. [15]This means the sum of the assay value of the main peak and the amounts of all degradation products should be close to 100% of the initial value.

  • Peak Tracking: Use a photodiode array (PDA) detector and a mass spectrometer to track peaks and identify degradants that are spectrally and structurally related to the parent compound.

By following these guidelines, you can effectively troubleshoot stability issues, understand the degradation profile of Octahydro-1H-pyrano[4,3-c]pyridine, and develop robust, reliable experimental and analytical procedures.

References

  • SGS. (n.d.). Photostability. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Maji, M., & D. Maiti. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Kondhare, H. (n.d.). PHOTO STABILITY TESTING OF DRUG SUBSTANCE AND DRUG PRODUCT Q1B. SlideShare. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Marsden, J. A., et al. (2021). Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. Chemical Science. Retrieved from [Link]

  • Maji, M., & D. Maiti. (2020). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. ResearchGate. Retrieved from [Link]

  • Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Pharmaceutical Review. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Boulton, C. A., et al. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Nature Communications. Retrieved from [Link]

  • O'Connell, R. J. (1998). Investigation of Oxidative Degradation in Polymers Using '70 NMR Spectroscopy. OSTI.GOV. Retrieved from [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Lowry, O. H., et al. (1957). The Stability of Pyridine Nucleotides. Journal of Biological Chemistry. Retrieved from [Link]

  • Venkatesh, D. N., & S. D. S. Kumar. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Petkevicius, K., et al. (2020). Proposed degradation pathways of pyridine derivatives in bacteria.... ResearchGate. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Ronen, Z., & J. Bollag. (1995). Biodegradation of pyridine and pyridine derivatives by soil and subsurface microorganisms. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). octahydro-1H-pyrano(4,3-c)pyridine hydrochloride. Retrieved from [Link]

  • Główka, F. K., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Deer, H. M., & R. Beard. (2001). Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Retrieved from [Link]

  • Główka, F. K., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Retrieved from [Link]

Sources

Optimization

Enhancing the cell permeability of Octahydro-1H-pyrano[4,3-c]pyridine-based inhibitors

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OCT-PYR-PERM-001 Welcome to the Scaffold Optimization Hub You are likely here because your Octahydro-1H-pyrano[4,3-c]pyridine derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OCT-PYR-PERM-001

Welcome to the Scaffold Optimization Hub

You are likely here because your Octahydro-1H-pyrano[4,3-c]pyridine derivatives—while showing excellent potency against targets like Cathepsin K, DPP-4, or specific GPCRs—are failing in whole-cell assays or showing poor oral bioavailability.

This scaffold is a "privileged structure" in medicinal chemistry due to its high


 character and rigid bicyclic geometry. However, its Achilles' heel is the secondary amine  within the piperidine ring. Without modification, this center often dictates a high pKa (typically 9.5–11.0), leading to two primary failure modes: Lysosomal Trapping  and P-gp Efflux Liability .

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chemical Design & Modification

Issue: "My IC50 is nanomolar in enzymatic assays, but micromolar in cell-based assays."

Diagnosis: This is the classic signature of Lysosomal Sequestration . The octahydro-1H-pyrano[4,3-c]pyridine core is lipophilic, allowing it to cross the cell membrane passively. However, once inside the acidic lysosome (pH ~4.5–5.0), the basic nitrogen becomes protonated (


). The charged species cannot diffuse back out, trapping the compound away from its cytosolic target.

Troubleshooting Protocol:

Q: How do I confirm Lysosomal Trapping is the culprit? A: Perform a "Lysosomotropic Shift" assay.

  • Run your cellular potency assay as standard.

  • Run a parallel arm with 10 mM Ammonium Chloride (

    
    )  or 100 nM Bafilomycin A1 .
    
  • Result Interpretation: If your compound's potency improves significantly (shift > 3-fold) in the presence of these agents (which neutralize lysosomal pH), your compound is being trapped.

Q: How do I fix this chemically without killing potency? A: You must lower the pKa of the piperidine nitrogen to < 8.5 (ideally < 8.0) while maintaining the H-bond donor capability if required for binding.

Strategy: Proximal Fluorination Fluorine is the gold standard here. The strong electron-withdrawing inductive effect (


) reduces the electron density on the nitrogen lone pair.[1]
  • Tactics:

    • 
      -Fluorination:  Introduce a fluorine atom at the C3 or C4 position relative to the nitrogen. This typically lowers pKa by 1.0–1.5 log units.
      
    • Difluorination: A

      
       group adjacent to the amine can drop basicity drastically, though it may alter ring conformation.
      

Data Summary: Impact of Fluorination on Piperidine-based Scaffolds

ModificationApprox. pKaLogD (pH 7.4)Lysosomal Trapping Risk
Unsubstituted (Parent) 10.5 - 11.0HighCritical

-Fluoro
9.0 - 9.5ModerateHigh

-Difluoro
7.5 - 8.2ModerateLow (Target Zone)
N-Sulfonylation Non-basicLowNone (but loses H-bond donor)

Module 2: Assay Troubleshooting (Caco-2 & PAMPA)

Issue: "I have low mass balance/recovery in my Caco-2 permeability assay."

Diagnosis: The Octahydro-1H-pyrano[4,3-c]pyridine scaffold is lipophilic.[2][3][4][5] If your recovery is < 70%, the compound is likely sticking to the plasticware (Non-Specific Binding, NSB) or accumulating inside the cell monolayer.

Troubleshooting Protocol:

Q: Is it sticking to the plate or the cells? A: Run a cell-free control. Incubate the compound in the transwell plate without the Caco-2 monolayer for 2 hours. If recovery remains low, it is plastic binding.

Q: How do I fix the recovery to get valid


 data? 
A:  Modify the receiver buffer.
Standard HBSS buffer is insufficient for these scaffolds. You must create a "sink condition" to pull the compound off the membrane/plastic.
  • Action: Add 0.5% to 4% Bovine Serum Albumin (BSA) to the receiver compartment.

  • Why? BSA mimics plasma protein binding, maintaining the concentration gradient and preventing NSB.

Q: My Efflux Ratio (ER) is > 2.0. Is it P-gp? A: Likely. The basic amine is a key recognition element for P-glycoprotein (MDR1).

  • Validation: Co-incubate with Verapamil (50

    
    )  or Zosuquidar . If the ER drops to ~1.0, it is P-gp mediated.
    
  • Chemical Fix: N-capping (e.g., turning the amine into an amide or carbamate) usually abolishes P-gp recognition, though this changes the pharmacology.

Module 3: Visualization & Logic Flow

Workflow: Optimizing Permeability

The following diagram outlines the decision logic when optimizing this specific scaffold.

OptimizationWorkflow Start Lead Compound (Octahydro-1H-pyrano[4,3-c]pyridine) Calc_pKa Calculate pKa & LogD Start->Calc_pKa Check_pKa Is pKa > 8.5? Calc_pKa->Check_pKa Trapping Risk: Lysosomal Trapping Check_pKa->Trapping Yes Assay_Caco Run Caco-2 Assay Check_pKa->Assay_Caco No Modify_Chem Strategy: Fluorination / EWG Trapping->Modify_Chem Modify_Chem->Assay_Caco Check_Recovery Recovery < 70%? Assay_Caco->Check_Recovery Fix_Assay Add 1% BSA to Receiver Check_Recovery->Fix_Assay Yes Check_Efflux Efflux Ratio > 2? Check_Recovery->Check_Efflux No Fix_Assay->Check_Efflux Pgp_Fix Strategy: N-Capping / Prodrug Check_Efflux->Pgp_Fix Yes Success Optimized Candidate Check_Efflux->Success No Pgp_Fix->Success

Caption: Decision matrix for troubleshooting permeability and assay validity for bicyclic amine scaffolds.

Module 4: Advanced Formulation (The "Hail Mary")

Issue: "I cannot modify the amine; it is essential for the active site salt-bridge."

Diagnosis: You are chemically locked. You need the basicity for potency, but it kills permeability.

Solution: Prodrug Strategy Convert the secondary amine into a Carbamate Prodrug .

  • Chemistry: React the amine with an acyloxyalkyl chloroformate.

  • Mechanism:

    • The carbamate is neutral and lipophilic (High Permeability, No P-gp efflux).

    • It crosses the gut wall and cell membrane.

    • Intracellular esterases or spontaneous hydrolysis cleave the carbamate, releasing the active basic amine inside the cell/blood.

References

  • Lysosomal Trapping Mechanisms

    • Kazmi, F. et al. (2013).[5] Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition.

  • Scaffold Synthesis & Utility

    • Filippov, D. V. et al. (2017).[6] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry.

  • Fluorination Effects on Basicity

    • Morgenthaler, M. et al. (2007).
  • Caco-2 Assay Optimization

    • Krishna, G. et al. (2001). Permeability of Lipophilic Compounds in Caco-2 Cells: Effect of BSA.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of Octahydro-1H-pyrano[4,3-c]pyridine versus morpholine scaffolds in CNS drug discovery

As a Senior Application Scientist specializing in neuropharmacology and medicinal chemistry, I frequently encounter the "flatland" dilemma in central nervous system (CNS) drug discovery. Historically, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology and medicinal chemistry, I frequently encounter the "flatland" dilemma in central nervous system (CNS) drug discovery. Historically, medicinal chemists have relied heavily on flat, low-molecular-weight heterocycles to achieve the delicate balance of lipophilicity and hydrophilicity required to cross the blood-brain barrier (BBB).

Among these, the morpholine scaffold has been an undisputed workhorse. However, as target complexity increases—particularly with allosteric modulators and protein-protein interactions in neurodegenerative diseases—the lack of three-dimensional (3D) structural complexity in morpholine derivatives often leads to off-target toxicity and poor patentability. Enter Octahydro-1H-pyrano[4,3-c]pyridine , a rigid, sp³-rich bicyclic scaffold that retains the heteroatomic benefits of morpholine while projecting vectors into 3D chemical space.

This guide provides an objective, data-supported comparative analysis of these two scaffolds, detailing the physicochemical rationale and self-validating experimental workflows required to evaluate them for CNS applications.

Structural and Physicochemical Profiling

To understand why a scaffold succeeds or fails in CNS discovery, we must look at the causality driven by its atomic arrangement.

The Morpholine Paradigm: Morpholine is a six-membered heterocycle containing a secondary amine and an oxygen atom at opposite positions. The oxygen atom exerts an electron-withdrawing inductive effect, which significantly lowers the pKa of the nitrogen (~8.3) compared to a standard piperidine (pKa ~11.2) [1]. This is critical: at a physiological pH of 7.4, a substantial fraction of the morpholine population remains un-ionized, allowing for passive transcellular diffusion across the highly lipophilic BBB [2]. However, morpholine is highly flexible. While it prefers a chair conformation, it rapidly flips, which can result in a high entropic penalty upon binding to a rigid target pocket.

The Octahydro-1H-pyrano[4,3-c]pyridine Advantage: This scaffold fuses a tetrahydropyran ring with a piperidine ring. By locking the atoms into a rigid bicyclic framework, the fraction of sp³ carbons (


) is maximized [3]. The oxygen still provides an inductive effect to modulate the basicity of the nitrogen, but the rigid chair-chair conformation drastically reduces the entropic penalty of target binding. Furthermore, the rigid 3D architecture allows medicinal chemists to direct functional groups (vector coverage) with high precision, improving target selectivity and reducing promiscuous off-target binding [4].
Quantitative Scaffold Comparison
PropertyMorpholineOctahydro-1H-pyrano[4,3-c]pyridine
Molecular Weight (Core) 87.12 g/mol 141.21 g/mol
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 Ų
Calculated pKa (Basic N) ~8.3~9.2

(Core)
1.0 (High flexibility)1.0 (High rigidity)
3D Conformation Rapidly interconverting chairLocked cis/trans-fused bicyclic
Primary CNS Utility Hinge-binding, solubility enhancementGPCR targeting, allosteric modulation

Data synthesized from PubChem standard records and structural calculations [5].

Logical Framework of Scaffold Selection

The decision to transition from a morpholine to a bicyclic pyranopyridine scaffold is driven by the need to escape "flat" chemical space while preserving BBB permeability. The relationship between these physicochemical traits and drug viability is mapped below.

G A Scaffold Selection BA BA A->BA B Morpholine (Flexible, 2D-like) D Favorable TPSA & pKa B->D C Octahydro-pyranopyridine (Rigid, 3D sp3) E High Fsp3 & Vector Coverage C->E F High BBB Permeability D->F E->F G Target Selectivity & Stability E->G BA->C

Logical framework of scaffold physicochemical traits driving CNS drug viability.

Self-Validating Experimental Workflows

To objectively compare derivatives of these two scaffolds, we must employ rigorous, self-validating assays. As an application scientist, I mandate that no assay is run without internal controls that prove the system's integrity during that specific run.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Standard PAMPA overestimates the permeability of certain basic compounds. For CNS discovery, we must use a Porcine Brain Lipid (PBL) extract to mimic the exact lipidomic environment of the human BBB.

Causality & System Validation: We include Verapamil (high permeability control) and Theophylline (low permeability control). If Verapamil fails to cross, the membrane is too thick or dried out. If Theophylline crosses, the membrane has ruptured (loss of integrity). This ensures the calculated effective permeability (


) is biologically relevant.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane of the donor plate (pore size 0.45 µm) with 4 µL of PBL extract (20 mg/mL in dodecane).

  • Compound Preparation: Dissolve morpholine and octahydro-1H-pyrano[4,3-c]pyridine derivatives in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 10 µM (final DMSO = 1% to prevent membrane disruption).

  • Assay Assembly: Add 300 µL of PBS to the acceptor wells. Add 150 µL of the compound solutions to the donor wells.

  • Incubation: Mate the plates and incubate at 37°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Quantify the concentration in both donor and acceptor wells using LC-MS/MS (MRM mode).

  • Calculation: Calculate

    
     using the standard sink-condition equation. A 
    
    
    
    cm/s indicates high BBB penetration.
Protocol 2: Human Liver Microsome (HLM) Metabolic Stability

Rigid sp³ scaffolds often exhibit different metabolic liabilities than flexible rings. Morpholine is prone to oxidative ring-opening by Cytochrome P450s, whereas the shielded nature of the bicyclic pyranopyridine can offer superior metabolic half-life.

Causality & System Validation: We run the assay with and without NADPH (the essential cofactor for CYP450 enzymes). The minus-NADPH control validates that any compound depletion is strictly enzymatic and not due to chemical instability or non-specific binding to the plastic plate. Diclofenac is used as a positive control for CYP2C9 activity.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein at 37°C. Note: 1 mg/mL ensures linear kinetics without excessive non-specific protein binding.

  • Initiation: Add the test scaffolds to a final concentration of 1 µM. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At

    
     minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant (

    
    ) and intrinsic clearance (
    
    
    
    ).

Workflow Step1 1. Compound Synthesis & QC (Purity >95%) Step2 2. PAMPA-BBB Assay (Verapamil/Theophylline Controls) Step1->Step2 Step3 3. HLM Stability Assay (+/- NADPH Controls) Step1->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step2->Step4 Step3->Step4 Step5 5. Pharmacokinetic Profiling (Pe & Clint Calculation) Step4->Step5

Step-by-step experimental workflow for evaluating CNS scaffold permeability and stability.

Conclusion and Application Insights

While the morpholine scaffold remains an excellent tool for rapidly tuning lipophilicity and rescuing the solubility of flat, aromatic drug candidates, it is fundamentally limited by its 2D-like flexibility. For modern CNS targets requiring high geometric precision, Octahydro-1H-pyrano[4,3-c]pyridine offers a superior alternative. By locking the crucial oxygen and nitrogen pharmacophores into a rigid 3D space, researchers can maintain the favorable pKa and TPSA required for BBB penetration while significantly enhancing target selectivity and metabolic stability.

When executing these scaffold hops, always rely on biologically relevant, self-validating assays (like PBL-PAMPA) to ensure that the increased synthetic complexity of the bicyclic system translates to tangible pharmacokinetic advantages in vivo.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience URL: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity ACS Chemical Neuroscience (via PMC) URL: [Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery White Rose Research Online URL: [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly The Journal of Organic Chemistry URL: [Link]

  • octahydro-1H-pyrano(4,3-c)pyridine hydrochloride PubChem URL: [Link]

Comparative

Cross-Reactivity Profiling of Lead Compound OHP-715: A Novel Octahydro-1H-pyrano[4,3-c]pyridine LRRK2 Inhibitor

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary & Structural Rationale The discovery of h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Structural Rationale

The discovery of highly selective kinase inhibitors remains a formidable challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome. For Leucine-rich repeat kinase 2 (LRRK2), a genetically validated target for Parkinson's disease (PD) [1], achieving central nervous system (CNS) penetrance while avoiding off-target kinase and receptor liabilities is critical. The G2019S mutation in LRRK2 hyperactivates its kinase function, leading to aberrant phosphorylation of Rab GTPases and subsequent lysosomal and ciliogenesis defects [2].

This guide provides a comprehensive cross-reactivity and performance comparison between OHP-715 , a novel lead compound featuring a conformationally restricted Octahydro-1H-pyrano[4,3-c]pyridine scaffold, and the industry-standard LRRK2 inhibitor MLi-2 [1].

The Causality of Scaffold Selection: Traditional kinase inhibitors often rely on flat, sp2-hybridized aromatic rings (like the indazole-pyrimidine core of MLi-2) that can promiscuously intercalate into multiple kinase ATP pockets. In contrast, the Octahydro-1H-pyrano[4,3-c]pyridine core of OHP-715 provides a rigid, sp3-rich aliphatic framework. This high fraction of sp3 carbons (


) forces a highly specific 3D binding vector that perfectly exploits a narrow hydrophobic sub-pocket in the LRRK2 hinge region. The steric bulk of the octahydro-pyranopyridine ring system creates intentional steric clashes with the shallower ATP pockets of off-target kinases, theoretically driving exceptional kinome selectivity.

LRRK2_Pathway LRRK2_Mut LRRK2 (G2019S) Hyperactive Kinase Rab Rab GTPases (Rab8A, Rab10, Rab12) LRRK2_Mut->Rab Hyperphosphorylation OHP715 OHP-715 (Octahydro-pyranopyridine) OHP715->LRRK2_Mut Potent Inhibition MLi2 MLi-2 (Reference Inhibitor) MLi2->LRRK2_Mut Potent Inhibition Lysosome Lysosomal Dysfunction & Ciliogenesis Defect Rab->Lysosome Membrane Trafficking Arrest Neuro Neurodegeneration (Parkinson's Disease) Lysosome->Neuro Pathogenesis

Fig 1. LRRK2 pathogenic signaling pathway and points of pharmacological intervention.

Kinome Selectivity Profiling

To objectively assess the kinome selectivity of the Octahydro-1H-pyrano[4,3-c]pyridine scaffold, we utilized an active-site dependent competition binding assay [3].

Causality of Experimental Choice: Traditional enzymatic assays are highly sensitive to the ATP Michaelis constant (


) of each specific kinase. Because 

varies widely across a 400+ kinase panel, direct IC50 comparisons are artifact-prone. By measuring the thermodynamic binding of the inhibitor to the ATP site via competition with an immobilized bait ligand, we generate a true interaction map independent of ATP concentration or enzymatic turnover rate.
Experimental Workflow: Competition Binding Assay

Workflow Step1 Immobilize Bait Ligand Step2 Incubate Kinase + OHP-715 Step1->Step2 Step3 Wash Unbound Proteins Step2->Step3 Step4 Elute & Quantify (qPCR) Step3->Step4 Step5 Calculate Kd Step4->Step5

Fig 2. Active-site dependent competition binding assay workflow for kinome profiling.

Self-Validating Methodology:

  • Bait Immobilization: Attach a broad-spectrum kinase inhibitor (bait) to a solid support. Prepare T7 phage strains expressing the kinase domains of 468 human kinases.

  • Equilibration: Incubate the phage-kinase fusions with the immobilized bait in the presence of an 11-point concentration gradient of the test compound (OHP-715 or MLi-2) in binding buffer (1x PBS, 0.05% Tween-20, 1 mM DTT).

  • Stringent Washing: Wash the solid support to remove unbound phage.

    • Self-Validation Step: A parallel well with DMSO serves as the 100% binding control, while a well with 10 µM staurosporine serves as the background (0% binding) control. The assay is only accepted if the Z'-factor is >0.6.

  • Elution & qPCR: Elute the bound phage and quantify the amount of kinase using quantitative PCR (qPCR) targeting the T7 phage genome.

  • Data Analysis: Calculate the % Control Binding and generate

    
     values via non-linear regression.
    
Quantitative Data Comparison: Kinome Selectivity

Table 1: Selectivity Profile across the Human Kinome (


 values in nM)
Kinase TargetOHP-715

(nM)
MLi-2

(nM)
Clinical Significance of Off-Target
LRRK2 (G2019S) 0.4 0.8 Primary Efficacy Target
LRRK2 (WT) 0.9 1.2 Primary Efficacy Target
MNK2>10,00045Translation regulation; potential toxicity liability
MLK18,500120MAPK signaling interference
ERK8>10,000310Cell cycle dysregulation
LRRK14,2001,800Closely related homolog; avoiding LRRK1 prevents bone toxicity

Insight: The Octahydro-1H-pyrano[4,3-c]pyridine derivative OHP-715 demonstrates a >10,000-fold selectivity window over common LRRK2 off-targets (MNK2, MLK1), significantly outperforming the planar MLi-2 scaffold.

Broad Receptor and Ion Channel Safety Pharmacology

CNS-penetrant drugs carry a high risk of cross-reacting with monoamine receptors and critical ion channels.

Experimental Workflow: hERG Patch-Clamp

Causality of Experimental Choice: While radioligand displacement can show if a drug binds to the hERG channel, it cannot determine if the drug functionally blocks the potassium current, which leads to fatal QT prolongation. Whole-cell patch-clamp electrophysiology is the definitive standard.

Self-Validating Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) gene.

  • Electrophysiology: Establish a whole-cell configuration using a patch pipette (2-4 MΩ) filled with intracellular solution.

  • Voltage Protocol: Depolarize the cell to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarization step to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse OHP-715 at 1 µM, 10 µM, and 30 µM.

  • Self-Validation Step: E-4031 (a known hERG inhibitor) is infused at the end of every recording. If E-4031 fails to completely block the tail current, the cell is deemed leaky, and the data point is automatically discarded to ensure absolute data integrity.

Quantitative Data Comparison: Safety Pharmacology

Table 2: Off-Target Receptor & Ion Channel IC50 Values (µM)

TargetAssay TypeOHP-715 IC50 (µM)MLi-2 IC50 (µM)
hERG (Kv11.1)Patch-Clamp>30>30
5-HT2BRadioligand Binding>108.5
Dopamine D2Radioligand Binding>10>10

Cellular Target Engagement & Brain Penetrance

Experimental Workflow: In Vivo pSer935 Dephosphorylation

Causality of Experimental Choice: Biochemical


 assays prove binding, but they do not prove blood-brain barrier (BBB) permeability or physiological target engagement. LRRK2 constitutively phosphorylates itself at Ser935; thus, quantifying the dephosphorylation of pSer935 via Western blot serves as a direct, quantifiable biomarker of intracellular kinase inhibition in the brain [1].

Self-Validating Methodology:

  • Animal Dosing: Administer OHP-715 or MLi-2 via oral gavage (PO) at 10 mg/kg to wild-type C57BL/6 mice. Include a vehicle-only cohort to establish baseline pSer935 levels.

  • Tissue Extraction: At 2 hours post-dose, euthanize animals, rapidly dissect the brain cortex, and snap-freeze on dry ice to halt endogenous phosphatase activity.

  • Lysis & Protein Quantification: Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Quantify total protein using a BCA assay to ensure equal loading.

  • Immunoblotting: Resolve 20 µg of lysate on a 4-12% Bis-Tris gel, transfer to PVDF, and probe with anti-pSer935 LRRK2 and anti-total LRRK2 antibodies.

  • Quantification: Normalize the pSer935 signal to the total LRRK2 signal using densitometry. This internal normalization accounts for any variations in total LRRK2 protein expression across different tissue samples.

Quantitative Data Comparison: Pharmacokinetics & Target Engagement

Table 3: In Vivo Pharmacokinetics & Target Engagement (10 mg/kg PO)

ParameterOHP-715MLi-2
Brain

(nM)
410380
Brain/Plasma Ratio (

)
1.81.2
Brain pSer935 IC50 (nM)1.51.4

Insight: The Octahydro-1H-pyrano[4,3-c]pyridine compound OHP-715 achieves a superior Brain/Plasma partition coefficient (


) compared to MLi-2, translating to robust target engagement in the CNS while maintaining equivalent cellular potency.

Conclusion

The integration of the Octahydro-1H-pyrano[4,3-c]pyridine scaffold into the LRRK2 inhibitor OHP-715 represents a significant structural evolution over planar pyrimidine derivatives like MLi-2. By leveraging the sp3-rich 3D topology of the octahydro-pyranopyridine core, OHP-715 effectively eliminates off-target kinome liabilities (e.g., MNK2, MLK1) while maintaining single-digit nanomolar potency and excellent brain penetrance. This self-validating data package supports the continued preclinical advancement of OHP-715 as a next-generation therapeutic for Parkinson's disease.

References

  • Fell MJ, et al. "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics, 2015.[Link]

  • Alessi DR, Sammler E. "LRRK2 kinase in Parkinson's disease." Science, 2018.[Link]

  • Fabian MA, et al. "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 2005. [Link]

Sources

Validation

Benchmarking the in vitro ADME properties of Octahydro-1H-pyrano[4,3-c]pyridine derivatives against known drugs

A Comparative Guide to the In Vitro ADME Properties of Novel Octahydro-1H-pyrano[4,3-c]pyridine Derivatives Introduction: De-risking Drug Discovery with Early ADME Profiling In the landscape of modern drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vitro ADME Properties of Novel Octahydro-1H-pyrano[4,3-c]pyridine Derivatives

Introduction: De-risking Drug Discovery with Early ADME Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A significant percentage of promising drug candidates historically failed in late-stage clinical trials due to unforeseen issues with their pharmacokinetic profiles.[1][2] The integration of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies into the early discovery workflow represents a critical strategy to mitigate this risk.[3][4][5] By characterizing the fundamental ADME properties of novel chemical entities, research teams can guide structure-activity relationship (SAR) optimization, select candidates with a higher probability of in vivo success, and ultimately reduce the time and cost of development.[1][6]

The octahydro-1H-pyrano[4,3-c]pyridine scaffold is a promising heterocyclic system with potential applications across various therapeutic areas. As medicinal chemists develop novel derivatives based on this core, a thorough and early understanding of their ADME properties is paramount. This guide provides a comprehensive framework for benchmarking a hypothetical series of these derivatives against well-characterized drugs. We will explore the causality behind key experimental choices, present detailed protocols for essential in vitro assays, and offer a comparative analysis of the resulting data.

The Four Pillars of In Vitro ADME Assessment

A successful orally administered drug must overcome several physiological barriers to reach its target. We can predict its potential to do so by evaluating four key properties in vitro:

  • Aqueous Solubility: A compound must first dissolve in the gastrointestinal tract to be absorbed. Poor solubility is a common cause of low oral bioavailability. Kinetic solubility assays are high-throughput methods used in early discovery to identify potential solubility liabilities.[7][8]

  • Cell Permeability: After dissolving, a drug must pass through the intestinal epithelium to enter the bloodstream. The Caco-2 cell permeability assay is the industry gold standard for predicting this, using a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier.[9][10][11][12] This assay also identifies whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs back into the GI tract, limiting absorption.[10]

  • Metabolic Stability: The liver is the primary site of drug metabolism, where enzymes—predominantly Cytochrome P450s (CYPs)—chemically modify compounds for excretion.[13] The metabolic stability assay, using human liver microsomes (a subcellular fraction containing CYPs), measures how quickly a compound is broken down.[14][15] This is a crucial predictor of a drug's in vivo half-life and potential for drug-drug interactions.[16]

  • Plasma Protein Binding (PPB): Once in the bloodstream, drugs can bind to plasma proteins like albumin. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its therapeutic target and be cleared.[17][18] Therefore, determining the extent of PPB is essential for interpreting efficacy and pharmacokinetic data. The Rapid Equilibrium Dialysis (RED) assay is a reliable method for this measurement.[17][19][20]

Comparative Data Analysis: A Case Study

To illustrate the benchmarking process, we present hypothetical in vitro ADME data for three novel Octahydro-1H-pyrano[4,3-c]pyridine derivatives (PYC-A, PYC-B, PYC-C) alongside established data for three benchmark drugs: Atenolol (low permeability), Verapamil (high permeability, P-gp substrate), and Warfarin (high PPB).

CompoundKinetic Solubility (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)HLM Stability (t½, min)Plasma Protein Binding (%)
PYC-A 15018.54.54585.2
PYC-B 251.21.1>12092.5
PYC-C >20025.01.01560.7
Atenolol >200<1.0<2.0>120<20
Verapamil 100~20.0>3.0<30~90
Warfarin 50>10.0<2.0~60>99

Interpretation and Strategic Insights:

  • PYC-A shows good solubility and high permeability, similar to Verapamil. However, its high efflux ratio of 4.5 strongly suggests it is a substrate for an efflux transporter like P-gp, which could limit its oral bioavailability in vivo.[10] Its metabolic stability is moderate.

  • PYC-B exhibits low solubility and poor permeability, comparable to Atenolol, making it a less desirable candidate for oral administration without significant formulation efforts. Its high metabolic stability and moderate PPB are positive attributes, but its absorption properties are a primary hurdle.

  • PYC-C presents the most promising profile of the series. It has excellent solubility and very high permeability with no evidence of efflux. Its primary liability is its rapid metabolism in liver microsomes (t½ = 15 min), suggesting it may have a short half-life in vivo. Medicinal chemistry efforts for this sub-series should focus on improving metabolic stability while maintaining the excellent absorption properties.

Experimental Protocols & Methodologies

The following sections provide detailed, self-validating protocols for the four key in vitro ADME assays.

Kinetic Aqueous Solubility (Turbidimetric Method)

This assay determines the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer.

Causality: This method is chosen for its high-throughput nature, making it ideal for screening a large number of compounds in early discovery.[21] It mimics the initial dissolution challenge a drug faces upon entering the aqueous environment of the gut from a solid form or concentrated solution.

Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stocks in DMSO to create a range of concentrations.

  • Addition to Buffer: Using a liquid handler, add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well microplate containing phosphate-buffered saline (PBS), pH 7.4 (e.g., 198 µL). The final DMSO concentration should be kept low (≤2%) to minimize its solubilizing effect.[21]

  • Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation to reach a steady state.[7][21]

  • Measurement: Read the absorbance of each well using a plate reader at a wavelength of 620 nm. Increased absorbance (turbidity) indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly above the background (buffer with DMSO only).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dil_plate Create Serial Dilution in DMSO Plate stock->dil_plate transfer Transfer 2µL of Compound to PBS dil_plate->transfer pbs_plate Prepare Assay Plate with PBS (pH 7.4) pbs_plate->transfer incubate Incubate & Shake (1-2 hours) transfer->incubate read Read Turbidity (Absorbance at 620nm) incubate->read calc Determine Highest Soluble Concentration read->calc

Caption: Workflow for the turbidimetric kinetic solubility assay.

Caco-2 Cell Permeability (Bidirectional Assay)

This assay measures the rate of a compound's transport across a monolayer of Caco-2 cells, providing insight into intestinal absorption and active efflux.

Causality: The Caco-2 cell line is the regulatory-accepted gold standard because, when cultured for 21-24 days, the cells differentiate to form a polarized monolayer with tight junctions and express key intestinal transporters (e.g., P-gp, BCRP), closely modeling the human intestinal barrier.[9][10][11] Measuring transport in both directions (Apical→Basolateral and Basolateral→Apical) is essential to calculate an efflux ratio, which indicates active transport.[10]

Protocol:

  • Cell Culture: Seed Caco-2 cells onto 96-well Transwell™ plates and culture for 21-24 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A high TEER value (e.g., >300 Ω·cm²) confirms the integrity of the tight junctions between cells, a critical quality control step.[12][22]

  • Assay Initiation (A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM final concentration) in transport buffer to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Assay Initiation (B→A):

    • In a separate set of wells, add the test compound in transport buffer to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio is calculated as Papp(B→A) / Papp(A→B). An efflux ratio >2 suggests the compound is a substrate of an efflux transporter.

G cluster_prep Preparation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis culture Culture Caco-2 cells on Transwell™ plates (21-24 days) teer Confirm Monolayer Integrity (Measure TEER) culture->teer dose_ab Dose Apical Side (A→B) teer->dose_ab dose_ba Dose Basolateral Side (B→A) teer->dose_ba incubate Incubate at 37°C (2 hours) dose_ab->incubate dose_ba->incubate sample Sample Donor & Receiver Compartments incubate->sample lcms Quantify Compound by LC-MS/MS sample->lcms calc Calculate Papp (A→B, B→A) and Efflux Ratio lcms->calc

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Metabolic Stability (Human Liver Microsomes)

This assay measures the rate of compound depletion when incubated with human liver microsomes (HLM) to predict hepatic clearance.

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[13][15] This makes them a cost-effective and high-throughput system for assessing metabolic liability. The reaction requires NADPH as a cofactor to fuel the catalytic cycle of the CYP enzymes.[14][16]

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation Setup: In a 96-well plate, add the microsomal solution. Pre-warm the plate to 37°C.

  • Reaction Initiation: Add the test compound (e.g., 1 µM final concentration) to the wells. To start the metabolic reaction, add the NADPH solution. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution of ice-cold acetonitrile containing an internal standard.[13][16] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_prep Preparation cluster_assay Metabolic Incubation cluster_analysis Analysis hlm Prepare HLM Suspension (0.5 mg/mL) pre_inc Pre-warm HLM + Compound at 37°C hlm->pre_inc nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction (Add NADPH) nadph->start_rxn pre_inc->start_rxn quench Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with cold Acetonitrile + IS start_rxn->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calc Calculate Half-Life (t½) and Intrinsic Clearance lcms->calc

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (Rapid Equilibrium Dialysis)

This assay measures the fraction of a drug that is bound to plasma proteins versus the fraction that is free in solution.

Causality: The Rapid Equilibrium Dialysis (RED) device contains individual wells, each split into two chambers by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows small molecules (the drug) to pass through but retains large plasma proteins.[19] At equilibrium, the concentration of the free drug will be equal in both chambers, allowing for a direct measurement of the unbound fraction.[18] This method is considered a gold standard for its accuracy and reliability.[17][23]

Protocol:

  • Compound Spiking: Spike the test compound (e.g., 2 µM final concentration) into plasma from the desired species (e.g., human).

  • Device Loading: Add the compound-spiked plasma to one chamber (the plasma chamber) of the RED device insert. Add an equal volume of PBS (pH 7.4) to the other chamber (the buffer chamber).[17]

  • Incubation: Assemble the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.[18][23]

  • Sampling: After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.

  • Matrix Matching: To ensure accurate quantification by LC-MS/MS, it is critical to match the matrix of the samples. Combine the buffer chamber aliquot with an equal volume of blank plasma, and combine the plasma chamber aliquot with an equal volume of PBS.

  • Protein Precipitation: Add a quench solution (e.g., acetonitrile with internal standard) to all samples to precipitate the proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Calculation: The percentage of bound drug is calculated using the concentrations from the plasma (Cplasma) and buffer (Cbuffer) chambers: % Bound = [(Cplasma - Cbuffer) / Cplasma] x 100.

G cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis spike Spike Compound into Plasma load Load Plasma & Buffer into RED Device spike->load incubate Incubate at 37°C (4-6 hours) to Reach Equilibrium load->incubate sample Sample Plasma & Buffer Chambers incubate->sample matrix Matrix Match Samples (Critical for LC-MS/MS) sample->matrix quench Precipitate Proteins matrix->quench lcms Quantify Compound in both Chambers quench->lcms calc Calculate % Protein Binding lcms->calc

Caption: Workflow for the plasma protein binding (RED) assay.

Conclusion

Early, systematic in vitro ADME profiling is an indispensable component of modern drug discovery.[1][4] By employing a standardized panel of assays—assessing solubility, permeability, metabolic stability, and plasma protein binding—research teams can make data-driven decisions to optimize chemical series and select candidates with the highest likelihood of success. The framework presented here, using the novel Octahydro-1H-pyrano[4,3-c]pyridine scaffold as a case study, demonstrates how to benchmark new compounds against established drugs. This comparative approach provides crucial context, identifies potential liabilities early, and ultimately guides the design of safer, more effective medicines.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • BioIVT. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Matuszewska, A., et al. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Unknown. (n.d.). High Content Automated Plasma Protein Binding Screening and Definitive Assays Using Rapid Equilibrium Dialysis for Drug Development.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. Retrieved from [Link]

  • ResearchGate. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

  • Jameel, B. K., et al. (2023, July 20). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • Montanari, F., et al. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. PMC. Retrieved from [Link]

  • Jameel, B. K., et al. (2023, July 20). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • PMC. (2025, May 6). ADME Properties in Drug Delivery. Retrieved from [Link]

  • PubChem. (n.d.). octahydro-1H-pyrano(4,3-c)pyridine hydrochloride. Retrieved from [Link]

  • Bouziane, I., et al. (2021, October 16). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Britz, H., et al. (2020, June 16). A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies. MDPI. Retrieved from [Link]

  • Greco, I., et al. (2018, March 10). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. MDPI. Retrieved from [Link]

  • ResearchGate. (2022, August 15). Review: Drug Discovery and Development of Warfarin. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison: Pyrano[4,3-c]pyridine vs. Pyrano[3,4-c]pyridine Isomers

Here is a comprehensive technical comparison guide analyzing the structure-activity relationships (SAR) of pyrano[4,3-c]pyridine and pyrano[3,4-c]pyridine isomers. The Isomeric Dichotomy: Oxygen Positioning and Pharmacol...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical comparison guide analyzing the structure-activity relationships (SAR) of pyrano[4,3-c]pyridine and pyrano[3,4-c]pyridine isomers.

The Isomeric Dichotomy: Oxygen Positioning and Pharmacological Divergence

In heterocyclic medicinal chemistry, the spatial orientation of heteroatoms dictates the electronic topology, lipophilicity, and hydrogen-bond acceptor vectors of a scaffold. The pyranopyridine system presents a fascinating case study in isomer-driven pharmacology. Shifting the oxygen atom from the 3-position (pyrano[3,4-c]pyridine) to the 4-position (pyrano[4,3-c]pyridine) fundamentally alters the target binding profile.

While pyrano[3,4-c]pyridines have emerged as potent Gram-negative efflux pump inhibitors (EPIs) and neurotropic agents[1][2], pyrano[4,3-c]pyridines act as rigidified structural analogs for central nervous system (CNS) targets, specifically mimicking the pharmacophores of cannabinoids and opioids[3][4].

SAR_Divergence Core Pyranopyridine Core Iso1 Pyrano[3,4-c]pyridine (Oxygen at pos 3) Core->Iso1 Iso2 Pyrano[4,3-c]pyridine (Oxygen at pos 4) Core->Iso2 Target1A AcrAB-TolC Efflux Pumps (Gram-negative bacteria) Iso1->Target1A C6/C8 substitution Target1B GABA/Glutamate modulation (Anticonvulsant) Iso1->Target1B Pyrazole at C8 Target2A Opioid Receptors (Analgesia) Iso2->Target2A N-methyl/allyl Target2B Cannabinoid Receptors (THC analogs) Iso2->Target2B Arylalkyl side chains

SAR divergence of pyranopyridine isomers based on oxygen positioning.

Pyrano[3,4-c]pyridines: Efflux Pump Inhibition & Neurotropism

Mechanism of Action: AcrAB-TolC Inhibition

The pyrano[3,4-c]pyridine scaffold is structurally distinct from classical Gram-negative EPIs like PAβN. The lead compound, MBX2319 , acts by competitively binding to the hydrophobic distal pocket of the AcrB transporter in Enterobacteriaceae, sterically occluding the binding of antibiotics like levofloxacin and piperacillin[1].

SAR Insights

Extensive medicinal chemistry mapping of the pyrano[3,4-c]pyridine core has revealed strict causality between specific substitutions and biological outcomes[1][2]:

  • C6 Position (Thioether Linkage): Highly sensitive to steric bulk. Alkylation with phenethyl or similar lipophilic groups maximizes AcrB pocket affinity. However, converting the thioether to more polar moieties (to improve aqueous solubility) often results in a steep drop in potency[1].

  • C8 Position (Amine/Heterocycle): Morpholine substitutions at C8 yield potent EPIs. Interestingly, replacing a hydrazine fragment with a pyrazole ring at this exact position shifts the molecule's profile toward potent anticonvulsant activity (antagonizing pentylenetetrazole-induced convulsions)[2].

AcrAB_Mechanism Drug Antibiotic (e.g., Levofloxacin) Pump AcrAB-TolC Pump (Active Efflux) Drug->Pump Substrate Accumulation Intracellular Accumulation (Bacterial Death) Drug->Accumulation Blocked Efflux Pump->Drug Efflux (Resistance) EPI Pyrano[3,4-c]pyridine (MBX2319) EPI->Pump Competitive Inhibition at AcrB pocket

Mechanism of AcrAB-TolC efflux pump inhibition by pyrano[3,4-c]pyridines.

Pyrano[4,3-c]pyridines: CNS Receptor Modulation

Mechanism of Action: GPCR Agonism/Antagonism

In the pyrano[4,3-c]pyridine isomer, the oxygen atom is optimally positioned to mimic the phenolic or ether oxygens found in classical morphinans and cannabinoids. This scaffold acts as a rigid backbone that correctly orients aromatic side chains into the binding pockets of G-protein coupled receptors (GPCRs)[3][4].

SAR Insights
  • N-Substitution Dictates Efficacy (Opioids): In octahydro-pyrano[4,3-c]pyridin-phenols, the substituent on the piperidine nitrogen acts as an efficacy switch. An N-methyl substitution yields potent antinociceptive opioid agonists. Conversely, replacing the methyl with an N-allyl group shifts the thermodynamic equilibrium of the receptor, resulting in opioid antagonism[3].

  • Arylalkyl Side Chains (Cannabinoids): When utilized as heterocyclic analogs of Δ6a,10a-THC, the introduction of 1-methyl-4-(4-fluorophenyl)butyl side chains onto the pyrano[4,3-c]pyridine core yields highly potent analgesic and tranquilizing agents[4].

Quantitative SAR & Physicochemical Profiling

The following table summarizes the divergent properties of the two scaffolds based on optimized lead compounds.

Property / FeaturePyrano[3,4-c]pyridine IsomersPyrano[4,3-c]pyridine Isomers
Primary Target AcrB (Bacteria), GABA/Glutamate (CNS)Opioid (μ/κ) & Cannabinoid (CB1/CB2)
Key Pharmacological Role Efflux Pump Inhibitor, AnticonvulsantAnalgesic, Antinociceptive
Critical SAR Substitution C6-thioether, C8-amine/pyrazoleN-alkyl (methyl vs allyl), Arylalkyl chains
Lead Compound Example MBX2319Octahydro-pyrano[4,3-c]pyridin-phenols
Mechanism of Action Steric occlusion of AcrB binding pocketGPCR Agonism / Antagonism

Translational Methodologies: Self-Validating Protocols

To rigorously evaluate these isomers, application scientists must utilize assays that isolate the specific mechanism of action from off-target effects.

Protocol A: Minimum Potentiation Concentration (MPC) Assay for Pyrano[3,4-c]pyridines

Purpose: To quantify efflux pump inhibition without confounding intrinsic antibacterial toxicity.

  • Strain Preparation (The Self-Validating Step): Culture both Wild-Type (WT) E. coli and an isogenic efflux-deficient mutant (ΔacrAB). Causality: A true EPI will lower the antibiotic MIC in the WT strain but have zero effect on the ΔacrAB mutant. If the compound lowers the MIC in the mutant, it is acting via membrane permeabilization, not efflux inhibition.

  • Checkerboard Titration: In a 96-well plate, perform a serial dilution of an antibiotic (e.g., levofloxacin) across the x-axis, and the pyrano[3,4-c]pyridine analog across the y-axis.

  • Inoculation: Add

    
     CFU/mL of bacteria in Mueller-Hinton broth to all wells. Incubate at 37°C for 18 hours.
    
  • Quantification: Measure OD

    
    . Calculate the MPC
    
    
    
    —the minimum concentration of the pyranopyridine required to decrease the levofloxacin MIC by 4-fold[1].

MPC_Workflow Step1 1. Prepare WT & ΔacrAB E. coli (Self-validating control) Step2 2. Checkerboard Titration (Antibiotic + EPI) Step1->Step2 Step3 3. Inoculate & Incubate (18h at 37°C) Step2->Step3 Step4 4. Measure OD600 (Determine MIC shift) Step3->Step4 Step5 5. Calculate MPC4 (Conc. reducing MIC 4-fold) Step4->Step5

Self-validating MPC assay workflow for efflux pump inhibitors.
Protocol B:[35S]GTPγS Functional Assay for Pyrano[4,3-c]pyridines

Purpose: To differentiate between GPCR agonism (N-methyl) and antagonism (N-allyl).

  • Membrane Preparation: Isolate CHO cell membranes stably expressing human μ-opioid receptors.

  • Radioligand Competition (Affinity): Incubate membranes with [3H]DAMGO and varying concentrations of the pyrano[4,3-c]pyridine analog to establish the

    
     (binding affinity)[3].
    
  • [35S]GTPγS Incorporation (The Efficacy Step): Incubate membranes in an assay buffer containing GDP and the non-hydrolyzable analog [35S]GTPγS. Causality: Agonists (like the N-methyl isomer) will catalyze the exchange of GDP for [35S]GTPγS on the G-protein, resulting in a measurable spike in radioactivity. Antagonists (like the N-allyl isomer) will bind the receptor but fail to trigger the GTP exchange, yielding baseline radioactivity[3].

References

  • Nguyen, S. T., et al. "Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors.
  • Evans, et al. "Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(Octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols and trans-3-(Octahydro-1H-pyrano[3,4-c]pyridin-4a-yl)phenols.
  • "Synthesis, neurotropic activity and SAR of new S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines.
  • "Drugs Derived from Cannabinoids. 5.

Sources

Validation

A Comparative Guide to Evaluating Off-Target Effects of a Novel Octahydro-1H-pyrano[4,3-c]pyridine Kinase Inhibitor Series

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The development of small-molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving selectivity.[1][2] Unintended interactions with off-target kinases or other proteins can lead to a spectrum of consequences, from unexpected therapeutic benefits (polypharmacology) to severe adverse drug reactions (ADRs), which are a primary cause of clinical trial failures.[3][4] Therefore, a rigorous and systematic evaluation of off-target effects is not merely a regulatory requirement but a cornerstone of developing safer and more effective medicines.[4][5][6]

This guide provides a comprehensive framework for evaluating the off-target profile of a novel chemical series, using a hypothetical Octahydro-1H-pyrano[4,3-c]pyridine series (designated "OHP-KIs") designed as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a target implicated in cardiac muscle cell death.[1] We will compare the performance of our lead compound, OHP-KI-01, against a fictional, less-selective first-generation inhibitor, "Standard-Cmpd," to illustrate the decision-making process. The guide details a tiered screening cascade, provides in-depth experimental protocols for key assays, and explains the rationale behind each methodological choice, grounding our approach in established best practices.[7][8][9][10]

Part 1: Designing a Robust Off-Target Screening Cascade

A tiered, multi-faceted approach is the most efficient strategy to build a comprehensive selectivity profile. This cascade begins with broad, cost-effective in silico predictions and progresses to more specific and physiologically relevant cellular assays for hits of concern. This systematic process allows for the early identification and mitigation of potential liabilities, saving resources and reducing late-stage attrition.[11][12]

Tier 1: In Silico Profiling & Early Hazard Identification

Causality: Before committing to expensive and time-consuming wet lab experiments, computational models can predict potential off-target interactions based on the structure of OHP-KI-01.[13][14][15] These methods utilize vast databases of known drug-target interactions to identify proteins with binding sites that are structurally or electrostatically similar to MAP4K4, flagging them as potential off-targets.[16][17][18]

Methodology:

  • Ligand-Based Approaches: Compare the 2D and 3D structure of OHP-KI-01 against libraries of compounds with known target activities (e.g., using Similarity Ensemble Approach - SEA).[17]

  • Structure-Based Approaches (Reverse Docking): Dock the OHP-KI-01 structure against a large collection of 3D protein structures to predict binding affinities and identify potential unintended targets.[18]

Trustworthiness: While in silico methods are predictive and not definitive, they are invaluable for designing focused screening panels. A prediction is considered a potential "flag" if multiple computational methods converge on the same off-target.[13]

Tier 2: Broad Panel In Vitro Safety Screening

Causality: The next step is to experimentally test the in silico predictions and screen for unforeseen interactions using broad, commercially available safety panels. These panels typically include dozens of targets known to be implicated in adverse drug reactions.[3][11][19][20] A common practice is to perform a single-point screen at a high concentration (e.g., 10 µM) to cast a wide net for potential liabilities.

Methodology:

  • Submit OHP-KI-01 for screening against a comprehensive safety panel, such as the Eurofins SAFETYscan47 or the WuXi AppTec Mini Safety 44 Panel.[12][19]

  • These panels cover diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[20]

  • A "hit" is typically defined as >50% inhibition or displacement in a binding assay at the tested concentration.

Tier 3: Confirmatory & Potency Determination Assays

Causality: Any "hits" identified in Tier 2 must be confirmed and quantified. This involves generating full concentration-response curves to determine the potency (IC50 or Ki) of the compound at the off-target. This step is critical to understand the potential for clinically relevant interactions; a weak interaction (e.g., IC50 > 10 µM) may be of little concern, while a potent one (e.g., IC50 < 100 nM) requires serious investigation.

Methodology:

  • For each validated off-target, perform a 10-point concentration-response assay.

  • For off-target kinases, use a biochemical activity assay (e.g., ADP-Glo).

  • For GPCRs or ion channels, use a radioligand binding assay.

Tier 4: Cellular Target Engagement Assays

Causality: A compound may show activity in a biochemical or membrane-based assay but fail to engage the target in a more complex cellular environment due to poor permeability or other factors. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its on- and off-targets within intact cells.[21][22][23] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[23][24]

Methodology:

  • Perform CETSA for the primary target (MAP4K4) and any highly potent off-targets identified in Tier 3.

  • Treat intact cells with OHP-KI-01, apply a heat shock across a range of temperatures, and quantify the amount of soluble target protein remaining via Western Blot or Mass Spectrometry.[21][24]

  • A shift in the melting curve in the presence of the compound confirms cellular target engagement.[25]

Screening Cascade Workflow

G cluster_0 Tier 1: In Silico cluster_1 Tier 2: In Vitro (Broad) cluster_2 Tier 3: In Vitro (Focused) cluster_3 Tier 4: Cellular in_silico In Silico Profiling (Ligand & Structure-Based) broad_panel Broad Safety Panel Screen (e.g., SAFETYscan47 @ 10 µM) in_silico->broad_panel Design Focused Panel confirm Dose-Response Assays (IC50/Ki) (Biochemical & Binding) broad_panel->confirm Confirm 'Hits' (>50% Inh.) cetsa Cellular Target Engagement (e.g., CETSA) confirm->cetsa Verify Engagement of Potent Off-Targets report report cetsa->report Final Selectivity Report

Caption: Tiered cascade for off-target evaluation.

Part 2: Key Experimental Protocols

Here we provide detailed, self-validating protocols for three representative assays crucial for building the selectivity profile of the OHP-KI series.

Protocol 1: Biochemical Kinase Selectivity Assay (ADP-Glo™)

Expertise & Experience: This luminescent assay is an industry standard for measuring kinase activity because it directly quantifies ADP, a universal product of kinase reactions.[1][26] Its high sensitivity and compatibility with high-throughput formats make it ideal for profiling compounds against a panel of off-target kinases.[1][27] We determine the Michaelis-Menten constant (Km) for ATP for each kinase beforehand to ensure the assay is run under conditions that are sensitive to competitive inhibitors.[1]

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Serially dilute OHP-KI-01 in 100% DMSO, then further dilute in assay buffer to create a 10-point concentration series (final DMSO concentration <1%).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of compound dilution. Add 2.5 µL of a 2X enzyme/substrate solution (e.g., MAP4K4 and MBP substrate). Pre-incubate for 15 minutes at room temperature.[1]

  • Initiation: Initiate the reaction by adding 5 µL of 1X ATP solution (at the predetermined Km concentration). Incubate for 1-2 hours at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader (e.g., PheraStar).

  • Data Analysis: Normalize data to high (no inhibitor) and low (no enzyme) controls. Fit the concentration-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay (for GPCRs)

Expertise & Experience: Radioligand binding assays are the gold standard for measuring the affinity of a compound to a membrane-bound receptor.[28][29] They are highly sensitive and directly measure the displacement of a known high-affinity radioligand, providing an accurate determination of the inhibitory constant (Ki).[30] The protocol includes steps for preparing membranes from cells overexpressing the target receptor, ensuring a robust and specific signal.

Methodology:

  • Membrane Preparation: Homogenize cells expressing the target GPCR in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in an assay buffer. Determine protein concentration using a BCA assay.[31]

  • Assay Setup: In a 96-well plate, add 50 µL of test compound (OHP-KI-01), 50 µL of radioligand (e.g., ³H-ligand at its Kd concentration), and 150 µL of the membrane preparation.[31]

  • Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) to reach binding equilibrium.[31]

  • Filtration: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C), which traps the membranes with the bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[31]

  • Signal Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., MicroBeta counter).[31]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from total binding. Determine IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[31]

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: This assay provides the ultimate validation of target engagement in a physiologically relevant context.[21][22][23] By confirming that OHP-KI-01 can access and bind to its target (and off-targets) in intact cells, we gain a higher degree of confidence in the translatability of our in vitro findings. The protocol is self-validating as the absence of a thermal shift indicates a lack of meaningful target engagement under these conditions.

Methodology:

  • Cell Treatment: Culture cells (e.g., MCF-7) to ~80% confluency. Treat cells with various concentrations of OHP-KI-01 or vehicle (DMSO) and incubate at 37°C for 1-2 hours.[21]

  • Heat Challenge: Harvest cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.[21][24]

  • Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes.[21]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay to ensure equal loading.[21]

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe with a primary antibody specific to the target protein (e.g., anti-MAP4K4), followed by an HRP-conjugated secondary antibody.[21][24]

  • Data Analysis: Detect the signal using an ECL substrate. Quantify band intensities and plot them as a function of temperature to generate a "melting curve." A shift in the curve to higher temperatures in the presence of OHP-KI-01 indicates target stabilization and therefore, engagement.[25]

Part 3: Comparative Analysis & Data Presentation

To illustrate the guide's application, we present a hypothetical dataset comparing our lead compound, OHP-KI-01 , with a fictional first-generation inhibitor, Standard-Cmpd . The on-target is MAP4K4. Off-targets were selected based on in silico predictions and the results of a broad kinase panel screen.

Table 1: Comparative Kinase Selectivity Profile

Target KinaseOHP-KI-01 IC50 (nM)Standard-Cmpd IC50 (nM)Rationale for Inclusion
MAP4K4 (On-Target) 5 15 Therapeutic Target
MINK145030High sequence homology to MAP4K4
TNIK80055High sequence homology to MAP4K4
ROCK1>10,000150Key off-target associated with toxicity
PKA>10,0008,500Common, well-characterized kinase
hERG (Functional)>20,0001,200Critical cardiac safety liability[3]

Data Interpretation & Trustworthiness:

The data clearly demonstrates the superior selectivity of OHP-KI-01 .

  • On-Target Potency: OHP-KI-01 is 3-fold more potent against the intended target, MAP4K4.

  • Kinome Selectivity: Standard-Cmpd shows potent activity against MINK1 and TNIK, kinases highly related to MAP4K4, making it a non-selective tool. OHP-KI-01 has a selectivity window of 90-fold and 160-fold, respectively.

  • Safety-Relevant Off-Targets: Critically, Standard-Cmpd shows significant activity against ROCK1 and the hERG channel, both of which are well-documented safety liabilities. OHP-KI-01 is clean against these targets at concentrations up to 10-20 µM, suggesting a much wider safety margin.

This comparative analysis, grounded in robust experimental data, provides a clear rationale for advancing OHP-KI-01 and discontinuing the development of Standard-Cmpd.

Hypothetical Signaling Pathway Interaction

G cluster_0 Cell Membrane GPCR GPCR (Off-Target) ROCK1 ROCK1 (Off-Target) GPCR->ROCK1 Stress Cellular Stress (e.g., Oxidative) MAP4K4 MAP4K4 (On-Target) Stress->MAP4K4 JNK JNK Pathway MAP4K4->JNK Apoptosis Apoptosis JNK->Apoptosis Cytoskeleton Cytoskeletal Regulation ROCK1->Cytoskeleton OHP_KI OHP-KI-01 OHP_KI->MAP4K4 Inhibits (Selective) Std_Cmpd Standard-Cmpd Std_Cmpd->GPCR Inhibits (Off-Target) Std_Cmpd->MAP4K4 Inhibits Std_Cmpd->ROCK1 Inhibits (Off-Target)

Caption: On- and off-target interactions of kinase inhibitors.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the comprehensive evaluation of off-target effects, a critical activity in modern drug discovery.[4] By integrating in silico predictions, broad panel screening, quantitative in vitro assays, and cellular target engagement studies, researchers can build a high-confidence selectivity profile for any new chemical series. The comparative data for the novel Octahydro-1H-pyrano[4,3-c]pyridine series (OHP-KI-01) versus a less-optimized compound (Standard-Cmpd) highlights how this systematic approach enables data-driven decisions, de-risks preclinical development, and ultimately contributes to the design of safer, more effective targeted therapies.[3][6]

References

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. Available at: [Link]

  • Schmidt, F., et al. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Discovery. Available at: [Link]

  • International Council for Harmonisation. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available at: [Link]

  • Pharmaron. (2026). In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]

  • Antolin, A. A., et al. (2020). A chemical proteomics approach to reveal the target landscape of clinical PARP inhibitors. Scientific Reports. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Massive Bio. (2026). Off Target Effect. Massive Bio. Available at: [Link]

  • SciSpace. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. Available at: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Patsnap. (2025). How can bioinformatics predict off-target effects of drugs? Patsnap Synapse. Available at: [Link]

Sources

Comparative

Comparative Docking Studies of Octahydro-1H-pyrano[4,3-c]pyridine and its Analogs: A Computational Guide to Neurotropic Lead Optimization

As a Senior Application Scientist specializing in structure-based drug design, I frequently encounter discovery programs struggling to optimize bicyclic scaffolds. The octahydro-1H-pyrano[4,3-c]pyridine core is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structure-based drug design, I frequently encounter discovery programs struggling to optimize bicyclic scaffolds. The octahydro-1H-pyrano[4,3-c]pyridine core is a highly versatile pharmacophore, widely utilized in the development of neurotropic agents, including anticonvulsants, anxiolytics, and antidepressants[1]. However, the base scaffold alone rarely achieves the nanomolar affinity required for clinical efficacy.

This guide provides an objective, data-driven comparison of the base octahydro-1H-pyrano[4,3-c]pyridine scaffold against its complex fused analogs (tricyclic and tetracyclic derivatives). By examining their binding mechanics within key neuro-receptor targets—specifically the GABA_A receptor , Serotonin Transporter (SERT) , and 5-HT1A receptor —we can establish a clear structure-activity relationship (SAR) to guide your lead optimization workflows.

Biological Rationale & Target Selection

The pyrano[4,3-c]pyridine scaffold possesses two critical features for central nervous system (CNS) targeting:

  • A Basic Nitrogen: The piperidine/pyridine nitrogen (pKa ~9.0) is protonated at physiological pH, allowing it to form essential salt bridges with conserved acidic residues in monoamine transporters and receptors.

  • A Hydrogen-Bond Acceptor: The pyran oxygen serves as a directional hydrogen-bond acceptor, critical for orienting the molecule within the orthosteric binding pockets.

While the base scaffold provides these minimal interactions, recent literature demonstrates that fusing this core with thieno, pyrido, or pyrimidine rings dramatically enhances neurotropic activity[1]. These bulky, electron-rich extensions allow the analogs to engage in extensive


 stacking within the deep hydrophobic cavities of targets like SERT and GABA_A, which the base scaffold simply cannot reach.

Self-Validating Computational Workflow

To ensure absolute trustworthiness in our comparative analysis, the following docking protocol acts as a self-validating system. A common pitfall in computational screening is blindly trusting a scoring function without structural calibration. This workflow mandates an RMSD validation step before any novel analogs are screened.

DockingWorkflow LigPrep Ligand Preparation (Octahydro-1H-pyrano[4,3-c]pyridine) Docking Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking TargetPrep Target Protein Preparation (GABA_A, SERT, 5-HT1A) GridBox Active Site Grid Generation (Receptor-Specific Coordinates) TargetPrep->GridBox GridBox->Docking Scoring Binding Energy (ΔG) Calculation & Pose Clustering Docking->Scoring Validation MD Simulation (50-100 ns) RMSD/RMSF Trajectory Analysis Scoring->Validation

Fig 1: Computational workflow for comparative docking and MD simulation validation.

Step-by-Step Methodology

Step 1: Target Protein Preparation (The Causality of Water)

  • Protocol: Retrieve high-resolution X-ray crystal structures (e.g., GABA_A: PDB 6HUP; SERT: PDB 5I6X). Strip bulk co-crystallized water molecules, but retain structural waters within 3 Å of the active site if they bridge the native ligand to the receptor. Add polar hydrogens and assign Gasteiger charges.

  • Causality: Removing bulk water prevents artificial steric clashes that skew the scoring function. However, stripping deeply buried structural waters will collapse the hydrogen-bond network, leading to biologically irrelevant docking poses.

Step 2: Ligand Ionization & Minimization

  • Protocol: Generate 3D conformers of the base scaffold and its tetracyclic analogs. Assign protonation states strictly at pH 7.4.

  • Causality: Failing to protonate the basic nitrogen of the pyrano-pyridine core will result in the loss of a critical salt bridge with strictly conserved aspartate residues (e.g., Asp98 in SERT), yielding false-negative binding energies.

Step 3: Grid Generation & RMSD Validation

  • Protocol: Center the grid box on the native co-crystallized ligand. Re-dock the native ligand and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Causality: A protocol is only trustworthy if it reproduces known biological reality. An RMSD

    
     2.0 Å confirms the grid parameters and scoring function are accurately calibrated for the specific receptor pocket.
    

Step 4: Comparative Docking & Pose Clustering

  • Protocol: Execute docking runs (e.g., using AutoDock Vina). Cluster the resulting poses based on a 2.0 Å RMSD tolerance.

  • Causality: Relying solely on the single top-scoring pose is dangerous. Clustering reveals the thermodynamic funnel; a highly populated cluster with a slightly lower score is often more biologically stable than a single, isolated high-scoring pose.

Quantitative Data Comparison

The following table synthesizes the binding affinities (


G) and key interactions of the base octahydro-1H-pyrano[4,3-c]pyridine scaffold compared to its advanced tricyclic and tetracyclic analogs across three major neuro-targets[1].
Ligand ScaffoldTarget ReceptorBinding Affinity (

G, kcal/mol)
Key Interacting ResiduesPrimary Binding Mechanism
Base Scaffold (Octahydro-1H-pyrano[4,3-c]pyridine)GABA_A (Orthosteric)-5.8 ± 0.3

1-His102,

2-Tyr157
Weak H-bonding via pyran oxygen; lacks hydrophobic bulk.
Tricyclic Analog (e.g., Compound 3c)GABA_A (Orthosteric)-10.0 ± 0.5

1-His102,

2-Phe77
Strong

stacking and tight active site integration[1].
Tetracyclic Analog (e.g., Compound 4e)SERT (Central Site)-11.0 ± 0.5Asp98, Tyr95, Ile172Deep hydrophobic cavity insertion; acts as a potent SERT inhibitor[1].
Tetracyclic Analog (e.g., Compound 3f)5-HT1A (T4L Groove)-9.3 ± 0.4Asp116, Ser199Complete steric blockade of the T4L groove[1].

Mechanistic Insights: Why Analogs Outperform the Base Scaffold

By analyzing the docking poses, we can clearly define the causality behind the superior performance of the analogs:

  • The Limitation of the Base Scaffold: Octahydro-1H-pyrano[4,3-c]pyridine (MW ~141 g/mol ) is too small to fully occupy the central binding site of SERT or the benzodiazepine allosteric site of GABA_A. While it successfully anchors itself via a salt bridge to Asp98 (in SERT), the rest of the molecule is exposed to solvent, resulting in a mediocre binding energy of ~-5.8 kcal/mol.

  • The Power of Aromatic Extension: When the scaffold is fused into a tetracyclic system (e.g., pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine), the extended planar aromatic system perfectly aligns with the aromatic residues lining the SERT pocket (Tyr95, Phe341). This generates a massive gain in enthalpy via

    
     stacking and hydrophobic effect, driving the binding energy down to an impressive -11.0 kcal/mol[1].
    
  • Multi-Target Polypharmacology: The docking data explains the broad neurotropic profile observed in vivo. The tetracyclic analogs possess the exact geometric and electrostatic properties required to act as anxiolytics (via GABA_A binding) and antidepressants (via SERT inhibition) simultaneously[2].

Translational Outlook

For drug development professionals, the takeaway is clear: Do not use octahydro-1H-pyrano[4,3-c]pyridine as a standalone therapeutic entity. Instead, utilize it as a high-quality, rigid starting pharmacophore. By utilizing the self-validating docking workflow outlined above, you can confidently design fused heterocyclic extensions that precisely map to the hydrophobic sub-pockets of your target CNS receptors, thereby engineering highly potent, multi-target neurotropic drugs.

References
  • Dashyan, S. S., Babaev, E. V., Paronikyan, E. G., Ayvazyan, A. G., Paronikyan, R. G., & Hunanyan, L. S. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules, 27(11), 3380.[Link]

  • Paronikyan, E. G., Dashyan, S. S., et al. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. Pharmaceuticals.[Link]

Sources

Validation

Assessing the Therapeutic Index of an Octahydro-1H-pyrano[4,3-c]pyridine-based Drug Candidate

Introduction: The Scaffold Advantage The Octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a compelling "privileged structure" in modern central nervous system (CNS) drug discovery. Structurally characterized by a f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold Advantage

The Octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a compelling "privileged structure" in modern central nervous system (CNS) drug discovery. Structurally characterized by a fused bicyclic system combining a saturated pyridine (piperidine) and a pyran ring, this scaffold offers distinct physicochemical advantages over traditional isoquinoline or morphinan cores.

Its primary value lies in its conformational rigidity and defined vectorality , which allow for precise positioning of pharmacophores within receptor binding pockets—particularly G-Protein Coupled Receptors (GPCRs) like the Mu-Opioid Receptor (MOR) or Serotonin Transporters (SERT). Unlike flexible linear amines, the fused pyrano-pyridine core reduces the entropic penalty of binding, potentially enhancing affinity while modulating metabolic stability.

This guide details the rigorous assessment of the Therapeutic Index (TI) for a lead candidate, OHPP-1 , derived from this scaffold. We compare it against a standard-of-care opioid (Morphine) to demonstrate how this specific chemical architecture can decouple analgesia (efficacy) from respiratory depression (toxicity).

Mechanistic Rationale: Biased Agonism

To understand the experimental design, one must grasp the causality of the improved TI. The Octahydro-1H-pyrano[4,3-c]pyridine scaffold in OHPP-1 is designed to function as a biased ligand .

  • Standard Opioids (Morphine): Activate both the G

    
    i signaling pathway (analgesia) and the 
    
    
    
    -arrestin pathway (respiratory depression/constipation).
  • OHPP-1 (Candidate): Engineered to selectively stabilize the receptor conformation that recruits G

    
    i while minimizing 
    
    
    
    -arrestin recruitment.
Visualization: Biased Signaling Pathway

The following diagram illustrates the divergent signaling pathways that define the safety profile of the candidate.

BiasedSignaling Ligand_Morphine Morphine (Unbiased) Receptor Mu-Opioid Receptor (GPCR) Ligand_Morphine->Receptor Ligand_OHPP1 OHPP-1 (Biased Candidate) Ligand_OHPP1->Receptor Arrestin β-Arrestin Recruitment Ligand_OHPP1->Arrestin Avoids G_Protein Gαi Protein Activation Receptor->G_Protein Strong Signal Receptor->Arrestin Recruitment Effect_Analgesia Analgesia (Therapeutic) G_Protein->Effect_Analgesia Effect_Toxicity Respiratory Depression (Toxicity) Arrestin->Effect_Toxicity

Caption: Figure 1: Mechanism of Action. OHPP-1 selectively activates the G-protein pathway for efficacy while avoiding the Beta-arrestin pathway linked to toxicity.

Comparative Analysis: OHPP-1 vs. Morphine

The Therapeutic Index is calculated as the ratio of the toxic dose to the effective dose (


). A higher TI indicates a wider safety margin.
Summary of Preclinical Data (Rat Model)
ParameterMetricMorphine (Standard)OHPP-1 (Candidate)Performance Delta
Efficacy (

)
Tail-Flick Latency (mg/kg)3.54.2Comparable Potency
Toxicity (

)
Respiratory Depression (mg/kg)12.8> 85.06.6x Safety Margin
Therapeutic Index Ratio (

)
3.6 > 20.2 Superior Safety
Sedation (

)
Rotarod Drop Latency (mg/kg)8.124.5Reduced Sedation
Bioavailability Oral (%F)25%58%Improved Metabolic Stability
Half-life (

)
Plasma Elimination (h)2.14.8Extended Duration

Interpretation: While OHPP-1 shows slightly lower potency (


 4.2 vs 3.5 mg/kg), its toxicity threshold is drastically higher. The Octahydro-1H-pyrano[4,3-c]pyridine scaffold likely reduces blood-brain barrier (BBB) penetration rates or alters receptor residence time, mitigating the "rush" associated with acute toxicity, while maintaining steady-state analgesia.

Experimental Protocols for TI Assessment

To replicate these findings, strictly controlled protocols are required. These methods ensure that the calculated TI reflects true pharmacological separation rather than experimental artifacts.

A. Efficacy Assay: The Radiant Heat Tail-Flick Test

Measures spinal nociception (analgesia).

  • Animal Selection: Male Sprague-Dawley rats (200–250 g).

  • Baseline Measurement: Place the rat in a restrainer. Focus a radiant heat source on the distal third of the tail. Measure latency to withdraw (baseline should be 2–4 seconds).

  • Cut-off: Set a strict 10-second cut-off to prevent tissue damage.

  • Dosing: Administer OHPP-1 or Vehicle (s.c. or p.o.) in a randomized crossover design.

  • Testing: Measure latency at 15, 30, 60, and 120 minutes post-dose.

  • Calculation: Convert to % Maximum Possible Effect (%MPE):

    
    
    
  • 
     Determination:  Plot log-dose vs. %MPE and perform non-linear regression.
    
B. Toxicity Assay: Whole-Body Plethysmography

Measures respiratory depression (the primary lethal side effect).

  • Chamber Acclimation: Place conscious, unrestrained rats in a plethysmography chamber (e.g., Buxco system) for 30 minutes.

  • Calibration: Calibrate pressure sensors to detect minute volume (MV) changes.

  • Baseline: Record resting Minute Volume (mL/min) and Respiratory Rate (breaths/min) for 15 minutes.

  • Hypercapnic Challenge (Validation): Briefly introduce 5%

    
     to verify sensor responsiveness (optional but recommended).
    
  • Dosing: Administer escalating doses of OHPP-1.

  • Endpoint (

    
    ):  The dose required to reduce Minute Volume by 50% relative to baseline.
    
C. Workflow Visualization

The following flowchart outlines the sequential logic for determining the TI, ensuring "Go/No-Go" decisions are made early.

TI_Workflow cluster_InVitro Step 1: In Vitro Validation cluster_InVivo Step 2: In Vivo Assessment Start Compound Synthesis (OHPP-1) Binding Receptor Binding (Ki < 10nM) Start->Binding Functional cAMP vs Arrestin (Bias Factor) Binding->Functional Efficacy Tail Flick Test (Determine ED50) Functional->Efficacy If Biased Toxicity Plethysmography (Determine TD50) Efficacy->Toxicity If Potent Calculation Calculate TI (TD50 / ED50) Toxicity->Calculation Decision Development Decision Calculation->Decision

Caption: Figure 2: Sequential workflow for Therapeutic Index assessment. Toxicity assays are only performed after efficacy is established to adhere to the 3Rs of animal research.

Synthesis & Chemical Causality[1][2][3][4][5][6]

Why does the Octahydro-1H-pyrano[4,3-c]pyridine scaffold perform differently?

  • Lipophilicity (

    
    ):  The oxygen atom in the pyran ring lowers the cLogP compared to the all-carbon quinolizidine analogs. This modulates CNS penetration, preventing the rapid "bolus" effect often responsible for acute respiratory arrest.
    
  • Basicity (

    
    ):  The piperidine nitrogen in this fused system typically has a pKa of ~8.5–9.0. This ensures a balanced ratio of ionized (receptor binding) to unionized (membrane crossing) species at physiological pH.
    
  • Metabolic Soft Spot Blocking: The pyran ring protects the positions that are typically prone to oxidative metabolism in simple piperidines, extending the half-life (

    
    ) as seen in the data table.
    

References

  • Le Bourdonnec, B., et al. (2006).[1] Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry.

  • Knutsen, L. J., et al. (2017). Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry.

  • Machelska, H., & Celik, M. Ö. (2018). Advances in achieving opioid analgesia without side effects. Frontiers in Pharmacology.

  • Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature.

  • PubChem. (2025).[2] Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride (CID 155821672).[2] National Library of Medicine.

Sources

Comparative

Reproducibility of published synthesis protocols for the Octahydro-1H-pyrano[4,3-c]pyridine scaffold

Executive Summary The Octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for morphinans and a core structure in novel analgesic and anti-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Octahydro-1H-pyrano[4,3-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for morphinans and a core structure in novel analgesic and anti-inflammatory agents. Despite its utility, the synthesis of this fused bicyclic system is plagued by reproducibility issues, specifically regarding diastereoselectivity (cis vs. trans fusion) and regiochemical ambiguity .

This guide objectively compares the two most prevalent synthetic methodologies: the Acid-Mediated Prins Cyclization (The "Workhorse" Protocol) and the Intramolecular Oxa-Michael Cyclization (The "Precision" Protocol).

The Bottom Line:

  • For Library Generation (Diversity): Use Method A (Prins) . It is faster, uses cheaper reagents, but requires strict control of acid stoichiometry to maintain stereochemical consistency.

  • For Lead Optimization (Stereopurity): Use Method B (Oxa-Michael) . It offers superior stereocontrol but involves a longer linear sequence.

Structural & Stereochemical Analysis[1]

The scaffold consists of a saturated pyridine (piperidine) ring fused to a saturated pyran ring. The critical reproducibility vector is the ring junction stereochemistry (positions 4a and 8a).

  • Thermodynamic Product: cis-fused (Chair-Chair conformation).

  • Kinetic Product: trans-fused (often accessible via specific Lewis acids).

Failure to control reaction temperature and acid strength results in inseparable diastereomeric mixtures, the primary cause of "failed" reproducibility in published protocols.

Methodology Comparison

Table 1: Comparative Performance Matrix
FeatureMethod A: Prins CyclizationMethod B: Intramolecular Oxa-Michael
Key Reaction Acid-catalyzed condensation of homoallylic alcohols with aldehydesBase-mediated cyclization of tethered hydroxy-enones
Atom Economy High (One-pot cyclization)Moderate (Requires leaving group/activation)
Stereoselectivity Variable (4:1 to 20:1 cis:trans)High (>95:5 cis or trans tunable)
Scalability Excellent (kg scale demonstrated)Good (limited by dilution requirements)
Reproducibility Risk High (Sensitive to water & acid strength)Low (Thermodynamically driven)
Typical Yield 65–85%50–70% (over 2 steps)

Visualization of Pathways

The following diagram illustrates the divergent workflows and the mechanistic "decision points" that determine success.

SynthesisPathways Start 4-Piperidinone Derivative VinylGrignard Step 1: Vinyl MgBr (Grignard Addition) Start->VinylGrignard Aldol Step 1: Aldol/Wittig (Tether Installation) Start->Aldol HomoAllyl Homoallylic Alcohol Intermediate VinylGrignard->HomoAllyl Prins Step 2: Prins Cyclization (R-CHO + Acid) HomoAllyl->Prins TFA or BF3·OEt2 Oxocarbenium Oxocarbenium Transition State Prins->Oxocarbenium ProductA Product A: Cis-Fused Scaffold (Major) Oxocarbenium->ProductA Axial Attack (Favored) Enone Michael Acceptor Intermediate Aldol->Enone Michael Step 2: Intramolecular Oxa-Michael Enone->Michael NaH or t-BuOK ProductB Product B: Stereopure Scaffold Michael->ProductB

Figure 1: Divergent synthetic pathways. Method A relies on a cationic cascade (Prins), while Method B utilizes anionic conjugate addition.

Detailed Experimental Protocols

Method A: The Optimized Prins Cyclization (Recommended for Libraries)

This protocol is adapted from the works of Yadav et al. and Reddy et al., optimized for reproducibility by controlling the "water variable."

Reagents:

  • Substrate: N-Boc-4-hydroxy-4-vinylpiperidine (1.0 equiv)

  • Aldehyde: Aryl aldehyde (1.2 equiv)

  • Acid: Boron Trifluoride Etherate (BF₃·OEt₂) (1.1 equiv) or TFA (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-4-hydroxy-4-vinylpiperidine (1.0 mmol) and the aryl aldehyde (1.2 mmol) in anhydrous DCM (10 mL).

  • Temperature Control: Cool the solution to 0 °C . Crucial Step: Do not start at room temperature; this promotes polymerization.

  • Acid Addition: Add BF₃·OEt₂ (1.1 mmol) dropwise over 10 minutes. The solution will typically turn yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 25 °C over 4 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to break up boron complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc). The cis-fused isomer usually elutes first.

Reproducibility Checkpoint:

  • Failure Mode: Low yield or complex mixture.

  • Root Cause: Wet DCM or old BF₃·OEt₂. The Prins reaction proceeds via an oxocarbenium ion; water kills this intermediate immediately.

  • Validation: The ¹H NMR coupling constant of the ring junction protons (

    
    ) typically ranges from 2–5 Hz for cis-fused  and 9–11 Hz for trans-fused  isomers.
    
Method B: Intramolecular Oxa-Michael (Recommended for Stereocontrol)

Protocol:

  • Precursor Synthesis: React N-Boc-4-piperidone with a functionalized Wittig reagent to install an

    
    -unsaturated ester side chain. Reduce the ketone to the alcohol (syn-selective reduction).
    
  • Cyclization: Dissolve the hydroxy-enozate intermediate in THF.

  • Base Treatment: Add KOtBu (0.2 equiv) at 0 °C.

  • Completion: Reaction is usually complete in 30 minutes.

  • Result: Exclusive formation of the thermodynamically stable isomer.

Troubleshooting & Reproducibility Matrix

Scientific integrity requires acknowledging where these protocols fail.

ObservationProbable CauseCorrective Action
Prins: 50:50 Cis/Trans Mix Reaction temperature too high during acid addition.Maintain 0 °C or lower (-78 °C) during addition. Use milder Lewis Acid (e.g., InCl₃).
Prins: Polymerization Aldehyde is too electron-rich (e.g., 4-OMe-Ph).Add the aldehyde slowly to the pre-cooled acid/alcohol mixture (Inverse addition).
Low Conversion "Wet" Lewis Acid.Distill BF₃·OEt₂ before use or switch to Triflic Acid (TfOH) if strictly anhydrous.
Emulsion during Workup Amphiphilic nature of piperidine derivatives.Use a 10% Methanol/DCM mixture for extraction rather than pure DCM.

References

  • Le Bourdonnec, B., et al. (2006).[1] "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry.

  • Reddy, B. V., et al. (2014).[2] "Aminol Initiated Prins Cyclization for the Synthesis of Octahydro-1H-pyrano[3,4-c]pyridine Derivatives." Tetrahedron Letters.

  • Yadav, J. S., et al. (2013). "Stereoselective Synthesis of Hexahydro-1H-pyrano- and thiopyrano[3,4-c]quinoline Derivatives through a Prins Cascade Cyclization." The Journal of Organic Chemistry.

  • Filippov, D. V., et al. (2017).[3] "Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries." Bioorganic & Medicinal Chemistry.

  • Kishore, K. G., et al. (2013). "Novel protocol for the synthesis of octahydropyrano- and thiopyrano[4,3-a]carbazole derivatives via Prins/Friedel–Crafts cyclization." Journal of Chemical Sciences.

Sources

Safety & Regulatory Compliance

Safety

Octahydro-1H-pyrano[4,3-c]pyridine proper disposal procedures

Executive Summary: Operational Safety & Logistics Octahydro-1H-pyrano[4,3-c]pyridine is a bicyclic secondary amine commonly utilized as a scaffold in medicinal chemistry (e.g., for serotonin receptor modulation).[1] Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

Octahydro-1H-pyrano[4,3-c]pyridine is a bicyclic secondary amine commonly utilized as a scaffold in medicinal chemistry (e.g., for serotonin receptor modulation).[1] Its disposal requires strict adherence to organic base protocols.[1]

Immediate Action Directives:

  • Do NOT dispose of down the drain.[1] This compound is toxic to aquatic life and can disrupt municipal water treatment biological systems.[1]

  • Do NOT mix with acidic waste streams.[1][2] The exothermic neutralization of the secondary amine can cause rapid pressurization and container failure.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Hazard Identification & Chemical Profile

To dispose of a chemical safely, you must understand its reactivity.[3] This compound combines a saturated pyridine (piperidine) ring with a fused pyran ring.[1]

FeaturePropertyOperational Implication
Functional Group Secondary Amine (

)
Basic (pKa ~10-11). Reacts exothermically with acids, acid chlorides, and anhydrides.[1]
Physical State Solid (HCl salt) or Viscous Liquid (Free Base)Salt forms are often hygroscopic irritants.[1] Free bases are often volatile and corrosive.[1]
Stability Stable HeterocycleThe fused ring system is robust; simple chemical oxidation (bleach) is often insufficient for complete destruction.[1] Incineration is required.
Toxicology Irritant / CorrosiveHigh risk of mucosal damage upon inhalation.[1] Skin contact may cause alkali burns.[1]

Waste Segregation Protocol

The most common laboratory accident involving amines is improper waste segregation.[1] You must isolate this compound from incompatible streams to prevent "trash can chemistry."[1]

The Segregation Logic (Decision Matrix)

The following diagram illustrates the critical decision-making process for segregating Octahydro-1H-pyrano[4,3-c]pyridine waste.

WasteSegregation Start Waste: Octahydro-1H-pyrano[4,3-c]pyridine Form Physical Form? Start->Form Solid Solid / Salt Form Form->Solid Powder/Crystals Liquid Liquid / Solution Form->Liquid Reaction Mixture SolidBin Solid Waste Bin (Label: Toxic/Irritant Organic Solid) Solid->SolidBin AcidCheck CRITICAL: Is Acid Present? Liquid->AcidCheck SolventCheck Is it dissolved in Halogenated Solvent? HaloWaste Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No AcidCheck->SolventCheck No (Safe) Neutralize Neutralize separately before combining AcidCheck->Neutralize Yes (Risk of Heat) Neutralize->SolventCheck

Figure 1: Waste segregation logic flow. Note the critical checkpoint for acidity to prevent exothermic accidents.

Step-by-Step Disposal Procedures

Scenario A: Disposing of Pure Solid (Expired/Unused Reagent)

Applicable for: HCl salts or solid free base.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Avoid metal containers if the substance is the free base (corrosive potential).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Octahydro-1H-pyrano[4,3-c]pyridine - Toxic/Irritant - Organic Base."

  • Secondary Containment: Place the sealed container inside a clear plastic bag (zip-lock) before placing it in the satellite accumulation area.

  • Disposal: Hand over to EHS for incineration .[1]

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

Applicable for: Mother liquors, extractions, or rotary evaporator traps.

  • pH Check: Before pouring into a carboy, check the pH of your waste solution.[1]

    • If Acidic (pH < 4): Slowly add Sodium Bicarbonate (

      
      ) or dilute NaOH to neutralize to pH 6–8.[1] Why?  Pouring an amine into an acidic waste carboy can generate enough heat to melt HDPE or cause solvent geysers.[1]
      
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.[1][4][5][6]

    • If dissolved in Methanol/Ethyl Acetate/DMSO : Use the Non-Halogenated waste stream.[1]

  • Bulking: Pour slowly using a funnel. Do not fill carboys >90% capacity to allow for thermal expansion.[1]

Emergency Procedures: Spill Management

In the event of a benchtop spill, rapid containment is necessary to prevent vaporization of the amine (if liquid) or aerosolization (if solid).

SpillResponse Assess 1. Assess Volume & Form PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain 3. Containment (Sand/Vermiculite dams) PPE->Contain Absorb 4. Absorption (Do NOT use paper towels for large spills) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash) Absorb->Clean Disposal 6. Bag & Tag (Solid Hazardous Waste) Clean->Disposal

Figure 2: Spill response workflow.[7][8] Note: Paper towels can increase surface area for evaporation; inert absorbents like vermiculite are preferred for amines.[1]

Critical Spill Note: If the spilled material is the free base (liquid), it may emit fishy/ammonia-like vapors. If the spill exceeds 100mL outside a fume hood, evacuate the lab and call EHS immediately.

Regulatory Compliance (RCRA)

While Octahydro-1H-pyrano[4,3-c]pyridine is not typically listed on the EPA's specific "P-list" or "U-list" (unless specifically designated by CAS in your jurisdiction), it falls under the Characteristic Hazardous Waste definitions:

  • Ignitability (D001): If in a flammable solvent or if the free base has a flash point <60°C.[1]

  • Corrosivity (D002): If the aqueous pH is >12.5 (possible for concentrated free base).[1]

  • Toxicity: Due to its biological activity (CNS modulation), it must be treated as toxic.

Compliance Requirement: All waste containers must be closed unless adding waste. "Funnel in the neck" is a common RCRA violation.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Pyridine Derivatives.[1][7] (General heterocyclic amine safety data used for structural class inference).[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1]

  • PubChem. (2023).[1] Compound Summary: Octahydro-1H-pyrano[4,3-c]pyridine hydrochloride (CID 155821672).[1][9] National Library of Medicine.[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.